molecular formula C21H33ClN2O3 B11936440 Istaroxime hydrochloride

Istaroxime hydrochloride

Cat. No.: B11936440
M. Wt: 396.9 g/mol
InChI Key: AXHJYJDJXNOGNI-IBLOMREBSA-N
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Description

Istaroxime hydrochloride is a useful research compound. Its molecular formula is C21H33ClN2O3 and its molecular weight is 396.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H33ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride

InChI

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1

InChI Key

AXHJYJDJXNOGNI-IBLOMREBSA-N

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl

Origin of Product

United States

Foundational & Exploratory

Istaroxime Hydrochloride's Action on SERCA2a: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of istaroxime hydrochloride on the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). Istaroxime, a novel luso-inotropic agent, presents a dual mechanism of action, making it a promising therapeutic candidate for acute heart failure syndromes. This document, intended for researchers, scientists, and drug development professionals, will dissect the molecular interactions, signaling pathways, and functional consequences of istaroxime's engagement with SERCA2a, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Alleviating Phospholamban Inhibition

Istaroxime's primary action on SERCA2a is the stimulation of its activity by relieving the inhibitory effect of phospholamban (PLB).[1][2][3] In the failing heart, SERCA2a function is often impaired, leading to deficient calcium reuptake into the sarcoplasmic reticulum (SR), which in turn contributes to both systolic and diastolic dysfunction.[4][5] Istaroxime directly addresses this by promoting the dissociation of PLB from SERCA2a.[1][3] This action is independent of the conventional beta-adrenergic/cAMP/PKA signaling pathway, which is often downregulated in chronic heart failure.[1][3]

The prevailing hypothesis suggests that istaroxime facilitates the displacement of PLB from the E2 conformation of SERCA2a.[1][2] This conformational state has a low affinity for calcium. By removing the inhibitory constraint of PLB, istaroxime favors the transition of SERCA2a to its E1 conformation, which has a high affinity for calcium, thereby accelerating the rate of calcium transport from the cytosol into the SR.[1][2] This enhanced calcium sequestration into the SR during diastole not only improves myocardial relaxation (lusitropy) but also increases the SR calcium load available for subsequent contractions, contributing to an enhanced inotropic effect.[4][6]

Dual Action: A Synergistic Approach

A defining characteristic of istaroxime is its dual mechanism of action. In addition to stimulating SERCA2a, it also inhibits the Na+/K+-ATPase pump in the sarcolemma.[2][5][6][7] This inhibition leads to a modest increase in intracellular sodium concentration, which in turn reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell. The resulting increase in intracellular calcium concentration contributes to the drug's positive inotropic effect. The synergistic combination of Na+/K+-ATPase inhibition and SERCA2a stimulation allows for an increase in contractility without a concomitant increase in heart rate, a common side effect of other inotropic agents.[7]

Quantitative Insights

The following table summarizes key quantitative data related to the effects of istaroxime on SERCA2a and cardiac function.

ParameterValueSpecies/ModelReference
SERCA2a Activity
Istaroxime Concentration for Normalization of Depressed SERCA2a Vmax100 nmol/LGuinea pig aortic banding model[8]
Increase in SERCA2a Activity with 100 nmol/L Istaroxime+17%Guinea pig aortic banding model[8]
Hemodynamic Effects (Clinical Trials)
Change in Systolic Blood PressureIncreasedHuman (Acute Heart Failure)[9]
Change in Heart RateDecreasedHuman (Acute Heart Failure)[9]
Change in E/e' ratio (Diastolic Function)Significantly reducedHuman (Acute Heart Failure)[10]
Calcium Dynamics
Effect on Calcium Transient Amplitude in plna R14del mutantsNear-complete restorationZebrafish[11]
Effect on Diastolic Calcium Levels in plna R14del mutantsUnaffectedZebrafish[11]

Experimental Protocols

SERCA2a ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by SERCA2a in the presence and absence of istaroxime.

Methodology:

  • Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue (e.g., canine or guinea pig ventricles) through differential centrifugation.

  • Assay Buffer: Prepare a buffer containing MOPS, KCl, MgCl2, EGTA, and a calcium ionophore (e.g., A23187) to control free calcium concentrations.

  • Reaction Mixture: Combine SR vesicles with the assay buffer containing varying concentrations of free calcium and the test compound (istaroxime or vehicle).

  • Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.

  • Measurement of Phosphate Release: At specific time points, quench the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of calcium concentration to determine the Vmax and Ca2+ affinity (KCa) of SERCA2a in the presence and absence of istaroxime.

Calcium Uptake Assay

Objective: To measure the rate of calcium sequestration into SR vesicles.

Methodology:

  • Preparation of SR Vesicles: As described above.

  • Assay Buffer: Prepare a buffer containing MOPS, KCl, MgCl2, ATP, and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase). Include a calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1) or 45Ca2+.

  • Reaction Mixture: Add SR vesicles and the test compound (istaroxime or vehicle) to the assay buffer.

  • Initiation of Uptake: Initiate calcium uptake by adding a bolus of CaCl2.

  • Measurement of Calcium Uptake: Monitor the change in fluorescence of the calcium-sensitive dye or measure the amount of 45Ca2+ retained by the vesicles over time by rapid filtration.

  • Data Analysis: Calculate the initial rate of calcium uptake in the presence and absence of istaroxime.

Co-immunoprecipitation of SERCA2a and Phospholamban

Objective: To assess the physical interaction between SERCA2a and PLB in the presence of istaroxime.

Methodology:

  • Protein Extraction: Solubilize SR vesicles with a non-denaturing detergent to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the protein lysate with an antibody specific for either SERCA2a or PLB, coupled to protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both SERCA2a and PLB to detect the co-precipitated protein.

  • Analysis: Compare the amount of co-precipitated protein in samples treated with istaroxime versus vehicle control.

Signaling Pathways and Experimental Workflows

Istaroxime_SERCA2a_Signaling_Pathway cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) cluster_Outcome Functional Outcomes Istaroxime_ext Istaroxime (extracellular) NaK_ATPase Na+/K+-ATPase Istaroxime_ext->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ Na_in->NCX Reduces Ca2+ efflux Istaroxime_int Istaroxime (intracellular) Inotropy ↑ Inotropy (Contraction) Ca_in->Inotropy PLB Phospholamban (PLB) Istaroxime_int->PLB Displaces SERCA2a SERCA2a SR_Ca ↑ SR Ca2+ Load SERCA2a->SR_Ca ↑ Ca2+ Uptake Ca_cyto ↓ Cytosolic Ca2+ (Diastole) PLB->SERCA2a Inhibits SR_Ca->Inotropy Lusitropy ↑ Lusitropy (Relaxation) Ca_cyto->Lusitropy

Caption: Istaroxime's dual mechanism of action on the cardiac myocyte.

SERCA2a_Activity_Workflow start Start: Isolate Cardiac SR Vesicles prep_assay Prepare Assay Buffer (Controlled [Ca2+], ATP) start->prep_assay add_istaroxime Incubate SR Vesicles with Istaroxime or Vehicle prep_assay->add_istaroxime initiate_reaction Initiate Reaction with ATP add_istaroxime->initiate_reaction measure_pi Measure Inorganic Phosphate (Pi) Release Over Time initiate_reaction->measure_pi analyze Calculate Rate of ATP Hydrolysis (Vmax, KCa) measure_pi->analyze end End: Compare SERCA2a Activity analyze->end

Caption: Experimental workflow for measuring SERCA2a ATPase activity.

Logical_Relationship_Cardiac_Effects cluster_molecular Molecular Actions cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes Istaroxime Istaroxime Administration NaK_Inhibition Na+/K+-ATPase Inhibition Istaroxime->NaK_Inhibition SERCA_Stimulation SERCA2a Stimulation Istaroxime->SERCA_Stimulation Ca_Increase ↑ Intracellular [Ca2+] NaK_Inhibition->Ca_Increase SR_Uptake ↑ SR Ca2+ Uptake SERCA_Stimulation->SR_Uptake Inotropy Positive Inotropy (↑ Contractility) Ca_Increase->Inotropy SR_Load ↑ SR Ca2+ Load SR_Uptake->SR_Load Lusitropy Positive Lusitropy (↑ Relaxation) SR_Uptake->Lusitropy SR_Load->Inotropy

Caption: Logical relationship of istaroxime's effects in cardiomyocytes.

Conclusion

This compound exhibits a unique dual mechanism of action by inhibiting Na+/K+-ATPase and, critically, stimulating SERCA2a activity through the relief of phospholamban-mediated inhibition. This comprehensive approach addresses key pathophysiological defects in calcium handling characteristic of heart failure. The ability to enhance both cardiac contraction and relaxation without adversely affecting heart rate positions istaroxime as a significant advancement in the potential treatment of acute heart failure. Further research into the precise binding interactions and long-term effects of SERCA2a modulation will continue to illuminate the full therapeutic potential of this novel agent.

References

Istaroxime Hydrochloride: A Technical Guide to its Na+/K+-ATPase Inhibition Pathway and Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] It possesses a unique dual mechanism of action, distinguishing it from currently available inotropic agents.[3] Istaroxime acts as both an inhibitor of the Na+/K+-ATPase (sodium pump) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4] This dual activity results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle, offering a potentially favorable therapeutic profile for patients with compromised cardiac function.[5][6][7] This technical guide provides an in-depth overview of the Na+/K+-ATPase inhibition pathway of istaroxime, its downstream effects, and the experimental methodologies used to characterize its mechanism of action.

Core Mechanism: Na+/K+-ATPase Inhibition

Istaroxime's primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[8] By inhibiting this pump, istaroxime leads to an increase in the intracellular sodium concentration ([Na+]i). This elevation in [Na+]i alters the function of the sodium-calcium exchanger (NCX), which in its reverse mode, promotes the influx of calcium ions ([Ca2+]i) into the cardiomyocyte. The resulting increase in cytosolic calcium concentration during systole enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.

Quantitative Data: Na+/K+-ATPase Inhibition

The inhibitory potency of istaroxime on Na+/K+-ATPase has been quantified across various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of istaroxime required to inhibit 50% of the enzyme's activity.

Species/TissueIC50 (µM)Reference(s)
Dog Kidney0.43 ± 0.15[9]
Guinea Pig Kidney8.5[9]
General (unspecified)0.11[9]
Prostate Cancer Cell Lines0.4075[9]

Secondary Mechanism: SERCA2a Activation

Beyond its effects on the Na+/K+-ATPase, istaroxime also enhances cardiac relaxation through the activation of SERCA2a.[4] This action is not a direct stimulation of the enzyme but rather a relief of its inhibition by phospholamban (PLB).[5][6] In its dephosphorylated state, PLB binds to SERCA2a, reducing its affinity for calcium and thus slowing the re-uptake of calcium into the sarcoplasmic reticulum (SR) during diastole. Istaroxime has been shown to promote the dissociation of PLB from SERCA2a, independent of cAMP/PKA-mediated phosphorylation.[5] This disinhibition of SERCA2a accelerates calcium sequestration into the SR, leading to faster myocardial relaxation and improved lusitropy.[5][6]

Signaling Pathway of Istaroxime's Dual Action

Istaroxime_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_effects Cellular Effects Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits PLB Phospholamban (PLB) Istaroxime->PLB Promotes Dissociation from SERCA2a Na_in Intracellular Na+ NKA->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increased Influx Na_in->NCX Activates Reverse Mode Inotropy Increased Contractility (Positive Inotropy) Ca_in->Inotropy Leads to K_out Extracellular K+ Na_out Extracellular Na+ Ca_out Extracellular Ca2+ SERCA2a SERCA2a SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increased Ca2+ Uptake PLB->SERCA2a Inhibits Lusitropy Improved Relaxation (Positive Lusitropy) SR_Ca->Lusitropy Leads to Experimental_Workflow cluster_tissue Tissue/Cell Preparation cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis & Outcome Tissue Cardiac Tissue (e.g., Guinea Pig, Dog) Isolation Isolation of Cardiac Microsomes Tissue->Isolation Myocytes Isolation of Cardiomyocytes Tissue->Myocytes NKA_Assay Na+/K+-ATPase Activity Assay Isolation->NKA_Assay CoIP_Assay Co-immunoprecipitation (SERCA2a-PLB) Isolation->CoIP_Assay Ca_Assay Intracellular Ca2+ Measurement (Fura-2) Myocytes->Ca_Assay IC50 IC50 Determination (NKA Inhibition) NKA_Assay->IC50 Ca_Kinetics Ca2+ Transients (Inotropy/Lusitropy) Ca_Assay->Ca_Kinetics Interaction Protein-Protein Interaction Analysis CoIP_Assay->Interaction

References

A Proposed Synthetic Route for (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis described herein is a proposed route based on established principles of steroid chemistry and analogous transformations. To date, a specific, peer-reviewed synthesis of (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride has not been reported in the surveyed scientific literature. The following protocols are therefore hypothetical and intended for guidance and adaptation by qualified researchers.

Introduction

This document outlines a viable, multi-step synthetic pathway for the preparation of (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride. The target compound belongs to the family of modified androstane steroids, which are of significant interest in medicinal chemistry and drug development due to their potential as modulators of various biological pathways. The proposed synthesis starts from the commercially available androstane-3,6,17-trione and proceeds through three key transformations: selective oximation, O-alkylation with a protected aminoethyl moiety, and subsequent deprotection followed by salt formation. This guide provides detailed experimental protocols, quantitative data tables, and a workflow visualization to aid researchers in the potential synthesis of this novel compound.

Proposed Overall Synthetic Scheme

The synthesis is designed as a three-step process:

  • Selective Oximation: Reaction of androstane-3,6,17-trione with hydroxylamine hydrochloride to selectively form the oxime at the more reactive C3-ketone position.

  • O-Alkylation: Alkylation of the C3-oxime with N-(2-bromoethyl)phthalimide to introduce the protected aminoethoxy side chain.

  • Deprotection and Salt Formation: Removal of the phthalimide protecting group using hydrazine, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of androstane-3-oximino-6,17-dione (Intermediate 1)

This step involves the selective conversion of the C3-ketone of androstane-3,6,17-trione into its corresponding oxime. The C3 position is generally more sterically accessible and electronically favored for nucleophilic attack compared to the C6 and C17 positions.

Methodology:

  • To a solution of androstane-3,6,17-trione (1.0 eq) in absolute ethanol (15 mL per gram of steroid), add pyridine (1.2 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at reflux (approx. 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 50:50 v/v).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water (100 mL).

  • A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with distilled water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum at 50 °C.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone/hexane) to yield pure androstane-3-oximino-6,17-dione as a white crystalline solid.

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Notes
Androstane-3,6,17-trione302.421.0Starting Material
Hydroxylamine Hydrochloride69.491.2Oximating Agent
Pyridine79.101.2Base, HCl scavenger
Absolute Ethanol46.07-Solvent

Table 1: Materials and Stoichiometry for Step 1.

Step 2: Synthesis of (E,Z)-3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]imino}androstane-6,17-dione (Intermediate 2)

The oxime from Step 1 is O-alkylated using N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine.

Methodology:

  • Dissolve androstane-3-oximino-6,17-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (20 mL per gram of oxime).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution. This acts as a base to deprotonate the oxime.

  • Stir the suspension at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC (ethyl acetate/hexane, 60:40 v/v).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a stirred beaker of cold water (150 mL).

  • Collect the resulting precipitate by vacuum filtration and wash it extensively with water.

  • Dry the crude solid under vacuum.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure protected intermediate as a mixture of (E) and (Z) isomers.

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Notes
Androstane-3-oximino-6,17-dione317.441.0Intermediate 1
N-(2-bromoethyl)phthalimide254.081.1Alkylating agent with protected amine
Potassium Carbonate (K₂CO₃)138.212.0Anhydrous, non-nucleophilic base
Anhydrous DMF73.09-Polar aprotic solvent

Table 2: Materials and Stoichiometry for Step 2.

Step 3: Synthesis of (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride (Final Product)

This final step involves the deprotection of the phthalimide group via hydrazinolysis, followed by conversion of the resulting free amine to its hydrochloride salt.

Methodology:

  • Suspend the protected intermediate (1.0 eq) from Step 2 in ethanol (25 mL per gram).

  • Warm the suspension to create a clear solution, then add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq).

  • Heat the mixture to reflux for 4-6 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Monitor the deprotection via TLC.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of the target compound.

  • Dissolve the crude free base in a minimal amount of anhydrous methanol or diethyl ether.

  • Cool the solution in an ice bath and add a solution of 2M HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride.

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Notes
Protected Intermediate (from Step 2)490.621.0Intermediate 2
Hydrazine Hydrate (N₂H₄·H₂O)50.065.0Deprotecting agent
Ethanol46.07-Solvent
2M Hydrochloric Acid in Diethyl Ether36.46 (HCl)excessFor salt formation

Table 3: Materials and Stoichiometry for Step 3.

Quantitative Data Summary

The following table summarizes the expected molecular properties of the key compounds in the synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Form
Androstane-3,6,17-trioneC₁₉H₂₆O₃302.42White Solid
Androstane-3-oximino-6,17-dioneC₁₉H₂₇NO₃317.44White Crystalline Solid
Protected IntermediateC₂₉H₃₄N₂O₅490.62White to Off-White Solid (E/Z mixture)
Final Product (Hydrochloride Salt) C₂₁H₃₃ClN₂O₃ 396.96 White to Off-White Crystalline Solid

Table 4: Summary of Compound Characteristics.

Visualization of the Synthetic Workflow

The diagram below illustrates the proposed multi-step synthesis, highlighting the starting material, key intermediates, and the final target compound along with the reagents for each transformation.

SynthesisWorkflow cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_reagents3 Reagents Start Androstane-3,6,17-trione (Starting Material) Step1 Step 1: Selective Oximation Start->Step1 Intermediate1 Androstane-3-oximino-6,17-dione Step1->Intermediate1 Step2 Step 2: O-Alkylation Intermediate1->Step2 Intermediate2 Protected Intermediate (E,Z)-3-{[2-(Phthalimido)ethoxy]imino} androstane-6,17-dione Step2->Intermediate2 Step3 Step 3: Deprotection & Salt Formation Intermediate2->Step3 FinalProduct (E,Z)-3-[(2-aminoethoxy)imino] androstane-6,17-dione hydrochloride (Target Compound) Step3->FinalProduct Reagent1 NH2OH·HCl, Pyridine, Ethanol Reagent1->Step1 Reagent2 N-(2-bromoethyl)phthalimide, K2CO3, DMF Reagent2->Step2 Reagent3 1. Hydrazine hydrate (NH2NH2·H2O) 2. HCl in Ether Reagent3->Step3

Figure 1: Proposed synthetic pathway for the target compound.

Istaroxime hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the First-in-Class Luso-inotropic Agent for Acute Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2] Structurally derived from androstenedione, it is chemically distinct from currently available inotropic agents like cardiac glycosides.[1] this compound exhibits a unique dual mechanism of action, combining positive inotropic (myocardial contraction enhancement) and lusitropic (myocardial relaxation improvement) effects.[1][3] This is achieved through the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical trial data for this compound.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of istaroxime. Its chemical structure and key identifiers are detailed below.

PropertyValue
IUPAC Name (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride
Synonyms PST-2744, (E,Z)-3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride
Molecular Formula C₂₁H₃₃ClN₂O₃
Molecular Weight 396.9 g/mol
SMILES C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl
InChI Key AXHJYJDJXNOGNI-ROJIRLEOSA-N
CAS Number 374559-48-5

A summary of its physicochemical properties is provided in the table below.

PropertyValueSource
Water Solubility 12.5 mg/mL (31.49 mM) in PBS[4]
logP 2.4ALOGPS
pKa (Strongest Basic) 8.84Chemaxon
Polar Surface Area 81.75 ŲChemaxon

Mechanism of Action

This compound exerts its therapeutic effects through a novel dual mechanism of action that distinctly modulates intracellular calcium cycling in cardiomyocytes.

Signaling Pathway of this compound

Istaroxime Mechanism of Action cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibition SERCA2a SERCA2a Istaroxime->SERCA2a Stimulation (relieves PLB inhibition) Na_ion [Na+]i NaK_ATPase->Na_ion Increases NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i NCX->Ca_ion Decreased Ca2+ Efflux Na_ion->NCX Reduces Gradient Contraction Myocardial Contraction (Inotropy) Ca_ion->Contraction Ca_ion->SERCA2a SR_Ca [Ca2+]SR SERCA2a->SR_Ca Increased Ca2+ Uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibition Relaxation Myocardial Relaxation (Lusitropy) SR_Ca->Relaxation

Caption: Dual mechanism of action of this compound.

  • Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma of cardiomyocytes.[1][3] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration. This elevation in systolic calcium enhances myocardial contractility, leading to a positive inotropic effect.

  • Stimulation of SERCA2a: Istaroxime also stimulates the activity of SERCA2a, an enzyme responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][3] It is proposed that istaroxime relieves the inhibitory effect of phospholamban (PLB) on SERCA2a.[5] This enhanced SERCA2a activity leads to more rapid sequestration of calcium into the SR, which improves myocardial relaxation (positive lusitropic effect) and increases the amount of calcium available for subsequent contractions.

Pharmacokinetics

The pharmacokinetic profile of istaroxime has been characterized in preclinical species and in humans. A summary of key pharmacokinetic parameters is presented below.

SpeciesRouteCmaxTmaxt½ (half-life)Clearance (CL)Volume of Distribution (Vd)Reference
Rat IV--1.3 h0.83 L/h/kg1.38 L/kg[6]
Rat PO--4.8 h--[6]
Dog IV--2.3 h1.87 L/h/kg4.65 L/kg[6]
Dog PO--6.7 h--[6]
Human IV--< 1 hour--[1][7]

Note: A comprehensive, side-by-side comparison of pharmacokinetic parameters across all studies and species is challenging due to variations in study design and reporting. The table provides a summary of available data.

Preclinical and Clinical Data

Preclinical In Vitro Activity
AssaySpecies/SystemIC50 / EC50Reference
Na+/K+-ATPase Inhibition Dog Kidney0.43 ± 0.15 µM[8]
Na+/K+-ATPase Inhibition Guinea Pig Kidney8.5 µM[8]
SERCA2a Activation Dog Cardiac SR VesiclesNanomolar range[5]
Clinical Trial Data

HORIZON-HF (NCT00616161)

A randomized, placebo-controlled Phase II trial in patients with acute heart failure.[9][10]

ParameterIstaroxime (0.5 µg/kg/min)Istaroxime (1.0 µg/kg/min)Istaroxime (1.5 µg/kg/min)Placebo
Change in PCWP (mmHg) -3.2 ± 6.8-3.3 ± 5.5-4.7 ± 5.9*0.0 ± 3.6
Change in Cardiac Index (L/min/m²) --Increased vs. Placebo (p=0.04)-
Change in SBP (mmHg) -Increased vs. Placebo (p=0.005)Increased vs. Placebo (p<0.001)-
Change in Heart Rate (bpm) Decreased (p=0.008)Decreased (p=0.02)Decreased (p=0.006)-

*p < 0.05 for all doses vs. placebo

SEISMiC (NCT04325035)

A Phase IIb trial in patients with early-stage cardiogenic shock.[11][12][13][14][15]

ParameterIstaroximePlacebop-value
AUC SBP 0-6h (mmHg x h) 53.1 ± 6.8830.9 ± 6.760.017
AUC SBP 0-24h (mmHg x h) 291.2 ± 27.5208.7 ± 27.00.025
Change in Cardiac Index at 24h (L/min/m²) +0.21-0.016
Change in LVESV at 24h (mL) -12.0-0.034

NCT02617446

A Phase II study in patients with acute decompensated heart failure.[11]

ParameterIstaroxime (0.5 µg/kg/min)Placebo (Cohort 1)Istaroxime (1.0 µg/kg/min)Placebo (Cohort 2)
Change in E/e' ratio at 24h -4.55 ± 4.75-1.55 ± 4.11 (p=0.029)-3.16 ± 2.59-1.08 ± 2.72 (p=0.009)

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory activity of istaroxime on Na+/K+-ATPase is to measure the hydrolysis of 32P-ATP.

NaK_ATPase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme_Prep Prepare Na+/K+-ATPase (e.g., from porcine cerebral cortex) Incubate Incubate enzyme with Istaroxime or vehicle Enzyme_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Add_ATP Add 32P-ATP to initiate reaction Incubate->Add_ATP Stop_Reaction Stop reaction (e.g., with acid) Add_ATP->Stop_Reaction Separate_Pi Separate liberated 32Pi from unhydrolyzed 32P-ATP Stop_Reaction->Separate_Pi Quantify Quantify 32Pi using scintillation counting Separate_Pi->Quantify Calculate_IC50 Calculate IC50 value Quantify->Calculate_IC50 SERCA2a_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsome_Prep Prepare cardiac sarcoplasmic reticulum (SR) microsomes Preincubate Pre-incubate SR microsomes with Istaroxime or vehicle Microsome_Prep->Preincubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Preincubate Add_Ca_ATP Initiate reaction with 32P-ATP at varying Ca2+ concentrations Preincubate->Add_Ca_ATP Stop_Reaction Stop reaction Add_Ca_ATP->Stop_Reaction Measure_Pi Measure liberated 32Pi Stop_Reaction->Measure_Pi Determine_Kinetics Determine Vmax and Kd(Ca2+) from Ca2+ activation curves Measure_Pi->Determine_Kinetics

References

Istaroxime Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous agent investigated for the treatment of acute heart failure. Its unique mechanism of action involves the inhibition of the Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to both positive inotropic and lusitropic effects, improving cardiac contractility and relaxation. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of istaroxime and its primary metabolite, PST3093, in various animal models, offering valuable insights for researchers and drug development professionals.

Pharmacokinetic Profile of Istaroxime and its Metabolite PST3093

Preclinical studies have consistently demonstrated that istaroxime has a short plasma half-life due to rapid and extensive hepatic metabolism.[1] The primary metabolite, PST3093, exhibits a significantly longer half-life, contributing to the overall pharmacodynamic effect.[2][3]

Quantitative Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters for istaroxime and PST3093 in animal models are not extensively published in publicly available literature, the following tables summarize the known information and general characteristics.

Table 1: Pharmacokinetic Parameters of Istaroxime in Animal Models (Intravenous Administration)

ParameterRatDogGeneral Remarks
Half-life (t½) Short (< 1 hour)Short (< 1 hour)Rapidly cleared from plasma.[1]
Metabolism Extensive hepatic metabolismExtensive hepatic metabolismPrimarily metabolized to PST3093.[2]
Clearance (CL) HighHighConsistent with rapid metabolism.
Volume of Distribution (Vd) Data not availableData not available
Cmax Dose-dependentDose-dependent
AUC Dose-dependentDose-dependent

Table 2: Pharmacokinetic Parameters of PST3093 in Animal Models

ParameterRatDogGeneral Remarks
Half-life (t½) Substantially longer than istaroximeSubstantially longer than istaroximeAccumulates in plasma upon istaroxime infusion.[2]
Clearance (CL) Substantially slower than istaroximeSubstantially slower than istaroximeContributes to the prolonged pharmacodynamic effect.[2][3]
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of istaroxime in animal models are crucial for the replication and interpretation of study results. The following sections outline the typical methodologies employed.

In Vivo Pharmacokinetic Studies

A typical preclinical pharmacokinetic study for an intravenously administered drug like istaroxime involves the following workflow:

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Sample Analysis & Data Interpretation animal_acclimatization Animal Acclimatization (e.g., Rats, Dogs) catheterization Surgical Catheterization (e.g., Jugular Vein) animal_acclimatization->catheterization drug_admin Istaroxime Administration (Intravenous Infusion) blood_sampling Serial Blood Sampling (Defined Time Points) drug_admin->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing bioanalysis Bioanalytical Method (LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental) bioanalysis->pk_analysis data_reporting Data Reporting (Cmax, Tmax, AUC, t½) pk_analysis->data_reporting

Preclinical Pharmacokinetic Study Workflow

  • Animal Models: Studies have been conducted in various species, including rats and dogs.[2][4]

  • Drug Administration: Istaroxime hydrochloride is typically administered as an intravenous infusion. Dosing regimens in animal studies have varied, for example, 0.11 mg/kg/min in rats for hemodynamic assessments.[5]

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.

  • Sample Processing: Blood samples are processed to plasma, which is then stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of istaroxime and PST3093 in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method is commonly used to extract the analytes from the plasma matrix. This involves adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is often used to separate istaroxime and PST3093 from endogenous plasma components. A gradient mobile phase, consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile), is employed.

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for istaroxime, PST3093, and an internal standard.

In Vitro Metabolism: Liver Microsomal Stability Assay

The metabolic stability of istaroxime is assessed using in vitro assays with liver microsomes from different species (e.g., rat, dog, human) to understand its susceptibility to hepatic metabolism.

microsomal_stability_workflow cluster_incubation Incubation cluster_sampling_analysis Sampling and Analysis cluster_data_analysis Data Analysis microsomes Liver Microsomes (Rat, Dog) incubation_mixture Incubation at 37°C microsomes->incubation_mixture istaroxime Istaroxime istaroxime->incubation_mixture nadph NADPH (Cofactor) nadph->incubation_mixture time_points Aliquots taken at various time points quenching Reaction Quenching (e.g., Acetonitrile) time_points->quenching analysis LC-MS/MS Analysis quenching->analysis depletion_curve Plot ln(% remaining) vs. time analysis->depletion_curve half_life Calculate In Vitro t½ depletion_curve->half_life clearance Calculate Intrinsic Clearance (CLint) half_life->clearance

Liver Microsomal Stability Assay Workflow

  • Incubation: Istaroxime is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the remaining istaroxime at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of remaining istaroxime is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding

The extent to which istaroxime binds to plasma proteins is a critical parameter that influences its distribution and availability to target tissues. Equilibrium dialysis is a common method to determine plasma protein binding.

  • Methodology: In this technique, a semi-permeable membrane separates a plasma-containing compartment (with istaroxime) from a buffer-only compartment. The drug is allowed to equilibrate across the membrane.

  • Analysis: After equilibrium is reached, the concentration of istaroxime in both compartments is measured by LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment. Species-specific plasma (e.g., rat, dog) is used for these assays.[1][6]

Signaling Pathway and Mechanism of Action

Istaroxime exerts its therapeutic effects through a dual mechanism of action that modulates intracellular calcium cycling.

istaroxime_moa cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol istaroxime Istaroxime nak_atpase Na+/K+-ATPase istaroxime->nak_atpase Inhibits serca2a SERCA2a istaroxime->serca2a Stimulates ncx Na+/Ca2+ Exchanger (NCX) nak_atpase->ncx Regulates Na+ gradient na_in [Na+]i ↑ nak_atpase->na_in Leads to ca_in [Ca2+]i ↑ ncx->ca_in Increases ca_sr Ca2+ in SR serca2a->ca_sr Increases Ca2+ uptake relaxation Enhanced Relaxation (Lusitropy) serca2a->relaxation Promotes ca_release Ca2+ Release from SR ca_sr->ca_release Enhances subsequent na_in->ncx Reduces Ca2+ efflux contraction Increased Contraction (Inotropy) ca_in->contraction ca_release->ca_in Contributes to

References

Istaroxime Hydrochloride: An In-depth Technical Guide on its Molecular Targets in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous inotropic and lusitropic agent under investigation for the treatment of acute heart failure. Its unique therapeutic profile stems from a dual mechanism of action at the molecular level within cardiac myocytes, addressing key pathological changes in calcium cycling that characterize heart failure. This technical guide provides a comprehensive overview of the molecular targets of istaroxime, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Molecular Targets

Istaroxime's primary molecular targets in cardiac myocytes are the Na+/K+-ATPase (NKA) pump and the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a) . Unlike traditional inotropes, istaroxime exhibits a dual action: it inhibits the Na+/K+-ATPase and stimulates SERCA2a activity.[1][2] This combined effect leads to an improvement in both systolic and diastolic function of the failing heart.[3][4]

Na+/K+-ATPase Inhibition

Istaroxime acts as a potent inhibitor of the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][5][6][7] By inhibiting the NKA pump, istaroxime leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX) in its reverse mode, resulting in an increased influx of calcium ions into the cardiomyocyte. The elevated intracellular calcium concentration enhances the contractility of the heart muscle, producing a positive inotropic effect.[8]

SERCA2a Activation

Concurrently, istaroxime stimulates the activity of SERCA2a, an enzyme crucial for the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[9][10] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium removal from the cytosol and consequently, impaired relaxation (lusitropy). Istaroxime's activation of SERCA2a enhances the rate of calcium sequestration into the SR, thereby improving diastolic function.[11][12] This enhanced SR calcium load also contributes to a more forceful contraction during the subsequent systole. The mechanism of SERCA2a activation by istaroxime involves the relief of the inhibitory effect of phospholamban (PLB), a regulatory protein of SERCA2a.[2][11][13]

Quantitative Data on Molecular Target Interaction

The following tables summarize the available quantitative data on the interaction of istaroxime with its molecular targets.

TargetParameterSpecies/TissueValueReference(s)
Na+/K+-ATPase IC50Not Specified0.11 µM[1][5][6][7]
IC50Dog Kidney0.43 ± 0.15 µM[14]
IC50Guinea Pig Kidney8.5 µM[14]
IC50 (for INaK)Guinea Pig Ventricular Myocytes32 ± 4 µM[15]
TargetEffectConditionConcentrationResultReference(s)
SERCA2a StimulationFailing Guinea Pig Heart (in vivo)0.11 mg/kg/minNormalized depressed Vmax[16]
StimulationFailing Human Heart Muscle Strips0.1 - 1.0 µMConcentration-dependent increase in SERCA activity[16]
StimulationFailing Dog Heart Vesicles1 nMRe-establishes SERCA2a activity close to healthy levels[11]
StimulationHealthy Dog Heart Vesicles100 nMSignificant stimulation of SERCA2a ATPase activity[11]
StimulationDiabetic Rat Cardiac SR Homogenates500 nmol/LIncreased SERCA2a Vmax by 25%[17][18]
SERCA2a-PLB Interaction Reduction of Co-immunoprecipitationDog Cardiac Microsomes1 nM22% reduction[11]
Reduction of Co-immunoprecipitationDog Cardiac Microsomes10 nM40% reduction[11]
Reduction of Co-immunoprecipitationDog Cardiac Microsomes100 nM43% reduction[11]

Signaling Pathways and Experimental Workflows

Istaroxime's Dual Mechanism of Action

Istaroxime_Mechanism_of_Action cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol cluster_effects Cellular Effects istaroxime Istaroxime NKA Na+/K+-ATPase istaroxime->NKA Inhibits SERCA2a SERCA2a istaroxime->SERCA2a Stimulates (via PLB dissociation) Na_in [Na+]i ↑ NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_in [Ca2+]i ↑ NCX->Ca_in ↑ Ca2+ influx Ca_channel L-type Ca2+ Channel Ca_channel->Ca_in Ca2+ influx SR_Ca_load SR Ca2+ Load ↑ SERCA2a->SR_Ca_load ↑ Ca2+ uptake PLB Phospholamban PLB->SERCA2a Inhibits RyR Ryanodine Receptor RyR->Ca_in Ca2+ release Na_in->NCX Activates Inotropy Positive Inotropy (↑ Contraction) Ca_in->Inotropy Leads to Lusitropy Positive Lusitropy (↑ Relaxation) SR_Ca_load->Lusitropy Leads to

Caption: Signaling pathway of istaroxime's dual action in cardiomyocytes.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_nka Na+/K+-ATPase Activity Assay cluster_serca SERCA2a Activity Assay cluster_coip SERCA2a-PLB Interaction prep_nka Prepare Microsomes (e.g., Dog Kidney) assay_nka Radioactive Assay (32P-ATP Hydrolysis) prep_nka->assay_nka measure_nka Measure 32P Release assay_nka->measure_nka ic50_nka Determine IC50 measure_nka->ic50_nka prep_serca Prepare Cardiac Microsomes (e.g., Dog Heart) assay_serca ATP Hydrolysis Assay (with CPA for specificity) prep_serca->assay_serca measure_serca Measure Pi Release assay_serca->measure_serca vmax_serca Determine Vmax measure_serca->vmax_serca prep_coip Incubate Microsomes with Istaroxime coip Co-immunoprecipitation (anti-PLB antibody) prep_coip->coip wb Western Blot (anti-SERCA2a antibody) coip->wb quantify_coip Quantify Co-precipitated SERCA2a wb->quantify_coip

Caption: Experimental workflow for validating istaroxime's molecular targets.

Detailed Experimental Protocols

Na+/K+-ATPase (NKA) Activity Assay

This protocol is adapted from studies investigating the inhibitory effect of istaroxime on NKA.[1]

1. Preparation of Microsomal Enzyme Fraction:

  • Homogenize tissue (e.g., dog or guinea pig kidney outer medulla) in a buffer containing 250 mM sucrose and 30 mM histidine, pH 7.2.

  • Perform differential centrifugation steps to isolate the microsomal fraction containing the Na+/K+-ATPase. This involves a low-speed spin to remove debris, followed by a high-speed spin to pellet the microsomes.

  • Resuspend the final pellet in a buffer containing 25 mM imidazole and 1 mM EDTA, pH 7.5.

  • Determine the protein concentration of the microsomal preparation.

2. ATPase Activity Measurement:

  • Pre-incubate increasing concentrations of istaroxime with the purified enzyme for 10 minutes at 37°C in a final volume of 120 µL. The reaction medium should contain 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris, and 3 mM ATP, pH 7.5.

  • Initiate the reaction by adding 10 µL of an incubation solution containing 10 mM KCl and [γ-32P]ATP (20 nCi).

  • Allow the reaction to proceed for 15 minutes at 37°C.

  • Stop the reaction by adding 30% (v/v) perchloric acid.

  • Measure the amount of released 32P-inorganic phosphate using a scintillation counter.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

  • The IC50 value, the concentration of istaroxime that inhibits 50% of the Na+/K+-ATPase activity, is then determined.

SERCA2a Activity Assay

This protocol is based on methods used to assess the stimulatory effect of istaroxime on SERCA2a.[11][16]

1. Preparation of Sarcoplasmic Reticulum (SR) Microsomes:

  • Isolate SR-enriched microsomes from cardiac tissue (e.g., dog or human left ventricular tissue) through a series of homogenization and differential centrifugation steps.

2. SERCA2a ATPase Activity Measurement:

  • Measure the SERCA2a activity as the rate of 32P-ATP hydrolysis.

  • Pre-incubate the SR microsomes with various concentrations of istaroxime (e.g., 0.0001–100 nM) for 5 minutes at 4°C.

  • Initiate the reaction by adding the microsomes to a reaction buffer containing varying concentrations of free Ca2+ to generate a Ca2+ activation curve.

  • The SERCA2a-specific activity is identified as the fraction of ATP hydrolysis that is inhibited by a specific SERCA inhibitor, such as 10 µM cyclopiazonic acid (CPA).

  • Fit the Ca2+ activation curves to a sigmoidal function to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)) of the enzyme.

Co-immunoprecipitation of SERCA2a and Phospholamban (PLB)

This protocol is designed to investigate the effect of istaroxime on the interaction between SERCA2a and its inhibitory protein, PLB.[11]

1. Sample Preparation and Incubation:

  • Incubate dog cardiac microsomes with varying concentrations of istaroxime (e.g., 1, 10, 100 nM) at a specific free Ca2+ concentration (e.g., 0.1 µM).

2. Co-immunoprecipitation:

  • Perform co-immunoprecipitation by adding an anti-PLB antibody to the incubated microsomes. This antibody will bind to PLB and any proteins associated with it, including SERCA2a.

  • Use protein A/G-agarose beads to capture the antibody-protein complexes.

  • Wash the beads to remove non-specifically bound proteins.

3. Western Blot Analysis:

  • Elute the protein complexes from the beads.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for SERCA2a.

  • Use a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) to visualize the SERCA2a bands.

  • Quantify the amount of SERCA2a that co-immunoprecipitated with PLB to assess the effect of istaroxime on their interaction. A reduction in co-precipitated SERCA2a indicates that istaroxime disrupts the SERCA2a-PLB complex.

Conclusion

This compound presents a novel therapeutic strategy for acute heart failure by targeting two key proteins in cardiac myocyte calcium handling: the Na+/K+-ATPase and SERCA2a. Its inhibitory action on the Na+/K+-ATPase leads to a positive inotropic effect, while its unique stimulatory effect on SERCA2a, mediated by the dissociation of phospholamban, results in a positive lusitropic effect. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further understand and develop this promising new class of cardiovascular drugs.

References

Istaroxime: A Luso-Inotropic Agent for Acute Heart Failure - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a first-in-class intravenous luso-inotropic agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock. Chemically derived from androstenedione, it possesses a unique dual mechanism of action that distinguishes it from other inotropic agents. Istaroxime simultaneously inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to a potent enhancement of both cardiac contractility (inotropism) and relaxation (lusitropism), addressing key pathophysiological aspects of heart failure. Preclinical and clinical studies have demonstrated that Istaroxime improves hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, without a significant increase in heart rate, a common adverse effect of traditional inotropes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies related to Istaroxime.

Discovery and Development

Istaroxime emerged from a drug discovery program aimed at identifying novel cardiac glycoside-like compounds with an improved therapeutic window.[1][2] It is a steroidal derivative, specifically an (E,Z)-3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride, and is chemically unrelated to digitalis glycosides.[1][3] The development of Istaroxime was driven by the need for a therapy for AHF that could enhance cardiac performance without the arrhythmogenic and other adverse effects associated with existing treatments like dobutamine and milrinone.[4][5]

The development pathway has included extensive preclinical evaluation in various animal models of heart failure, which demonstrated its positive effects on cardiac function.[1][5] Subsequently, Istaroxime has progressed through Phase 2 clinical trials, showing promising results in patients with acute heart failure and early cardiogenic shock.[6][7] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for Istaroxime for the treatment of acute heart failure, highlighting its potential to address a significant unmet medical need.[8]

Mechanism of Action: A Dual Approach

Istaroxime's unique pharmacological profile stems from its ability to modulate two critical components of cardiomyocyte calcium handling: the Na+/K+-ATPase and SERCA2a.[1][4][9]

2.1. Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma of cardiac muscle cells.[6][10] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell. This results in a net increase in intracellular calcium concentration, leading to enhanced contractility of the cardiac muscle.[1]

2.2. Stimulation of SERCA2a: Uniquely, Istaroxime also directly stimulates SERCA2a, an ATP-dependent calcium pump on the membrane of the sarcoplasmic reticulum (SR).[9][11][12] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium reuptake into the SR during diastole and reduced SR calcium stores for subsequent contractions. Istaroxime enhances SERCA2a activity, which accelerates the sequestration of calcium from the cytosol back into the SR during diastole. This improves myocardial relaxation (lusitropy) and also increases the amount of calcium available for release during the next systole, further contributing to its inotropic effect.[12][13] It is believed that Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein of SERCA2a.[2][11]

The combined effect of Na+/K+-ATPase inhibition and SERCA2a stimulation results in a potent luso-inotropic action, improving both contraction and relaxation of the heart muscle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Istaroxime and its metabolite, PST3093.

Table 1: In Vitro Potency of Istaroxime

TargetActionSpecies/TissueParameterValueReference(s)
Na+/K+-ATPaseInhibitionNot SpecifiedIC500.11 µM[1][6][10][14][15]
Na+/K+-ATPaseInhibitionDog KidneyIC500.43 ± 0.15 µM[14][15]
Na+/K+-ATPaseInhibitionGuinea Pig KidneyIC508.5 µM[14][15]

Table 2: In Vitro Potency of Istaroxime Metabolite (PST3093) on SERCA2a

TargetActionAssay ConditionParameterValueReference(s)
SERCA2aStimulationReversal of PLN-induced shift in KdCaEC5039 nM[9]

Table 3: Summary of Hemodynamic Effects from a Phase II Clinical Trial (HORIZON-HF)

ParameterIstaroxime Dose (µg/kg/min)Change from Baseline (Mean ± SD)p-value vs. PlaceboReference(s)
Pulmonary Capillary Wedge Pressure (PCWP)0.5-3.2 ± 6.8 mmHg< 0.05[16]
1.0-3.3 ± 5.5 mmHg< 0.05[16]
1.5-4.7 ± 5.9 mmHg< 0.05[16]
Heart Rate (HR)All dosesSignificant Decrease< 0.05[16]
Systolic Blood Pressure (SBP)All dosesSignificant Increase< 0.05[16]
Cardiac Index1.5Significant Increase< 0.05[16]
Left Ventricular End-Diastolic Volume1.5Significant Decrease< 0.05[16]

Experimental Protocols

4.1. Na+/K+-ATPase Activity Assay (Inhibition)

This assay is designed to measure the inhibitory effect of a compound on Na+/K+-ATPase activity, typically by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Principle: The total ATPase activity in a membrane preparation is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between the two represents the Na+/K+-ATPase activity. The assay is then repeated with varying concentrations of the test compound to determine its IC50 value.[4][17]

  • Materials:

    • Enzyme source: Purified Na+/K+-ATPase from sources like dog or guinea pig kidney, or microsomal preparations from cardiac tissue.[14]

    • Assay Buffer: Typically contains Tris-HCl or Histidine, MgCl₂, KCl, and NaCl at a physiological pH.[4]

    • Substrate: Adenosine triphosphate (ATP), sometimes radiolabeled ([γ-³²P]ATP) for higher sensitivity.[14]

    • Ouabain solution (for determining specific activity).

    • Test compound (Istaroxime) at various concentrations.

    • Reagents for Pi detection (e.g., malachite green-based reagent or reagents for the Baginski assay).[7][18]

  • Procedure:

    • Prepare reaction mixtures containing the assay buffer, ions, and either ouabain (for control) or the test compound at various concentrations.

    • Add the enzyme preparation to the reaction mixtures and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[4][19]

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-20 minutes).[4][19]

    • Stop the reaction by adding a quenching solution, such as perchloric acid or a solution containing EDTA.[19]

    • Measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., reading absorbance at a specific wavelength) or by scintillation counting if using radiolabeled ATP.[14][19]

    • Calculate the Na+/K+-ATPase activity as the difference between the total activity and the ouabain-insensitive activity.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

4.2. SERCA2a Activity Assay (Stimulation)

This assay measures the ability of a compound to stimulate the Ca²⁺-pumping activity of SERCA2a, which can be assessed by measuring either ATP hydrolysis or Ca²⁺ uptake into microsomes.

  • Principle: The activity of SERCA2a is Ca²⁺-dependent. The assay measures the rate of ATP hydrolysis or Ca²⁺ uptake at various free Ca²⁺ concentrations in the presence and absence of the test compound. An increase in the maximal velocity (Vmax) or a decrease in the Ca²⁺ concentration required for half-maximal activation (EC50) indicates stimulation of SERCA2a.[7]

  • Materials:

    • Enzyme source: Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue.[12]

    • Assay Buffer: Typically contains a pH buffer (e.g., TES/TRIS or MOPS), KCl, MgCl₂, and a Ca²⁺ chelator like EGTA to control the free Ca²⁺ concentration.[7]

    • ATP.

    • Calcium chloride (CaCl₂) solution to create a range of free Ca²⁺ concentrations.

    • Test compound (Istaroxime) at various concentrations.

    • For ATP hydrolysis assay: Reagents for Pi detection.[7]

    • For Ca²⁺ uptake assay: Radiolabeled ⁴⁵Ca²⁺ and a filtration apparatus.

    • For coupled enzyme assay: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH to spectrophotometrically measure ADP production.

  • Procedure (ATP Hydrolysis Method):

    • Prepare reaction mixtures containing assay buffer, EGTA, and varying concentrations of CaCl₂ to achieve a range of free Ca²⁺ concentrations.

    • Add the SR microsome preparation and the test compound or vehicle to the reaction mixtures.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the liberated Pi as described in the Na+/K+-ATPase assay.

    • Plot the rate of ATP hydrolysis against the free Ca²⁺ concentration to generate a dose-response curve and determine Vmax and EC50.

4.3. In Vivo Hemodynamic Assessment

This involves evaluating the effects of the luso-inotropic agent on cardiac function in animal models of heart failure.

  • Principle: To assess the inotropic and lusitropic effects of a drug in a living organism, various hemodynamic parameters are measured before, during, and after drug administration.[5][8]

  • Animal Models: Common models include dogs with induced heart failure or genetically cardiomyopathic hamsters.[5]

  • Procedure:

    • Anesthetize the animal and surgically implant catheters for pressure and volume measurements (e.g., in the left ventricle, aorta, and pulmonary artery).

    • Perform baseline measurements of hemodynamic parameters.

    • Administer the test compound (e.g., Istaroxime) via intravenous infusion at escalating doses.[5][8]

    • Continuously monitor and record hemodynamic parameters throughout the infusion period.

    • Post-infusion monitoring is also conducted to assess the duration of action and any rebound effects.

  • Key Hemodynamic Parameters Measured:

    • Left ventricular pressure (LVP) and its first derivative (dP/dtmax and dP/dtmin) as indices of contractility and relaxation.[5]

    • Heart rate (HR).

    • Systolic and diastolic blood pressure (SBP, DBP).

    • Cardiac output (CO) or cardiac index (CI).

    • Pulmonary capillary wedge pressure (PCWP) as an indicator of left ventricular filling pressure.

    • Echocardiographic parameters such as ejection fraction (EF), fractional shortening, and diastolic function parameters.[12]

Visualizations

Signaling Pathway of Istaroxime

Istaroxime_Signaling_Pathway cluster_SR Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Relieves inhibition by IntraNa ↑ Intracellular [Na+] NaK_ATPase->IntraNa Leads to SR Sarcoplasmic Reticulum (SR) SERCA2a->SR ↑ Ca2+ uptake into Relaxation ↑ Relaxation (Lusitropy) SERCA2a->Relaxation Improves PLB->SERCA2a Inhibits NCX Na+/Ca2+ Exchanger (NCX) IntraCa ↑ Intracellular [Ca2+] NCX->IntraCa Resulting in Ca_SR ↑ SR Ca2+ Load SR->Ca_SR Leads to IntraNa->NCX Reduces Ca2+ efflux via Contractility ↑ Contractility (Inotropy) IntraCa->Contractility Enhances Ca_SR->Contractility Contributes to

Caption: Signaling pathway of Istaroxime's dual mechanism of action.

Experimental Workflow for Preclinical Evaluation of Luso-inotropic Agents

Preclinical_Workflow start Start: Identify Lead Compound in_vitro In Vitro Characterization start->in_vitro na_k_assay Na+/K+-ATPase Inhibition Assay (IC50) in_vitro->na_k_assay serca_assay SERCA2a Stimulation Assay (EC50) in_vitro->serca_assay ex_vivo Ex Vivo Studies na_k_assay->ex_vivo serca_assay->ex_vivo isolated_muscle Isolated Cardiac Muscle Preparations (Contractility & Relaxation) ex_vivo->isolated_muscle in_vivo In Vivo Efficacy & Safety isolated_muscle->in_vivo hf_model Heart Failure Animal Model Selection in_vivo->hf_model hemo_assess Hemodynamic Assessment (dP/dt, BP, HR, CO) hf_model->hemo_assess tox_studies Toxicology Studies hemo_assess->tox_studies pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling tox_studies->pk_pd end Candidate for Clinical Trials pk_pd->end

Caption: Preclinical evaluation workflow for luso-inotropic agents.

Conclusion

Istaroxime represents a significant advancement in the pharmacological management of acute heart failure. Its novel dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a unique luso-inotropic profile that has the potential to improve cardiac function with a favorable safety profile compared to existing therapies. The data from preclinical and Phase 2 clinical trials are encouraging, suggesting that Istaroxime can effectively improve hemodynamic parameters in patients with AHF. Further clinical development, including Phase 3 trials, will be crucial in establishing its role in the treatment of this life-threatening condition. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular medicine.

References

Istaroxime Hydrochloride's Impact on Intracellular Calcium Cycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime hydrochloride is a novel luso-inotropic agent that enhances both cardiac contractility (inotropy) and relaxation (lusitropy). Its unique dual mechanism of action directly addresses the dysregulated intracellular calcium cycling characteristic of heart failure. This technical guide provides an in-depth analysis of istaroxime's effects on the molecular machinery governing cardiomyocyte calcium homeostasis. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers in cardiovascular drug development.

Core Mechanism of Action: A Dual Approach to Calcium Regulation

Istaroxime exerts its therapeutic effects through two primary mechanisms:

  • Inhibition of the Na+/K+-ATPase (NKA) pump: This action leads to a modest increase in intracellular sodium concentration. The reduced sodium gradient across the sarcolemma subsequently lessens the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration. This elevation in systolic calcium contributes to the positive inotropic effect of istaroxime.[1][2][3]

  • Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): Istaroxime enhances the activity of SERCA2a, the protein responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][2][4] This accelerated calcium reuptake leads to improved myocardial relaxation (lusitropy) and also increases the SR calcium load available for subsequent contractions, further contributing to the inotropic effect.[5]

A critical aspect of istaroxime's action on SERCA2a is its ability to relieve the inhibitory effect of phospholamban (PLB).[4][6] In its dephosphorylated state, PLB binds to SERCA2a and reduces its affinity for calcium. Istaroxime promotes the dissociation of PLB from SERCA2a, thereby unleashing the full pumping capacity of the enzyme.[6]

Signaling Pathway of Istaroxime

Istaroxime_Signaling cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (via PLB dissociation) Na_ion [Na+]i NKA->Na_ion Increases NCX Na+/Ca2+ Exchanger Ca_ion [Ca2+]i NCX->Ca_ion Increases SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increases Ca2+ uptake Relaxation Myofilament Relaxation SERCA2a->Relaxation Promotes PLB Phospholamban (PLB) PLB->SERCA2a Inhibits SR_Ca->Ca_ion Increases Ca2+ release for next beat Na_ion->NCX Reduces Ca2+ efflux via Contraction Myofilament Contraction Ca_ion->Contraction Promotes

Caption: Istaroxime's dual mechanism of action on cardiac myocytes.

Quantitative Data on Istaroxime's Effects

The following tables summarize the quantitative effects of istaroxime on key proteins and processes involved in intracellular calcium cycling, as reported in various preclinical studies.

Table 1: Effect of Istaroxime on Na+/K+-ATPase Activity
PreparationParameterValueReference
Dog KidneyIC500.14 ± 0.02 µM[7]
Rat RenalIC5055 ± 19 µM[7]
Rat LV Myocytes (INaK)IC5032 ± 4 µM[7]
Table 2: Effect of Istaroxime on SERCA2a Activity
PreparationIstaroxime ConcentrationEffect on VmaxEffect on Kd(Ca2+)Reference
Healthy Dog Cardiac SR100 nM+28% (p < 0.01)No significant change[6]
Failing Dog Cardiac SR1 nM+34% (p < 0.01)No significant change[6]
STZ Diabetic Rat Homogenates500 nM+25% (p < 0.01)No significant change[8]
STZ Diabetic Rat Homogenates300 nM+20%No significant change[9][10]
Healthy Guinea-Pig Hearts100 nMNot reported-20%[7][10]
Table 3: Effect of Istaroxime on SERCA2a-Phospholamban Interaction
PreparationIstaroxime ConcentrationFree Ca2+Reduction in Co-immunoprecipitationReference
Healthy Dog Cardiac SR100 nM0.1 µM-37% (p < 0.01)[6]
Healthy Dog Cardiac SR1 nM0.1 µM-22% (p < 0.05)[6]
Healthy Dog Cardiac SR10 nM0.1 µM-40% (p < 0.01)[6]
Healthy Dog Cardiac SR100 nM0.1 µM-43% (p < 0.01)[6]
Table 4: Effect of Istaroxime on Sarcoplasmic Reticulum Ca2+ Uptake
PreparationIstaroxime ConcentrationParameterEffectReference
Healthy Dog Cardiac SR50 nM45Ca uptake Vmax+22% (p < 0.05)[6]
Healthy Dog Cardiac SR50 nM45Ca uptake KdNo significant change[6]

Detailed Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented above.

Isolation of Adult Ventricular Cardiomyocytes

The isolation of viable cardiomyocytes is a prerequisite for studying intracellular calcium dynamics in single cells. The Langendorff perfusion method is a standard approach.

Protocol Overview:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., mouse or rat) and immediately placed in ice-cold, calcium-free buffer to arrest contraction.[11][12]

  • Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.[11]

  • Enzymatic Digestion: The heart is perfused with a calcium-free buffer to wash out blood, followed by a solution containing digestive enzymes such as collagenase and protease to break down the extracellular matrix.[12]

  • Cell Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[13]

  • Calcium Reintroduction: The isolated cells are gradually reintroduced to increasing concentrations of calcium to ensure their tolerance and viability for subsequent experiments.[11]

Measurement of Intracellular Calcium with Fura-2

Fura-2 is a ratiometric fluorescent indicator widely used for quantifying intracellular calcium concentrations.

Protocol Overview:

  • Cell Loading: Isolated cardiomyocytes are incubated with the cell-permeant form of the dye, Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the active Fura-2.[14][15]

  • Excitation and Emission: The cells are alternately excited with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). The fluorescence emission is measured at 510 nm for both excitation wavelengths.[15]

  • Ratio Calculation: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated. This ratio is directly proportional to the intracellular calcium concentration, providing a quantitative measure that is largely independent of dye concentration and cell thickness.[15]

  • Data Acquisition: A fluorescence microscopy system equipped for ratiometric imaging is used to record the changes in the Fura-2 ratio over time, allowing for the characterization of calcium transients.

Measurement of SERCA2a Activity in Cardiac Microsomes

This assay directly measures the ATP-dependent calcium uptake into vesicles derived from the sarcoplasmic reticulum.

Protocol Overview:

  • Preparation of Cardiac Microsomes: Cardiac tissue is homogenized, and through a series of differential centrifugation steps, a fraction enriched in sarcoplasmic reticulum vesicles (microsomes) is isolated.[16][17]

  • Calcium Uptake Assay: The microsomes are incubated in a buffer containing ATP, magnesium, and a radioactive tracer (45Ca2+). The reaction is initiated by the addition of a defined concentration of calcium.

  • Measurement of Calcium Uptake: At specific time points, aliquots of the reaction mixture are filtered through a membrane that retains the microsomes but allows the free 45Ca2+ to pass through. The radioactivity retained on the filter is then measured to quantify the amount of calcium taken up by the vesicles.

  • Kinetic Analysis: By performing the assay at various calcium concentrations, the maximal velocity (Vmax) and the calcium affinity (Kd) of SERCA2a can be determined.[6]

Experimental Workflow for Assessing Istaroxime's Effect on Cardiomyocyte Calcium Cycling

Experimental_Workflow cluster_Cell_Prep Cell Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Isolate Isolate Cardiomyocytes (Langendorff Perfusion) Load Load with Fura-2 AM Isolate->Load Baseline Record Baseline Ca2+ Transients Load->Baseline Add_Istaroxime Add Istaroxime (Varying Concentrations) Baseline->Add_Istaroxime Record_Post Record Post-Istaroxime Ca2+ Transients Add_Istaroxime->Record_Post Measure Measure Ca2+ Transient Parameters (Amplitude, Decay Rate) Record_Post->Measure Compare Compare Pre- and Post-Istaroxime Data Measure->Compare Dose_Response Generate Dose-Response Curves Compare->Dose_Response

Caption: A typical experimental workflow for studying the effects of istaroxime on intracellular calcium cycling in isolated cardiomyocytes.

Conclusion

This compound presents a promising therapeutic strategy for heart failure by directly targeting the dysfunctional intracellular calcium cycling that underlies the disease. Its dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a balanced approach to enhancing both cardiac contraction and relaxation. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for the continued investigation and development of istaroxime and other novel agents aimed at modulating cardiomyocyte calcium homeostasis. The ability of istaroxime to improve cardiac function without the adverse effects associated with traditional inotropes underscores the potential of this therapeutic approach. Further research is warranted to fully elucidate the long-term benefits and clinical applications of istaroxime in the management of heart failure.

References

Preclinical Pharmacology of Istaroxime Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a first-in-class intravenous agent under investigation for acute heart failure, distinguished by its novel dual mechanism of action. It uniquely combines the inhibition of the Na+/K+-ATPase (NKA) with the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects, addressing the core pathophysiology of heart failure characterized by impaired calcium cycling.[3][4] Preclinical studies have demonstrated that Istaroxime improves both systolic and diastolic function, increases systolic blood pressure, and decreases heart rate, with a notably lower risk of arrhythmia compared to traditional inotropes.[5][6] This guide provides a comprehensive overview of the preclinical pharmacology of Istaroxime hydrochloride, detailing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Dual Approach to Myocardial Function

Istaroxime exerts its therapeutic effects by modulating two critical ion transporters in cardiomyocytes: the Na+/K+-ATPase (NKA) pump and the SERCA2a pump.[7]

  • Inhibition of Na+/K+-ATPase (NKA): Like cardiac glycosides, Istaroxime inhibits the NKA pump on the sarcolemma.[5] This inhibition leads to a rise in intracellular sodium concentration ([Na+]i). The increased [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, which reduces Ca2+ efflux and increases intracellular calcium concentration ([Ca2+]i).[3][5] This elevation in cytosolic calcium during systole enhances the binding of calcium to troponin C, leading to a more forceful myocardial contraction (positive inotropic effect).[3]

  • Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[8][9] In heart failure, SERCA2a activity is often impaired, partly due to its inhibition by dephosphorylated phospholamban (PLB).[3] Istaroxime promotes the dissociation of PLB from SERCA2a, thereby relieving this inhibition and enhancing the pump's activity.[5] This accelerated Ca2+ reuptake into the SR leads to faster myocardial relaxation (positive lusitropic effect) and increases the SR calcium store available for subsequent contractions, further contributing to the inotropic effect.[3][5]

This combined action addresses both systolic and diastolic dysfunction, which are hallmarks of acute heart failure.[4]

Istaroxime_Mechanism cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) cluster_Myofilaments Myofilaments Istaroxime_ext Istaroxime NKA Na+/K+-ATPase Istaroxime_ext->NKA Inhibits Na_in Na+ NKA->Na_in Increased [Na+]i NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_out Ca2+ NCX->Ca_out Increased [Ca2+]i Na_in->NCX Activates Contraction Increased Contraction (Inotropy) Ca_out->Contraction Istaroxime_int Istaroxime SERCA2a SERCA2a Istaroxime_int->SERCA2a Stimulates (Relieves PLB Inhibition) Ca_SR SR Ca2+ Store SERCA2a->Ca_SR Enhanced Ca2+ Uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Ca_SR->Contraction Increased Ca2+ Release for next beat Relaxation Improved Relaxation (Lusitropy) Ca_SR->Relaxation

Caption: Istaroxime's dual mechanism of action on cardiomyocytes.

Preclinical Pharmacodynamics

The pharmacodynamic effects of Istaroxime have been characterized in various in vitro and in vivo models, demonstrating its potent luso-inotropic properties.

In Vitro Effects

In isolated cardiomyocytes and cardiac tissue preparations, Istaroxime demonstrates concentration-dependent effects on both contractility and calcium handling. Studies on sarcoplasmic reticulum microsomes from failing human hearts showed that Istaroxime stimulates SERCA2a activity at physiologic free calcium concentrations.[10]

ParameterModel SystemEffectReference
Na+/K+-ATPase (NKA) Activity In vitro enzyme assayInhibition (IC50)[9]
SERCA2a Activity SR microsomes from failing guinea pig heartsNormalized depressed Vmax (-32%) and increased activity (+17%) at 100 nmol/L[10]
Developed Tension Muscle strips from failing human heartsConcentration-dependent increase (0.1-1.0 µmol/L)[10]
Ca2+ Dynamics Ventricular CardiomyocytesBreaks arrhythmogenic Ca2+ waves into less harmful "mini-waves"[11][12]
In Vivo Effects

Preclinical studies in animal models of heart failure, including diabetic cardiomyopathy and chronic ischemic heart failure, have consistently shown beneficial hemodynamic effects.[5] Unlike conventional inotropes, Istaroxime typically increases systolic blood pressure while decreasing heart rate, a favorable profile for acute heart failure patients.[6][13]

ParameterAnimal ModelDose/ConcentrationKey FindingsReference
Fractional Shortening Guinea Pig (Aortic Banding)0.11 mg/kg/min IV+18% increase[10][14]
Peak Atrial Flow Velocity Guinea Pig (Aortic Banding)0.11 mg/kg/min IV+69% increase[10][14]
Isovolumic Relaxation Time Guinea Pig (Aortic Banding)0.11 mg/kg/min IV+19% improvement[10][14]
LV Volumes (End-Diastolic & End-Systolic) Dog (Chronic Heart Failure)Dose-dependentSignificant reductions[7]
LV Ejection Fraction Dog (Chronic Heart Failure)Dose-dependentSignificant increase without elevating myocardial oxygen consumption[7]
Diastolic Dysfunction Rat (Diabetic Cardiomyopathy)100 nmol/LImproved diastolic function by stimulating SERCA2a[9][14]

Preclinical Pharmacokinetics

Istaroxime is intended for acute intravenous therapy, a use supported by its pharmacokinetic profile.[5]

ParameterSpeciesValue/CharacteristicNoteReference
Half-life Human (Clinical Data)< 1 hourSuitable for IV infusion in an acute setting.[5]
Metabolism HepaticExtensiveRapidly processed by the liver.[5]
Major Metabolite PST3093Long-lastingRetains SERCA2a stimulatory activity but does not inhibit Na+/K+-ATPase.[5][15]

Experimental Protocols

The preclinical evaluation of Istaroxime involved a range of specialized in vitro and in vivo assays to characterize its unique mechanism and effects.

In Vitro Assay for SERCA2a Activity
  • Objective: To measure the effect of Istaroxime on the Ca2+-dependent ATPase activity of SERCA2a.

  • Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from heart tissue homogenates (e.g., from guinea pig or rat ventricles) by differential centrifugation.

  • Protocol:

    • SR vesicles are incubated in a reaction buffer containing varying concentrations of free Ca2+ (typically 100–3000 nmol/L), buffer agents, MgCl2, and the compound to be tested (Istaroxime).

    • The reaction is initiated by the addition of ATP, often radiolabeled with 32P ([γ-32P]ATP).

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, and the amount of inorganic phosphate (32Pi) released from ATP hydrolysis is quantified using liquid scintillation counting.

    • Ca2+ concentration-response curves are generated and fitted using a logistic function to determine key kinetic parameters: Vmax (maximal enzyme velocity) and Kd Ca2+ (the calcium concentration at which half-maximal velocity is achieved).[9]

In Vitro Assay for Na+/K+-ATPase (NKA) Activity
  • Objective: To determine the inhibitory potency of Istaroxime on NKA.

  • Protocol:

    • A preparation containing NKA (e.g., cardiac microsomes) is incubated with a reaction buffer containing Na+, K+, Mg2+, and ATP.

    • The assay measures the release of inorganic phosphate from ATP hydrolysis, similar to the SERCA2a assay.

    • To distinguish NKA-specific activity from other ATPases, a parallel reaction is run in the presence of a specific NKA inhibitor like ouabain. The difference in ATP hydrolysis between the two conditions represents the NKA activity.

    • Various concentrations of Istaroxime are tested to generate an inhibition curve, from which the IC50 (the concentration causing 50% inhibition of NKA activity) is calculated.[9]

In Vivo Model: Aortic Banding in Guinea Pigs
  • Objective: To create a model of pressure-overload heart failure to evaluate the effects of Istaroxime on both systolic and diastolic dysfunction.

  • Protocol:

    • Surgical Procedure: Anesthetized guinea pigs undergo a thoracotomy to expose the ascending aorta. A ligature is placed around the aorta and tightened to a specific degree to induce a consistent pressure gradient, leading to left ventricular hypertrophy and subsequent heart failure over several weeks or months.

    • Drug Administration: After the development of heart failure (confirmed by echocardiography), animals are treated with an intravenous infusion of Istaroxime or a vehicle control.

    • Functional Assessment: Hemodynamic and cardiac function are assessed using methods such as:

      • Echocardiography: To measure parameters like fractional shortening, ejection fraction, ventricular volumes, and diastolic function indices (e.g., peak atrial flow velocity, isovolumic relaxation time).[10]

      • Invasive Hemodynamics: Catheterization to directly measure pressures (e.g., left ventricular end-diastolic pressure).

    • Ex Vivo Analysis: Following in vivo experiments, hearts can be excised for in vitro muscle strip studies or biochemical assays (e.g., SERCA2a activity).[10]

Experimental_Workflow cluster_InVivo In Vivo Evaluation cluster_ExVivo Ex Vivo / In Vitro Analysis Model Animal Model Induction (e.g., Aortic Banding, STZ-induced Diabetes) Treatment Istaroxime / Placebo Administration (IV Infusion) Model->Treatment Assessment Functional Assessment (Echocardiography, Hemodynamics) Treatment->Assessment Harvest Tissue Harvesting (Heart, Ventricles) Assessment->Harvest Post-treatment Tissue Collection Isolation Isolation of Microsomes or Cardiomyocytes Harvest->Isolation Assay Biochemical Assays (SERCA2a & NKA Activity) Isolation->Assay

Caption: A typical preclinical experimental workflow for Istaroxime.

Preclinical Safety Pharmacology

A significant advantage of Istaroxime observed in preclinical studies is its favorable safety profile, particularly its lower arrhythmogenic potential compared to classical NKA inhibitors like digoxin.[5][11] This improved safety is attributed to its dual mechanism. While NKA inhibition can be pro-arrhythmic by causing calcium overload, the concurrent stimulation of SERCA2a by Istaroxime enhances calcium removal from the cytosol during diastole, mitigating this risk.[11][12] Studies in isolated cardiomyocytes have shown that Istaroxime breaks potentially arrhythmogenic calcium waves into smaller, less harmful "mini-waves," providing a cellular-level explanation for its reduced cardiotoxicity.[11][12]

Conclusion

The preclinical pharmacology of this compound establishes it as a promising luso-inotropic agent for acute heart failure. Its unique dual mechanism of NKA inhibition and SERCA2a stimulation directly targets the impaired calcium cycling central to heart failure pathophysiology.[3][4] In vitro and in vivo studies have consistently demonstrated its ability to improve both myocardial contraction and relaxation, leading to beneficial hemodynamic effects without the significant increase in heart rate or arrhythmogenic risk associated with other inotropes.[5][6] The data summarized herein provide a strong foundation for its ongoing clinical development and highlight its potential as a novel, safer therapeutic option for patients with acute heart failure.

References

Istaroxime Hydrochloride's Interaction with Phospholamban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a novel inotropic and lusitropic agent under investigation for the treatment of acute heart failure.[1] Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase and, critically, the modulation of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activity through its interaction with phospholamban (PLN). This guide provides an in-depth technical overview of the molecular interaction between istaroxime and PLN, its downstream effects on SERCA2a function, and the experimental methodologies used to elucidate this mechanism. The information presented is intended to support further research and development in the field of cardiac muscle contractility and heart failure therapeutics.

Molecular Mechanism of Istaroxime-PLN Interaction

Istaroxime's lusitropic (myocardial relaxation) effects are primarily attributed to its ability to relieve the inhibitory effect of phospholamban (PLN) on SERCA2a.[1][2] In its dephosphorylated state, PLN binds to SERCA2a, reducing its affinity for calcium and thereby slowing the re-uptake of calcium into the sarcoplasmic reticulum (SR) during diastole.[1][3]

Istaroxime has been shown to directly interact with the SERCA2a/PLN complex.[2] This interaction promotes the dissociation of PLN from SERCA2a, mimicking the effect of PLN phosphorylation.[1][2] This relief of inhibition enhances SERCA2a activity, leading to faster calcium re-uptake into the SR, which in turn improves myocardial relaxation and subsequently increases the calcium load available for the next contraction, contributing to a positive inotropic effect.[1][4] Notably, this mechanism is independent of the cAMP/PKA signaling pathway.[2]

Signaling Pathway of Istaroxime's Interaction with PLN and SERCA2a

G cluster_SR Sarcoplasmic Reticulum Membrane cluster_Cytosol Cytosol cluster_SR_Lumen SR Lumen SERCA2a SERCA2a Ca_SR Ca²⁺ SERCA2a->Ca_SR Sequesters PLN Phospholamban (PLN) PLN->SERCA2a Inhibits Istaroxime Istaroxime Istaroxime->SERCA2a Relieves Inhibition Istaroxime->PLN Interacts with SERCA2a/PLN complex Ca_cytosol Ca²⁺ Ca_cytosol->SERCA2a Transport

Caption: Istaroxime relieves PLN's inhibition of SERCA2a, enhancing Ca²⁺ uptake into the SR.

Quantitative Data on Istaroxime-PLN Interaction

The following tables summarize key quantitative data from preclinical studies investigating the effects of istaroxime on the SERCA2a-PLN interaction and SERCA2a activity.

Table 1: Effect of Istaroxime on SERCA2a-PLN Co-immunoprecipitation

Istaroxime ConcentrationReduction in SERCA2a Co-immunoprecipitation (%)Free Ca²⁺ Concentration (µM)Source
1 nM22% (p < 0.05)0.1[2]
10 nM40% (p < 0.01)0.1[2]
100 nM43% (p < 0.01)0.1[2]

Table 2: Effect of Istaroxime on SERCA2a ATPase Activity in Dog Heart Vesicles

PreparationIstaroxime ConcentrationEffect on VmaxSource
Healthy Heart100 nMSignificant increase[2]
Failing Heart100 nMRe-establishes activity close to healthy levels[2]

Table 3: Effect of Istaroxime and its Metabolite PST3093 on SERCA2a Activity

CompoundConcentrationEffect on SERCA2a Vmax (STZ rat preparations)Effect on SERCA2a KdCa (normal guinea-pig hearts)Source
Istaroxime300 nM+20%~20% reduction at 100 nM[5]
PST3093300 nM+22%~20% reduction at 100 nM[5]

Experimental Protocols

SERCA2a ATPase Activity Assay

This protocol is adapted from methodologies used to assess the effect of istaroxime on SERCA2a activity.[2]

Objective: To measure the rate of ATP hydrolysis by SERCA2a in the presence and absence of istaroxime.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) vesicles

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0)

  • ATP (radiolabeled with ³²P or for use in an enzyme-coupled assay)

  • Calcium solutions of varying concentrations

  • Istaroxime solutions of varying concentrations

  • Cyclopiazonic acid (CPA) as a SERCA inhibitor

  • Staurosporine (PKA inhibitor, for control experiments)

Procedure:

  • Pre-incubate cardiac SR vesicles with desired concentrations of istaroxime for 5 minutes at 4°C.

  • Initiate the reaction by adding the SR vesicles to the assay buffer containing varying concentrations of free Ca²⁺ and ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Terminate the reaction (e.g., by adding a quenching solution).

  • Measure the amount of inorganic phosphate (Pi) released, which corresponds to ATP hydrolysis. The SERCA2a-specific activity is determined as the fraction inhibited by CPA.

  • Plot the rate of ATP hydrolysis against the Ca²⁺ concentration and fit the data to a sigmoidal curve to determine Vmax and KdCa.

Experimental Workflow for SERCA2a ATPase Activity Assay

G A Prepare Cardiac SR Vesicles B Pre-incubate with Istaroxime (5 min, 4°C) A->B C Initiate Reaction: Add SR vesicles to Assay Buffer (varying [Ca²⁺], ATP) B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Measure Pi Release (CPA-inhibited fraction) E->F G Data Analysis: Plot Activity vs. [Ca²⁺] Determine Vmax, KdCa F->G

Caption: Workflow for determining the effect of istaroxime on SERCA2a ATPase activity.

Co-immunoprecipitation of SERCA2a and PLN

This protocol is based on methods used to demonstrate that istaroxime disrupts the SERCA2a-PLN interaction.[2]

Objective: To assess the physical interaction between SERCA2a and PLN in the presence of istaroxime.

Materials:

  • Cardiac tissue homogenates or cell lysates expressing SERCA2a and PLN

  • Lysis buffer

  • Antibody against SERCA2a

  • Protein A/G-agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against PLN and SERCA2a for Western blotting

Procedure:

  • Incubate the cell or tissue lysates with varying concentrations of istaroxime.

  • Add the anti-SERCA2a antibody to the lysates and incubate to form antibody-antigen complexes.

  • Add Protein A/G-agarose beads to the mixture to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with antibodies against PLN and SERCA2a to detect the presence of both proteins in the immunoprecipitated complex.

  • Quantify the band intensities to determine the relative amount of PLN co-immunoprecipitated with SERCA2a.

Experimental Workflow for Co-immunoprecipitation

G A Incubate Lysates with Istaroxime B Add anti-SERCA2a Antibody A->B C Add Protein A/G-Agarose Beads B->C D Wash Beads C->D E Elute Protein Complexes D->E F SDS-PAGE and Western Blot E->F G Probe with anti-PLN and anti-SERCA2a Antibodies F->G H Quantify Co-immunoprecipitated PLN G->H

Caption: Workflow for assessing the effect of istaroxime on SERCA2a-PLN interaction.

Clinical Relevance and Future Directions

Phase 2 clinical trials have demonstrated that istaroxime improves cardiac function in patients with acute heart failure.[6][7] The lusitropic effects observed in these trials are consistent with the preclinical findings of enhanced SERCA2a activity via PLN modulation. The ability of istaroxime to improve both systolic and diastolic function without significantly increasing heart rate or the risk of arrhythmias is a key differentiator from other inotropic agents.[6][8]

Future research should focus on further elucidating the precise binding site of istaroxime on the SERCA2a/PLN complex. Structural biology studies could provide valuable insights into the molecular interactions. Additionally, exploring the long-term effects of SERCA2a modulation by istaroxime in chronic heart failure models is warranted. A deeper understanding of the interplay between istaroxime's Na+/K+-ATPase inhibitory and SERCA2a-stimulatory effects will be crucial for optimizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Istaroxime Hydrochloride in In Vivo Heart Failure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel investigational drug for the treatment of acute heart failure. It is a first-in-class agent with a dual mechanism of action that enhances both cardiac contractility (inotropic effect) and relaxation (lusitropic effect).[1][2] Istaroxime inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[2][3] This unique profile offers potential advantages over traditional inotropic agents by improving cardiac function without significantly increasing heart rate or the risk of arrhythmias.[2] These application notes provide a summary of dosages used in in vivo heart failure studies and detailed protocols for common experimental models.

Data Presentation

This compound Dosage in In Vivo Heart Failure Models

The following table summarizes the reported dosages of this compound in various in vivo models of heart failure. It is important to note that optimal dosage may vary depending on the specific animal model, the severity of heart failure, and the experimental endpoint.

SpeciesHeart Failure ModelDosageAdministration RouteStudy DurationReference(s)
Human (Clinical Trial) Acute Heart Failure0.5 - 1.5 µg/kg/minIntravenous (IV) Infusion6 - 24 hours[4][5][6][7]
Canine Chronic Heart Failure (Experimentally Induced)1, 3, and 4 µg/kg/minIntravenous (IV) Infusion24 hours
Hamster Genetically Cardiomyopathic30 mg/kgOral34 weeks
Rat Diabetic Cardiomyopathy0.11 mg/kg/minIntravenous (IV) Infusion15 minutes[8]

Signaling Pathway of Istaroxime

Istaroxime exerts its effects on cardiac myocytes through a dual mechanism of action that ultimately leads to improved contractility and relaxation.

  • Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse, bringing more calcium into the cell and reducing calcium extrusion. The resulting increase in cytosolic calcium concentration enhances the binding of calcium to troponin C, leading to a stronger myocardial contraction (positive inotropic effect).[3]

  • Activation of SERCA2a: Istaroxime also directly stimulates SERCA2a, an enzyme responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. By activating SERCA2a, istaroxime enhances the reuptake of calcium into the SR, which leads to faster myocardial relaxation (positive lusitropic effect).[3] This also increases the calcium load within the SR, making more calcium available for release in subsequent contractions, further contributing to the inotropic effect.

istaroxime_signaling_pathway cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) istaroxime Istaroxime na_k_atpase Na+/K+-ATPase istaroxime->na_k_atpase Inhibits na_in [Na+]i ↑ na_k_atpase->na_in Na+ influx decreases ncx Na+/Ca2+ Exchanger (NCX) ca_in [Ca2+]i ↑ ncx->ca_in Ca2+ influx ↑ ca_channel L-type Ca2+ Channel na_in->ncx Alters Gradient contraction Myofilament Contraction ca_in->contraction Leads to serca SERCA2a ca_in->serca Ca2+ uptake into SR ↑ sr_ca [Ca2+]SR ↑ serca->sr_ca Increases SR Ca2+ load relaxation Myocardial Relaxation serca->relaxation Promotes istaroxime_sr Istaroxime istaroxime_sr->serca Stimulates ca_release Further [Ca2+]i ↑ sr_ca->ca_release Enhanced Ca2+ release ca_release->contraction

Dual mechanism of action of Istaroxime in cardiac myocytes.

Experimental Protocols

Commonly used in vivo models to study heart failure include transverse aortic constriction (TAC) and left coronary artery (LCA) ligation. These models induce pressure overload and myocardial infarction, respectively, leading to cardiac remodeling and dysfunction.

Transverse Aortic Constriction (TAC) Model in Mice

This surgical procedure creates a pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • A blunt needle or a spacer of a specific gauge (e.g., 27-gauge) to standardize the constriction

  • Ventilator

  • Heating pad

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

  • Surgical Incision: Make a small incision at the suprasternal notch.

  • Exposure of the Aortic Arch: Carefully dissect the surrounding tissues to expose the transverse aortic arch.

  • Aortic Constriction: Pass a suture underneath the aortic arch between the innominate and left common carotid arteries. Place a spacer (e.g., a 27-gauge needle) parallel to the aorta, and tie the suture snugly around both the aorta and the spacer.

  • Removal of Spacer: Once the knot is secure, promptly remove the spacer. This creates a standardized constriction of the aorta.

  • Closure: Close the chest cavity and skin incision with sutures.

  • Post-operative Care: Administer analgesics and monitor the animal closely during recovery.

Left Coronary Artery (LCA) Ligation Model in Rats

This model mimics myocardial infarction by permanently occluding the left coronary artery, leading to ischemia, cardiomyocyte death, and subsequent left ventricular remodeling and failure.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 6-0 or 7-0 silk)

  • Ventilator

  • Heating pad

  • Analgesics

Procedure:

  • Anesthesia and Intubation: Anesthetize the rat and intubate it to provide mechanical ventilation.

  • Thoracotomy: Make a left lateral thoracotomy at the fourth or fifth intercostal space to expose the heart.

  • Pericardiotomy: Gently open the pericardium to visualize the left coronary artery.

  • Ligation: Pass a suture needle with fine silk under the LCA, typically a few millimeters from its origin. Tightly tie a knot to permanently occlude the artery. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Chest Closure: Close the chest wall in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Experimental Workflow for Istaroxime Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of istaroxime in a surgically induced heart failure model.

experimental_workflow start Start surgery Induce Heart Failure (e.g., TAC or LCA Ligation) start->surgery recovery Post-operative Recovery (2-4 weeks) surgery->recovery baseline Baseline Assessment (Echocardiography, Hemodynamics) recovery->baseline randomization Randomization baseline->randomization treatment Istaroxime Treatment Group randomization->treatment Istaroxime control Vehicle Control Group randomization->control Vehicle dosing Drug Administration (e.g., IV infusion) treatment->dosing control->dosing endpoints Endpoint Assessment (Cardiac function, Histology, Biomarkers) dosing->endpoints analysis Data Analysis and Interpretation endpoints->analysis

Typical workflow for an in vivo heart failure study with Istaroxime.

Conclusion

This compound presents a promising therapeutic approach for acute heart failure due to its unique dual mechanism of action. The provided dosages from preclinical and clinical studies offer a foundation for designing new in vivo experiments. The detailed surgical protocols for inducing heart failure in rodent models are established and reproducible methods for testing the efficacy of novel compounds like istaroxime. Further research, particularly in mouse models of heart failure, will be valuable in fully elucidating the therapeutic potential of this agent.

References

Experimental Protocol for Istaroxime Hydrochloride in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous agent with a dual mechanism of action, making it a subject of significant interest for the treatment of acute heart failure. It acts as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This unique pharmacological profile results in positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[3][4] The study of Istaroxime in isolated cardiomyocytes is crucial for elucidating its precise cellular mechanisms and for the preclinical evaluation of its efficacy and safety.

This document provides detailed application notes and protocols for investigating the effects of this compound on isolated adult ventricular cardiomyocytes. The protocols cover cardiomyocyte isolation, measurement of intracellular calcium transients, and assays for Na+/K+-ATPase and SERCA2a activity.

Mechanism of Action

Istaroxime exerts its effects on cardiomyocytes through two primary pathways:

  • Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, Istaroxime leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration, which enhances myocardial contractility.[3][4]

  • Stimulation of SERCA2a: Istaroxime stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[1][3] This enhanced calcium reuptake contributes to faster myocardial relaxation (lusitropy) and also increases the SR calcium load available for subsequent contractions.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key cellular targets and processes in cardiomyocytes.

Table 1: Effect of Istaroxime on Na+/K+-ATPase and SERCA2a Activity

ParameterTargetSpecies/TissueValueReference
IC50Na+/K+-ATPasePorcine Cerebral Cortex Enzyme407.5 nM[5]
EffectSERCA2a VmaxHealthy Dog Cardiac SR Vesicles+28% at 100 nM[1]
EffectSERCA2a VmaxFailing Dog Cardiac SR Vesicles+34% at 1 nM[1]

Table 2: Effect of Istaroxime on Calcium Transients in Isolated Cardiomyocytes

ParameterConditionEffect of Istaroxime (Concentration)Reference
Calcium Transient AmplitudeEmbryonic Zebrafish CardiomyocytesIncreased (100 µM)[6]
Calcium Transient Decay (Tau)Embryonic Zebrafish CardiomyocytesAccelerated (100 µM)[6]
Diastolic Ca2+ LevelsEmbryonic Zebrafish CardiomyocytesIncreased (100 µM)[6]
Spontaneous Ca2+ Sparks/WavesRat Ventricular CardiomyocytesNo significant increase in frequency[7]

Note: While qualitative effects on calcium transient decay are reported, precise quantitative changes (e.g., percentage decrease in Tau) in isolated mammalian cardiomyocytes are not consistently detailed in the reviewed literature.

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is based on the enzymatic digestion of a whole heart using a Langendorff perfusion system.

Materials:

  • Perfusion Buffer: Calcium-free Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.1 mg/mL). The optimal concentrations may need to be determined empirically.

  • Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1 mM CaCl2.

  • Langendorff Apparatus

  • Surgical Instruments

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly excise the heart and immediately place it in ice-cold Perfusion Buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Perfusion Buffer to clear the heart of blood.

  • Switch the perfusion to the warm, oxygenated Enzyme Solution.

  • Continue perfusion for 10-20 minutes, or until the heart becomes pale and flaccid.

  • Detach the heart from the cannula and remove the atria.

  • Gently mince the ventricular tissue in a dish containing Stopping Buffer.

  • Disperse the cells by gently triturating the tissue with a pipette.

  • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove large debris.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully remove the supernatant and gently resuspend the cell pellet in fresh Stopping Buffer.

  • Gradually reintroduce calcium to the cells by sequential washing with buffers containing increasing concentrations of CaCl2 (e.g., 0.1, 0.25, 0.5, 1.0 mM).

  • The isolated cardiomyocytes are now ready for experimental use.

Measurement of Intracellular Calcium Transients

This protocol utilizes the ratiometric fluorescent calcium indicator Fura-2 AM.

Materials:

  • Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: 20% w/v in anhydrous DMSO.

  • Loading Buffer: Tyrode's solution with 1 mM CaCl2 containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Fluorescence Microscopy System: Equipped for ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

  • Field Stimulator

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Incubate the cells with the Loading Buffer at room temperature for 15-20 minutes in the dark.

  • Wash the cells twice with Tyrode's solution (with 1 mM CaCl2) to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature in the dark.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Perfuse the cells with Tyrode's solution (with 1 mM CaCl2).

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator.

  • Record the fluorescence emission at ~510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.

  • Establish a baseline recording before introducing this compound at the desired concentrations.

  • Analyze the ratio of the fluorescence signals (F340/F380) to determine the intracellular calcium concentration. Key parameters to analyze include:

    • Baseline diastolic [Ca2+]i

    • Peak systolic [Ca2+]i (transient amplitude)

    • Time to peak

    • Calcium transient decay rate (Tau)

Na+/K+-ATPase Activity Assay

This protocol is a colorimetric assay that measures the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Reaction Buffer: (in mM) 100 NaCl, 20 KCl, 3 MgCl2, 50 Tris-HCl; pH 7.4.

  • Substrate Solution: 5 mM ATP in Reaction Buffer.

  • Ouabain Solution: 2 mM in Reaction Buffer.

  • Trichloroacetic Acid (TCA): 8% (w/v).

  • Colorimetric Reagent: Molybdate-based reagent for phosphate detection.

  • Cardiomyocyte Homogenate or Membrane Fraction

Procedure:

  • Prepare cardiomyocyte homogenates or membrane fractions.

  • Set up two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

  • To all tubes, add the cardiomyocyte preparation.

  • To the ouabain-insensitive tubes, add the Ouabain Solution. To the total activity tubes, add an equal volume of Reaction Buffer.

  • Pre-incubate the tubes at 37°C for 10 minutes.

  • Initiate the reaction by adding the Substrate Solution to all tubes.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding ice-cold TCA.

  • Centrifuge the tubes to pellet the precipitated protein.

  • Transfer the supernatant to new tubes and determine the amount of released Pi using a colorimetric assay.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

  • To determine the IC50 of Istaroxime, perform the assay with a range of Istaroxime concentrations.

SERCA2a Activity Assay

This protocol measures the Ca2+-dependent ATPase activity in sarcoplasmic reticulum (SR) vesicles isolated from cardiomyocytes.

Materials:

  • Assay Buffer: (in mM) 50 MOPS (pH 7.0), 100 KCl, 3 MgCl2, 1 EGTA, 5 NaN3.

  • ATP Solution: 3 mM ATP in Assay Buffer.

  • Calcium Ionophore A23187: To prevent Ca2+ accumulation within the vesicles.

  • CaCl2 Stock Solution: To set the free Ca2+ concentration.

  • SR Vesicle Preparation from cardiomyocytes.

Procedure:

  • Prepare SR vesicles from isolated cardiomyocytes.

  • Set up reaction tubes containing the Assay Buffer and SR vesicles.

  • Add the calcium ionophore A23187.

  • Add varying concentrations of CaCl2 to achieve a range of free Ca2+ concentrations.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding the ATP Solution.

  • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction and measure the released inorganic phosphate as described in the Na+/K+-ATPase assay.

  • The SERCA2a activity is the Ca2+-dependent portion of the ATPase activity.

  • To determine the effect of Istaroxime, perform the assay in the presence of various concentrations of the compound and measure the change in Vmax (maximal activity) and Kd (Ca2+ affinity).

Visualizations

Istaroxime_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_ion Na+ NaK_ATPase->Na_ion Decreased Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Increased Ca2+ influx Na_ion->NCX Increased intracellular [Na+] Contraction Myofilament Contraction Ca_ion->Contraction Increased [Ca2+]i Ca_ion->SERCA2a Ca2+ Relaxation Diastolic Relaxation SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increased Ca2+ reuptake SERCA2a->Relaxation Enhanced SR_Ca->Ca_ion Increased Ca2+ release for next contraction

Caption: Signaling pathway of Istaroxime in a cardiomyocyte.

Experimental_Workflow cluster_isolation Cardiomyocyte Isolation cluster_experiment Experimental Procedures cluster_analysis Data Analysis Heart_Excision Heart Excision Langendorff Langendorff Perfusion (Collagenase/Protease) Heart_Excision->Langendorff Digestion Tissue Digestion & Disaggregation Langendorff->Digestion Isolation Cardiomyocyte Isolation & Purification Digestion->Isolation Ca_Imaging Calcium Transient Measurement (Fura-2) Isolation->Ca_Imaging NaK_Assay Na+/K+-ATPase Activity Assay Isolation->NaK_Assay SERCA_Assay SERCA2a Activity Assay Isolation->SERCA_Assay Ca_Analysis Analysis of Ca2+ Transients (Amplitude, Decay) Ca_Imaging->Ca_Analysis Enzyme_Kinetics Enzyme Kinetics (IC50, Vmax) NaK_Assay->Enzyme_Kinetics SERCA_Assay->Enzyme_Kinetics

Caption: Experimental workflow for studying Istaroxime in isolated cardiomyocytes.

Dual_Mechanism cluster_inotropic Inotropic Effect cluster_lusitropic Lusitropic Effect Istaroxime Istaroxime NaK_Inhibition Na+/K+-ATPase Inhibition Istaroxime->NaK_Inhibition SERCA_Stimulation SERCA2a Stimulation Istaroxime->SERCA_Stimulation Increase_Na ↑ Intracellular [Na+] NaK_Inhibition->Increase_Na Increase_Ca ↑ Intracellular [Ca2+] Increase_Na->Increase_Ca Increase_Contraction ↑ Contractility Increase_Ca->Increase_Contraction Increase_Ca_Uptake ↑ SR Ca2+ Reuptake SERCA_Stimulation->Increase_Ca_Uptake Increase_Relaxation ↑ Relaxation Increase_Ca_Uptake->Increase_Relaxation

Caption: Dual mechanism of action of Istaroxime.

References

Application Notes and Protocols: Istaroxime Hydrochloride in a Diabetic Cardiomyopathy Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Istaroxime hydrochloride in a preclinical rat model of diabetic cardiomyopathy. The protocols detailed below are based on established methodologies and aim to guide researchers in investigating the therapeutic potential of Istaroxime and similar compounds targeting cardiac calcium handling in the context of diabetes.

Introduction

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by cardiac dysfunction independent of coronary artery disease and hypertension.[1][2] A key pathological feature is the dysregulation of intracellular calcium (Ca2+) homeostasis in cardiomyocytes, often involving reduced activity of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1] Istaroxime is a novel therapeutic agent with a dual mechanism of action: it inhibits the Na+/K+-ATPase and stimulates SERCA2a activity.[1][3][4] This dual action is proposed to improve both systolic and diastolic function in the failing heart.[5] The following sections detail the experimental protocols to assess the efficacy of Istaroxime in a streptozotocin (STZ)-induced diabetic cardiomyopathy rat model, present key quantitative data from such studies, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of Istaroxime in a diabetic cardiomyopathy rat model.

Table 1: In Vivo Echocardiographic Parameters in STZ-Induced Diabetic Rats Treated with Istaroxime

ParameterControlSTZSTZ + Istaroxime
E/A ratio1.8 ± 0.11.3 ± 0.11.6 ± 0.1#
E/e' ratio15.2 ± 1.522.5 ± 2.017.8 ± 1.8#
IVRT (ms)35.4 ± 1.245.1 ± 1.8*38.9 ± 1.5#
LVEF (%)75.8 ± 2.572.1 ± 3.174.3 ± 2.8

* p < 0.05 vs. Control; # p < 0.05 vs. STZ. Data are presented as mean ± SEM. Source: Adapted from Arici et al., Cardiovascular Research, 2021.[1]

Table 2: Intracellular Ca2+ Handling Parameters in Isolated Cardiomyocytes

ParameterControlSTZSTZ + Istaroxime (100 nmol/L)
Diastolic [Ca2+]i (F/F0)1.00 ± 0.021.15 ± 0.031.04 ± 0.02#
Ca2+ Transient Amplitude (ΔF/F0)0.65 ± 0.040.48 ± 0.030.61 ± 0.04#
Ca2+ Transient Decay (Tau, ms)185 ± 10245 ± 15200 ± 12#
SR Ca2+ Content (ΔF/F0)0.85 ± 0.050.65 ± 0.040.80 ± 0.05#

* p < 0.05 vs. Control; # p < 0.05 vs. STZ. Data are presented as mean ± SEM. Source: Adapted from Arici et al., Cardiovascular Research, 2021.[1]

Table 3: SERCA2a Activity in Left Ventricular Homogenates

GroupSERCA2a Activity (nmol ATP/mg/min)
Control125.4 ± 8.2
STZ88.6 ± 6.5*
STZ + Istaroxime (100 nmol/L)115.2 ± 7.8#

* p < 0.05 vs. Control; # p < 0.05 vs. STZ. Data are presented as mean ± SEM. Source: Adapted from Arici et al., Cardiovascular Research, 2021.[1]

Experimental Protocols

Induction of Diabetic Cardiomyopathy in Rats

This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a method widely used to model diabetic cardiomyopathy.[6][7]

Materials:

  • Male Wistar rats (8 weeks old, 200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and glucose test strips

  • Insulin (optional, for managing severe hyperglycemia)

Procedure:

  • Fast the rats for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. The recommended dose is 50-65 mg/kg body weight for a single intraperitoneal (i.p.) or intravenous (i.v.) injection.[6]

  • Inject the calculated volume of STZ solution. For control animals, inject an equivalent volume of citrate buffer.

  • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • House the diabetic rats for a period of 8-12 weeks to allow for the development of diabetic cardiomyopathy. Monitor animal health, body weight, and blood glucose levels regularly. Optional insulin administration can be used to manage severe weight loss and mortality.

This compound Administration

This protocol details the acute intravenous administration of Istaroxime to diabetic rats for functional studies.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Infusion pump

  • Catheters for intravenous infusion

Procedure:

  • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.

  • Anesthetize the diabetic rat (e.g., with isoflurane or a combination of ketamine/xylazine).

  • Surgically expose and cannulate a suitable vein (e.g., jugular or femoral vein) for intravenous infusion.

  • Connect the catheter to an infusion pump.

  • Administer this compound at a constant infusion rate. A previously reported effective dose is 0.11 mg/kg/min for 15 minutes.[1][8]

  • Perform functional assessments (e.g., echocardiography) during or immediately after the infusion period.

Echocardiographic Assessment of Cardiac Function

This protocol outlines the non-invasive assessment of cardiac function in rats using echocardiography.

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)

  • Anesthesia machine (isoflurane)

  • Warming pad

  • Hair removal cream

  • Ultrasound gel

Procedure:

  • Anesthetize the rat with a light dose of isoflurane to maintain a stable heart rate.

  • Remove the chest fur using hair removal cream to ensure optimal probe contact.

  • Place the rat in a supine or left lateral position on a warming pad.

  • Apply ultrasound gel to the chest.

  • Acquire M-mode, 2D, and Doppler images from the parasternal long-axis and short-axis views.

  • Measure key parameters of systolic and diastolic function, including:

    • Systolic function: Left ventricular ejection fraction (LVEF), fractional shortening (FS).

    • Diastolic function: Mitral inflow E/A ratio, E-wave deceleration time, isovolumic relaxation time (IVRT), and tissue Doppler imaging of the mitral annulus (e' velocity) to calculate the E/e' ratio.

Isolation of Adult Rat Ventricular Myocytes

This protocol describes the enzymatic dissociation of the heart to obtain single, viable cardiomyocytes for in vitro studies.

Materials:

  • Langendorff perfusion system

  • Ca2+-free Tyrode's solution

  • Enzyme solution (e.g., collagenase type II and protease type XIV in Ca2+-free Tyrode's)

  • Kraft-Brühe (KB) solution

  • Bovine serum albumin (BSA)

Procedure:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart retrogradely with Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.

  • Switch the perfusion to the enzyme solution for 10-20 minutes until the heart becomes flaccid.

  • Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in a high-potassium KB solution.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity, and then resuspend them in a solution with gradually increasing Ca2+ concentrations.

  • The isolated, rod-shaped, and quiescent cardiomyocytes are now ready for further experiments.

Measurement of Intracellular Ca2+ Transients

This protocol details the measurement of Ca2+ transients in isolated cardiomyocytes using fluorescent indicators.

Materials:

  • Isolated cardiomyocytes

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Ion imaging system (e.g., fluorescence microscope with a high-speed camera and appropriate filter sets)

  • Field stimulator

Procedure:

  • Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 15-30 minutes at room temperature.

  • Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.

  • Place the coverslip with the loaded cells on the stage of the ion imaging system and perfuse with Tyrode's solution containing 1.8 mM Ca2+.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using a field stimulator.

  • Record the fluorescence intensity changes over time. For Fura-2, record emissions at 510 nm with excitation at 340 and 380 nm. For Fluo-4, record emission at ~520 nm with excitation at ~490 nm.

  • Analyze the recorded Ca2+ transients to determine parameters such as diastolic Ca2+ level, transient amplitude, time to peak, and decay kinetics (often fitted with a mono-exponential function to obtain the time constant, Tau).

SERCA2a Activity Assay

This protocol describes a method to measure the activity of SERCA2a in cardiac tissue homogenates.

Materials:

  • Left ventricular tissue

  • Homogenization buffer (e.g., containing sucrose, histidine, and protease inhibitors)

  • Reaction buffer (e.g., containing MOPS, KCl, MgCl2, EGTA, CaCl2, and ATP)

  • Thapsigargin (a specific SERCA inhibitor)

  • Phosphate assay kit (e.g., Malachite green-based)

Procedure:

  • Homogenize the frozen left ventricular tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Determine the protein concentration of the supernatant.

  • Initiate the SERCA2a activity assay by adding a known amount of protein homogenate to the reaction buffer containing a specific free Ca2+ concentration.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • To determine the Ca2+-independent ATPase activity, run a parallel reaction in the presence of thapsigargin.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate assay kit.

  • SERCA2a activity is calculated as the difference between the total ATPase activity and the Ca2+-independent ATPase activity (measured in the presence of thapsigargin) and is typically expressed as nmol of Pi/mg of protein/min.

Visualizations

Signaling Pathway of Istaroxime in Diabetic Cardiomyopathy

Istaroxime_Signaling_Pathway cluster_Cardiomyocyte Cardiomyocyte in Diabetic Cardiomyopathy cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Reduces Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) (Reverse Mode) Ca_influx Ca2+ Influx NCX->Ca_influx Increases SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increases Ca2+ Uptake Relaxation Improved Relaxation (Diastolic Function) SERCA2a->Relaxation Promotes PLB->SERCA2a Inhibits RyR2 Ryanodine Receptor 2 (RyR2) Ca_cytosol Cytosolic Ca2+ RyR2->Ca_cytosol Ca2+ Release SR_Ca->RyR2 Ca2+ available for release Ca_influx->Ca_cytosol Increases Ca_cytosol->SERCA2a Removes Ca2+ from Contraction Improved Contraction (Systolic Function) Ca_cytosol->Contraction Mediates Na_in->NCX Promotes Experimental_Workflow cluster_Model_Development Model Development cluster_Intervention Intervention cluster_InVivo_Analysis In Vivo Analysis cluster_ExVivo_InVitro_Analysis Ex Vivo / In Vitro Analysis Induction Induction of Diabetes in Rats (STZ Injection) Development Development of Diabetic Cardiomyopathy (8-12 weeks) Induction->Development Ista_Admin Istaroxime Administration (Acute IV Infusion) Development->Ista_Admin Isolation Cardiomyocyte Isolation Development->Isolation SERCA_Assay SERCA2a Activity Assay (LV Homogenates) Development->SERCA_Assay Echo Echocardiography (Cardiac Function Assessment) Ista_Admin->Echo Data_Analysis Data Analysis and Comparison Echo->Data_Analysis Ca_Imaging Intracellular Ca2+ Imaging Isolation->Ca_Imaging Ca_Imaging->Data_Analysis SERCA_Assay->Data_Analysis

References

Application Notes and Protocols: Istaroxime Hydrochloride Administration in Preclinical Cardiogenic Shock Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Cardiogenic shock (CS) is a life-threatening condition characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands, leading to end-organ hypoperfusion. Preclinical animal models are crucial for developing and evaluating novel therapeutic agents. Istaroxime is an innovative intravenous agent with a unique dual mechanism of action, making it a promising candidate for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] It possesses both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[1][3] These application notes provide a summary of preclinical data and generalized protocols for the administration and evaluation of istaroxime in relevant animal models.

2.0 Mechanism of Action

Istaroxime's therapeutic effects stem from its ability to modulate intracellular calcium cycling through two distinct targets:

  • Inhibition of Na+/K+-ATPase: Like cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma.[1][4] This leads to an increase in intracellular sodium concentration. The elevated sodium slows the action of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration, which enhances myocardial contractility (inotropic effect).[1][5]

  • Stimulation of SERCA2a: Uniquely, istaroxime also stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][4] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on the SERCA2a pump.[6][7] This action enhances the reuptake of calcium from the cytoplasm into the sarcoplasmic reticulum during diastole, promoting myocardial relaxation (lusitropic effect).[4][8]

This dual mechanism improves both systolic and diastolic function, potentially increasing cardiac output and blood pressure without significantly increasing heart rate or the risk of arrhythmias associated with other inotropes.[1][9]

Experimental_Workflow General Preclinical Experimental Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Analysis A Animal Model Selection (e.g., Rat, Dog) B Anesthesia & Surgical Prep A->B C Induction of Cardiogenic Shock (e.g., Coronary Ligation) B->C D Baseline Measurements (Hemodynamics, Echo) C->D E Randomization (Istaroxime vs. Vehicle) D->E F Drug Administration (IV Infusion) E->F G Continuous Monitoring F->G H Post-Treatment Measurements G->H I Data Collection & Analysis H->I J Histopathology & Biomarkers I->J

References

Application Notes and Protocols: In Vitro Assays for Measuring SERCA2a Activation by Istaroxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a) is a critical ion pump in cardiomyocytes responsible for transporting calcium (Ca²⁺) from the cytosol into the sarcoplasmic reticulum (SR). This process is fundamental for myocardial relaxation (lusitropy) and for ensuring adequate Ca²⁺ stores for subsequent contractions (inotropy).[1][2] In pathological conditions like heart failure, SERCA2a expression and activity are often diminished, leading to impaired Ca²⁺ handling and cardiac dysfunction.[2]

Istaroxime is a novel luso-inotropic agent with a dual mechanism of action: it inhibits the Na⁺/K⁺-ATPase (NKA) and, uniquely, stimulates SERCA2a activity.[3][4][5][6] Its stimulatory effect on SERCA2a is not dependent on the cAMP/PKA signaling pathway but rather occurs through the relief of phospholamban (PLB)-mediated inhibition.[1][3][7] By dissociating the inhibitory PLB from SERCA2a, Istaroxime enhances the rate of Ca²⁺ sequestration into the SR, thereby improving both diastolic relaxation and systolic contraction.[3][8]

These application notes provide detailed protocols for robust in vitro assays designed to quantify the activation of SERCA2a by Istaroxime, offering valuable tools for basic research and drug development.

Istaroxime's Mechanism of SERCA2a Activation

Istaroxime's primary effect on the SERCA2a pump is to counteract the inhibitory action of phospholamban (PLB). In its dephosphorylated state, PLB binds to SERCA2a and reduces its affinity for Ca²⁺, thereby slowing down the rate of Ca²⁺ transport. Istaroxime promotes the dissociation of PLB from the SERCA2a pump.[1][3] This action relieves the inhibition, increasing the pump's Ca²⁺ affinity and maximal activity (Vmax), which accelerates Ca²⁺ uptake into the SR. This mechanism is independent of PKA-mediated phosphorylation of PLB.[3][7]

SERCA2a_Activation_by_Istaroxime cluster_0 Basal State (Inhibited) cluster_1 Istaroxime Action SERCA2a_inhibited SERCA2a Ca_Uptake_low Reduced Ca²⁺ Uptake into SR SERCA2a_inhibited->Ca_Uptake_low PLB Phospholamban (PLB) PLB->SERCA2a_inhibited Inhibits Istaroxime Istaroxime Istaroxime->PLB Relieves Inhibition SERCA2a_active SERCA2a Ca_Uptake_high Enhanced Ca²⁺ Uptake into SR SERCA2a_active->Ca_Uptake_high PLB_dissociated PLB

Caption: Mechanism of Istaroxime-mediated SERCA2a activation.

Quantitative Data Summary

The following tables summarize the reported effects of Istaroxime on SERCA2a kinetic parameters from in vitro studies using cardiac preparations.

Table 1: Effect of Istaroxime on SERCA2a Maximal Activity (Vmax)

Preparation SourceConditionIstaroxime Conc.% Increase in VmaxReference
Dog Cardiac SR VesiclesHealthy100 nM+28%[3]
Dog Cardiac SR VesiclesFailing Heart1 nM+34%[3]
Rat Cardiac HomogenatesDiabetic (STZ)500 nM+25%[9][10]

Table 2: Effect of Istaroxime on SERCA2a Ca²⁺ Affinity (KdCa)

Preparation SourceConditionIstaroxime Conc.Effect on KdCaReference
Guinea-Pig Heart MicrosomesHealthy100 nMReduced by ~20%[11]
Rat Cardiac HomogenatesDiabetic (STZ)500 nMNo significant effect[9]

Table 3: Istaroxime Potency on Na⁺/K⁺-ATPase (NKA) for Comparison

Preparation SourceParameterIstaroxime ValueReference
Dog Kidney NKAIC₅₀0.14 ± 0.02 µM[11]

Experimental Protocols

Protocol 1: SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a. A common method is the enzyme-coupled assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

ATPase_Assay_Workflow prep Prepare SR Microsomes (e.g., from cardiac tissue) start_rxn Initiate reaction by adding SR Microsomes prep->start_rxn mix Prepare Assay Mix (PEP, NADH, ATP, PK, LDH) plate Aliquot Assay Mix to 96-well plate mix->plate add_cpd Add Istaroxime (or vehicle control) plate->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate pre_incubate->start_rxn read Read Absorbance at 340 nm kinetically (e.g., every 30s) start_rxn->read analyze Calculate rate of NADH oxidation (∝ SERCA2a activity) read->analyze

Caption: Workflow for the SERCA2a ATPase Activity Assay.

A. Materials and Reagents

  • SR Microsome Preparation: Isolated from cardiac tissue (e.g., guinea pig, rat, or dog ventricle).

  • Assay Buffer: 50 mM Imidazole (or MOPS), pH 7.0, 100 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA.

  • Enzyme-Coupling Reagents:

    • Phosphoenolpyruvate (PEP)

    • β-NADH (Nicotinamide adenine dinucleotide, reduced)

    • ATP (Adenosine 5'-triphosphate)

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Calcium Ionophore: A23187 (to prevent Ca²⁺ gradient back-inhibition).

  • Istaroxime Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).

  • Calcium Chloride (CaCl₂) Stock Solution: For creating a Ca²⁺ titration curve.

  • Microplate Reader: Capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C).

  • 96-well UV-transparent plates.

B. Protocol

  • Prepare Assay Master Mix: On the day of the experiment, prepare the assay mix fresh. For a final volume of 200 µL per well, the final concentrations should be approximately:

    • 50 mM Imidazole, pH 7.0

    • 100 mM KCl

    • 5 mM MgCl₂

    • 0.5 mM EGTA

    • 1 mM PEP

    • 0.2 mM NADH

    • 1 mM ATP

    • ~10 units/mL LDH

    • ~7 units/mL PK

    • 1 µM A23187

  • Calcium Titration: Prepare a series of assay mixes with varying free Ca²⁺ concentrations (e.g., from 100 nM to 10 µM). Use a calcium concentration calculator to determine the amount of CaCl₂ to add to the EGTA-containing buffer.

  • Plate Setup:

    • Add 190 µL of the appropriate Ca²⁺-containing assay mix to each well of a 96-well plate.

    • Add 2 µL of Istaroxime at various concentrations (or vehicle for control) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the reaction by adding 10 µL of SR microsome suspension (typically 5-10 µg of protein) to each well. Mix immediately.

  • Data Acquisition: Place the plate in the microplate reader (pre-set to 37°C) and immediately begin kinetic measurements of absorbance at 340 nm. Read every 30-60 seconds for 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔAbs/min) for each well from the linear portion of the curve.

    • Convert this rate to NADH consumed (µmol/min) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Normalize the activity to the amount of protein added (µmol/min/mg protein).

    • Plot SERCA2a activity against the free Ca²⁺ concentration and fit the data to a sigmoidal curve to determine Vmax and KdCa.[9]

    • Compare the Vmax and KdCa values between control and Istaroxime-treated samples.

Protocol 2: Radioisotopic ⁴⁵Ca²⁺ Uptake Assay

This assay directly measures the ATP-dependent transport of radioactive ⁴⁵Ca²⁺ into SR vesicles, which are then captured on a filter.

Ca_Uptake_Workflow prep Prepare SR Microsomes add_cpd Add Microsomes and Istaroxime (or vehicle) to buffer prep->add_cpd mix Prepare Reaction Buffer (with ⁴⁵Ca²⁺, EGTA, CaCl₂) mix->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_rxn Initiate uptake by adding ATP pre_incubate->start_rxn time_points At specific time points... (e.g., 0, 1, 2, 5 min) start_rxn->time_points filter_quench Filter sample through nitrocellulose membrane (Quenches reaction) time_points->filter_quench wash Wash filter with ice-cold Stop Solution filter_quench->wash scintillate Place filter in scintillation vial with scintillation fluid wash->scintillate count Measure radioactivity using a scintillation counter (CPM) scintillate->count analyze Calculate Ca²⁺ uptake rate (nmol Ca²⁺/mg/min) count->analyze

Caption: Workflow for the ⁴⁵Ca²⁺ Uptake Assay.

A. Materials and Reagents

  • SR Microsome Preparation: As in Protocol 1.

  • Uptake Buffer: 40 mM Imidazole pH 7.0, 100 mM KCl, 5 mM MgCl₂, 5 mM Sodium Azide (to inhibit mitochondrial Ca²⁺ uptake), 5 mM Potassium Oxalate (Ca²⁺ precipitating agent).

  • ⁴⁵CaCl₂ Stock: Radioactive calcium.

  • ATP Stock Solution: 100 mM, pH 7.0.

  • Istaroxime Stock Solution.

  • Stop Solution (ice-cold): 40 mM Imidazole pH 7.0, 100 mM KCl, 2 mM EGTA.

  • Wash Buffer (ice-cold): Same as Stop Solution.

  • Filtration Apparatus: With nitrocellulose filters (0.45 µm pore size).

  • Scintillation Counter and Vials.

  • Scintillation Fluid.

B. Protocol

  • Prepare Reaction Mix: In a microcentrifuge tube, combine uptake buffer, a known amount of ⁴⁵CaCl₂ (to achieve desired specific activity and free Ca²⁺ concentration), SR microsomes (20-40 µg), and Istaroxime or vehicle. The final volume is typically 200 µL.

  • Pre-incubation: Equilibrate the reaction tubes at 37°C for 3-5 minutes.

  • Initiate Uptake: Start the reaction by adding ATP to a final concentration of 5 mM. Vortex briefly.

  • Time Course: At designated time points (e.g., 0, 1, 2, 5, 10 minutes), take a precise aliquot (e.g., 50 µL) of the reaction mixture.

  • Filtration and Quenching: Immediately pipette the aliquot onto a nitrocellulose filter under vacuum. This separates the vesicles (retaining ⁴⁵Ca²⁺) from the buffer.

  • Washing: Wash the filter immediately with 2 x 5 mL of ice-cold Wash Buffer to remove externally bound and free ⁴⁵Ca²⁺.

  • Measurement:

    • Carefully remove the filter and place it in a scintillation vial.

    • Add 5-10 mL of scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific activity of ⁴⁵Ca²⁺ in the reaction mix (CPM/nmol Ca²⁺).

    • Convert the CPM measured on each filter to nmol of Ca²⁺ taken up by the vesicles.

    • Normalize to the amount of protein and the reaction time (nmol Ca²⁺/mg protein/min).

    • Compare the initial rates of Ca²⁺ uptake between control and Istaroxime-treated samples.[13][14]

Protocol 3: Fluorescence-Based Ca²⁺ Uptake Assay

This protocol uses a fluorescent Ca²⁺ indicator, such as Indo-1, to monitor the decrease in extra-vesicular Ca²⁺ concentration in real-time as it is pumped into SR microsomes.

A. Materials and Reagents

  • SR Microsome Preparation: As in Protocol 1.

  • Uptake Buffer: 20 mM HEPES pH 7.0, 150 mM KCl, 10 mM MgCl₂, 10 mM Potassium Oxalate.

  • Indo-1 (or Fura-2) Stock: Fluorescent Ca²⁺ indicator.[15][16]

  • ATP Stock Solution.

  • Istaroxime Stock Solution.

  • CaCl₂ Stock Solution.

  • Cyclopiazonic acid (CPA): A specific SERCA inhibitor to determine the SERCA-dependent component of Ca²⁺ uptake.[15]

  • Fluorescence Spectrophotometer or Plate Reader: With dual excitation (e.g., 340/380 nm for Fura-2) or dual emission capabilities and temperature control.

  • 96-well black plates.

B. Protocol

  • Prepare Reaction Mix: In a cuvette or well of a black 96-well plate, add the uptake buffer, Indo-1 (final concentration ~1-2 µM), and SR microsomes (~20-50 µg). Add Istaroxime or vehicle. For a negative control, add CPA (final concentration ~10-20 µM) to a separate set of wells.[15]

  • Establish Baseline: Place the plate/cuvette in the fluorometer (set to 37°C). Add a known amount of CaCl₂ (e.g., to reach a starting extra-vesicular concentration of 1-2 µM) and record the stable baseline fluorescence ratio.

  • Initiate Uptake: Start the reaction by adding ATP (final concentration 1-5 mM).

  • Data Acquisition: Immediately begin recording the fluorescence ratio over time (e.g., every 5-10 seconds for 5-10 minutes). As SERCA pumps Ca²⁺ into the vesicles, the extra-vesicular Ca²⁺ concentration will drop, causing a change in the fluorescence ratio.

  • Data Analysis:

    • The rate of change in the fluorescence ratio is proportional to the rate of Ca²⁺ uptake.

    • Convert the fluorescence signal to Ca²⁺ concentration using a standard calibration curve (determined using Ca²⁺ buffers of known concentrations).

    • Calculate the initial rate of Ca²⁺ uptake by determining the slope of the curve immediately after ATP addition.

    • The SERCA2a-specific activity is the difference between the rate in the absence and presence of the inhibitor CPA.

    • Compare the specific uptake rates for control versus Istaroxime-treated samples.[15][17]

References

Application Notes and Protocols: Patch-Clamp Analysis of Istaroxime's Effects on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Istaroxime is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contraction (inotropy) and relaxation (lusitropy).[3] This dual action distinguishes it from other inotropes and is attributed to its unique mechanism: inhibition of the Na+/K+-ATPase (NKA) and stimulation of the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5][6] Clinical trials have shown that Istaroxime can improve hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, while decreasing pulmonary capillary wedge pressure, often without significantly increasing heart rate or the incidence of arrhythmias.[7][8]

These application notes provide a detailed overview of the patch-clamp methodologies used to characterize the electrophysiological effects of Istaroxime on key cardiac ion channels and transporters.

Istaroxime's Dual Mechanism of Action

Istaroxime's therapeutic effects stem from its modulation of two key proteins involved in cardiac calcium cycling:

  • Na+/K+-ATPase (NKA) Inhibition: Like cardiac glycosides, Istaroxime inhibits the NKA pump located on the sarcolemma.[9][4] This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing reduced calcium extrusion and a net increase in intracellular calcium ([Ca2+]i). This rise in systolic [Ca2+]i enhances the binding of calcium to troponin C, leading to improved myocardial contractility.[5][10]

  • SERCA2a Stimulation: Uniquely, Istaroxime also stimulates SERCA2a activity.[11][12] SERCA2a is responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. In heart failure, SERCA2a function is often impaired. Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLB), promoting faster calcium reuptake into the SR.[11][13] This action improves diastolic relaxation (lusitropy) and also increases the SR calcium load, making more calcium available for release in subsequent contractions, further contributing to the inotropic effect.[8]

Istaroxime_Signaling_Pathway Istaroxime Istaroxime NKA Na+/K+-ATPase (Sarcolemma) Istaroxime->NKA Inhibits SERCA2a SERCA2a (SR Membrane) Istaroxime->SERCA2a Stimulates Na_in ↑ Intracellular [Na+] SR_reuptake ↑ SR Ca2+ Reuptake SERCA2a->SR_reuptake NCX ↓ Ca2+ Efflux via NCX Na_in->NCX Ca_in ↑ Cytosolic [Ca2+] (Systole) NCX->Ca_in Inotropy Positive Inotropy (↑ Contractility) Ca_in->Inotropy Lusitropy Positive Lusitropy (↑ Relaxation) SR_reuptake->Lusitropy SR_load ↑ SR Ca2+ Load SR_reuptake->SR_load SR_load->Ca_in ↑ Ca2+ release in next systole

Caption: Signaling pathway of Istaroxime's dual action.

Data Summary: Istaroxime's Effects on Cardiac Targets

The following tables summarize the known quantitative and qualitative effects of Istaroxime on its primary molecular targets and related physiological parameters.

Table 1: Functional Effects of Istaroxime on Primary Molecular Targets

TargetCellular LocationEffect of IstaroximeConsequence
Na+/K+-ATPase (NKA) SarcolemmaInhibition↑ [Na+]i, leading to ↑ [Ca2+]i via NCX
SERCA2a Sarcoplasmic ReticulumStimulation↑ SR Ca2+ uptake, enhanced relaxation, ↑ SR Ca2+ load
Phospholamban (PLB) Sarcoplasmic ReticulumRelieves PLB-dependent inhibition of SERCA2a[11][13]Stimulation of SERCA2a activity

Table 2: Quantitative Effects of Istaroxime from Preclinical Studies

ParameterModel SystemIstaroxime ConcentrationObserved Effect
SERCA2a Vmax Cardiac SR from Streptozotocin-induced diabetic rats500 nmol/L+25% increase, restoring activity to control levels[12]
Transient Inward Current (ITI) Guinea pig ventricular myocytes (NKA fully blocked)Not specified-43% inhibition of ITI, potentially reducing arrhythmia risk[4]
Contractility Mouse cardiomyocytesNot specifiedIncrease up to 60% without inducing after-contractions[8]
Safety Ratio (LD/ED80) Animal modelsN/A~20 for Istaroxime vs. ~3 for Digoxin, indicating a wider therapeutic window[8]

Protocols for Patch-Clamp Analysis

Patch-clamp electrophysiology is essential for dissecting the effects of Istaroxime on individual ion currents that shape the cardiac action potential. The following are generalized protocols that can be adapted for this purpose.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation 1. Cardiomyocyte Isolation (Enzymatic Digestion) Solution_Prep 2. Prepare Internal & External Solutions Cell_Isolation->Solution_Prep Pipette_Prep 3. Fabricate & Fill Patch Pipettes (2-4 MΩ) Solution_Prep->Pipette_Prep Seal 4. Approach Cell & Form Giga-seal (>1 GΩ) Pipette_Prep->Seal WCR 5. Rupture Membrane (Whole-Cell Mode) Seal->WCR Record_Base 6. Apply Voltage Protocol & Record Baseline Current WCR->Record_Base Apply_Drug 7. Perfuse Istaroxime (Cumulative Doses) Record_Base->Apply_Drug Record_Drug 8. Record Current in Presence of Drug Apply_Drug->Record_Drug Leak_Sub 9. Perform Leak Subtraction Record_Drug->Leak_Sub Analyze 10. Analyze Data (Current Density, Gating, IC50/EC50) Leak_Sub->Analyze

Caption: General experimental workflow for patch-clamp analysis.
General Materials

  • Cell Preparation: Ventricular myocytes isolated from adult guinea pigs, rabbits, or rats via enzymatic digestion (e.g., collagenase, protease). Alternatively, stable cell lines expressing specific human cardiac ion channels (e.g., HEK-293 or CHO cells) can be used.[14][15][16]

  • Patch Pipettes: Borosilicate glass with a resistance of 2-4 MΩ when filled with internal solution.

  • Recording Setup: Patch-clamp amplifier, data acquisition system, and perfusion system for solution exchange.

Protocol 1: L-type Ca2+ Current (ICa,L) via Cav1.2

This protocol is designed to isolate the inward calcium current, a key contributor to the action potential plateau.

  • External Solution (in mM): 135 TEA-Cl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2. pH adjusted to 7.4 with TEA-OH. (TEA is used to block K+ channels).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium is used for internal blockade of K+ channels).

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -80 mV.

    • Apply a prepulse to -40 mV for 200 ms to inactivate Na+ channels.

    • Apply a 300 ms test pulse to +10 mV to elicit the peak ICa,L.

    • Repeat this protocol at a frequency of 0.1-0.2 Hz to establish a stable baseline before and during the application of Istaroxime.

Protocol 2: Late Sodium Current (INa,L) via Nav1.5

The late sodium current is a sustained component of Na+ influx that can contribute to arrhythmias.

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH. To enhance the late current for easier measurement, a low concentration of an opener like ATX-II (e.g., 20 nM) can be added.[17]

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Fluoride helps maintain current stability).

  • Voltage-Clamp Protocol (Step-Ramp):

    • Hold the cell at a potential of -120 mV.

    • Depolarize to -15 mV for 40 ms to measure the peak Na+ current.

    • Step to +40 mV for 200ms.

    • Apply a slow ramp back down to -80 mV over 100 ms.

    • The late current is measured during the sustained depolarization or the ramp phase.[16][17]

Protocol 3: Na+/K+-ATPase (NKA) Pump Current (Ipump)

This protocol directly measures the electrogenic current generated by the NKA pump.

  • External Solution (in mM): Na+-free and K+-free solution to start, such as 140 NMDG-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose, 0.2 CdCl2 (to block Ca2+ channels), pH 7.4.

  • Internal (Pipette) Solution (in mM): 70 K-Aspartate, 50 NaCl, 10 HEPES, 5 Mg-ATP, 10 EGTA. pH adjusted to 7.2 with KOH.

  • Measurement Protocol:

    • Hold the cell at -40 mV in the Na+-free, K+-free external solution to establish a zero-current baseline.

    • Rapidly perfuse an external solution containing K+ (e.g., 5 mM KCl) to activate the pump.

    • The resulting outward current is the Ipump.

    • To test Istaroxime, pre-incubate the cell with the drug before activating the pump with K+ and measure the reduction in the outward current.

Logical Relationships and Expected Outcomes

The patch-clamp experiments detailed above can elucidate the direct and indirect effects of Istaroxime on cardiac electrophysiology. The logical flow from molecular action to cellular effect can be visualized as follows.

Logical_Relationships cluster_targets cluster_currents cluster_effects Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_i ↑ [Na+]i NKA->Na_i SR_Ca ↑ SR Ca2+ Load SERCA2a->SR_Ca Lusitropy ↑ Lusitropy SERCA2a->Lusitropy ↑ Reuptake I_NCX Altered I_NCX Na_i->I_NCX Ca_i ↑ [Ca2+]i I_CaL Altered I_Ca,L Ca_i->I_CaL Ca2+-dependent inactivation Inotropy ↑ Inotropy Ca_i->Inotropy SR_Ca->Ca_i ↑ Release I_NCX->Ca_i AP Action Potential Modulation I_NCX->AP I_CaL->AP Inotropy->AP Arrhythmia Low Arrhythmic Risk Lusitropy->Arrhythmia

Caption: Logical flow from molecular target to physiological effect.

Expected Outcomes from Analysis:

  • NKA Inhibition: Direct measurement of Ipump should yield an IC50 value for Istaroxime, confirming its inhibitory potency.

  • Effects on Cav1.2: The increase in intracellular Ca2+ due to NKA inhibition may lead to enhanced Ca2+-dependent inactivation of ICa,L, which could manifest as a faster decay of the current.

  • Effects on Nav1.5: While direct effects are not its primary mechanism, altered intracellular ion concentrations could indirectly modulate Na+ channel function. The low arrhythmogenic profile of Istaroxime suggests it is unlikely to significantly increase the pro-arrhythmic late Na+ current.[4]

  • Overall Electrophysiological Profile: By combining data from multiple channels, researchers can build a comprehensive profile of how Istaroxime alters the cardiac action potential and contributes to its favorable safety profile compared to other inotropes.[8]

References

Application Notes and Protocols for Studying Excitation-Contraction Coupling with Istaroxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel investigational drug with a dual mechanism of action that makes it a valuable tool for studying cardiac excitation-contraction (E-C) coupling. It is a potent inhibitor of the Na+/K+-ATPase and an activator of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2] This unique pharmacological profile allows for the modulation of two key pathways involved in cardiomyocyte calcium homeostasis and contractility.

These application notes provide detailed protocols for utilizing this compound in preclinical research to investigate its effects on fundamental mechanisms of cardiac function.

Mechanism of Action

Istaroxime exerts its effects on cardiac myocytes through two primary pathways:

  • Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase, Istaroxime leads to an increase in intracellular sodium concentration ([Na+]i). This, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an increased intracellular calcium concentration ([Ca2+]i) and enhanced myocardial contractility (positive inotropic effect).[2][3]

  • Activation of SERCA2a: Istaroxime stimulates the activity of SERCA2a, the pump responsible for re-sequestering Ca2+ into the sarcoplasmic reticulum (SR) during diastole. It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[4][5] This enhanced Ca2+ reuptake into the SR leads to improved myocardial relaxation (positive lusitropic effect) and increases the SR calcium load available for subsequent contractions.[2][3]

The combined inotropic and lusitropic effects of Istaroxime make it a unique agent for studying the intricate balance of calcium cycling in both healthy and diseased hearts.[3][6]

Signaling Pathway of this compound

Istaroxime_Signaling cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol Istaroxime This compound NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Activates (via PLN) Na_ion [Na+]i ↑ NaK_ATPase->Na_ion NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i ↑ NCX->Ca_ion Relaxation ↑ Relaxation (Lusitropy) SERCA2a->Relaxation ↑ SR Ca2+ uptake PLN Phospholamban (PLN) PLN->SERCA2a Inhibits Na_ion->NCX Reduces Ca2+ efflux Contraction ↑ Contractility (Inotropy) Ca_ion->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterSpecies/TissuePreparationValueReference
Na+/K+-ATPase Inhibition (IC50)
Dog KidneyPurified Enzyme0.11 µM[1]
Dog KidneyPurified Enzyme0.43 ± 0.15 µM[1]
Guinea Pig KidneyEnzyme Preparations8.5 µM[1]
SERCA2a Activity
Vmax IncreaseHealthy Dog HeartSR Microsomes+28% (at 100 nM)[1]
Vmax IncreaseFailing Dog HeartSR Microsomes+34% (at 1 nM)[1]
Vmax IncreaseDiabetic Rat HeartCardiac Homogenates+25% (at 500 nM)[7]
Kd(Ca2+)Healthy & Failing Dog HeartSR MicrosomesNo significant change[8]
Kd(Ca2+)Diabetic Rat HeartCardiac HomogenatesNo significant change[9]
Table 2: In Vivo Hemodynamic Effects of this compound
ParameterAnimal ModelDose/Infusion RateEffectReference
Contractility
+dP/dtmaxAnesthetized Control Dogs3 µg/kg/min↑ 81%[10]
+dP/dtmaxAnesthetized CAVB Dogs3 µg/kg/min↑ 61%[10]
Left Ventricular Systolic Pressure (LVSP)Cardiomyopathic Hamsters30 mg/kg/day (oral)Increased[11]
Relaxation
-dP/dtAnesthetized Control Dogs3 µg/kg/min↑ 94%[10]
-dP/dtAnesthetized CAVB Dogs3 µg/kg/min↑ 49%[10]
Clinical Trial (HORIZON-HF) Human (Acute Heart Failure)0.5-1.5 µg/kg/min (6h infusion)
Pulmonary Capillary Wedge PressureCombined Istaroxime Group↓ 3.7 mmHg (vs. -0.2 mmHg placebo)[4]
Systolic Blood PressureCombined Istaroxime Group↑ 9.2 mmHg (vs. 2.1 mmHg placebo)[4]
Cardiac IndexCombined Istaroxime Group↑ 0.12 L/min/m² (vs. 0.03 L/min/m² placebo)[4]

Experimental Protocols

Protocol 1: Determination of Na+/K+-ATPase Inhibition by this compound

This protocol is adapted from methods described for measuring Na+/K+-ATPase activity.[7]

1. Preparation of Dog Kidney Microsomes (Enzyme Source): a. Homogenize dog kidney outer medulla in ice-cold buffer (250 mM sucrose, 30 mM histidine, pH 7.2). b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 25 mM imidazole, 1 mM EDTA, pH 7.5). e. Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

2. Na+/K+-ATPase Activity Assay: a. Prepare a reaction mixture containing: 140 mM NaCl, 20 mM KCl, 3 mM MgCl2, 3 mM ATP, and 50 mM HEPES-Tris buffer (pH 7.4). b. To determine ouabain-sensitive ATPase activity, prepare a parallel set of reactions containing 1 mM ouabain. c. Aliquot the microsomal preparation into reaction tubes. d. Add increasing concentrations of this compound to the respective tubes. e. Pre-incubate the enzyme with the compound for 10 minutes at 37°C. f. Initiate the reaction by adding ATP (containing a tracer amount of [γ-32P]ATP). g. Incubate for 15-30 minutes at 37°C. h. Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid or perchloric acid). i. Separate the released inorganic phosphate (32Pi) from the unhydrolyzed [γ-32P]ATP (e.g., by using an ammonium molybdate/trioctylamine extraction method). j. Quantify the amount of 32Pi released using a scintillation counter.

3. Data Analysis: a. Calculate the specific activity of Na+/K+-ATPase as the difference between the total ATPase activity and the ouabain-insensitive activity. b. Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

NaK_ATPase_Workflow start Start prep_microsomes Prepare Dog Kidney Microsomes start->prep_microsomes protein_quant Determine Protein Concentration prep_microsomes->protein_quant setup_assay Set up Reaction Mixtures (with/without Ouabain) protein_quant->setup_assay add_istaroxime Add Istaroxime (various concentrations) setup_assay->add_istaroxime pre_incubate Pre-incubate at 37°C add_istaroxime->pre_incubate start_reaction Initiate Reaction with [γ-32P]ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction separate_pi Separate 32Pi stop_reaction->separate_pi quantify Quantify 32Pi separate_pi->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of Istaroxime on Na+/K+-ATPase.

Protocol 2: Measurement of SERCA2a Activity

This protocol is based on the measurement of 32P-ATP hydrolysis in sarcoplasmic reticulum (SR) microsomes.[1]

1. Preparation of Cardiac SR Microsomes: a. Homogenize cardiac tissue (e.g., from dog or rat ventricles) in an ice-cold buffer. b. Perform differential centrifugation to enrich for the SR microsomal fraction. c. Resuspend the final pellet in a suitable buffer and determine the protein concentration.

2. SERCA2a ATPase Activity Assay: a. Prepare a reaction buffer containing various free Ca2+ concentrations (e.g., using Ca2+-EGTA buffers) to generate a Ca2+ activation curve. The buffer should also contain MgCl2, ATP, and a buffer salt (e.g., MOPS or HEPES). b. To distinguish SERCA activity from other ATPases, perform parallel assays in the presence of a specific SERCA inhibitor (e.g., 10 µM cyclopiazonic acid - CPA). c. Pre-incubate the SR microsomes with or without this compound (e.g., 1-100 nM) for 5 minutes at 4°C. d. Initiate the reaction by adding [γ-32P]ATP and incubate at 37°C for a defined period. e. Stop the reaction and determine the amount of 32Pi released as described in Protocol 1.

3. Data Analysis: a. Calculate SERCA2a activity as the CPA-sensitive portion of the total ATPase activity. b. Plot SERCA2a activity against the free Ca2+ concentration to generate Ca2+ activation curves. c. Fit the data to a sigmoidal function to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)). d. Compare these parameters in the presence and absence of Istaroxime to quantify its stimulatory effect.

Protocol 3: In Vivo Hemodynamic Assessment in an Anesthetized Dog Model

This protocol outlines a general procedure for assessing the in vivo effects of Istaroxime on cardiac function in an anesthetized dog model.

1. Animal Preparation and Anesthesia: a. Anesthetize the dog using a suitable anesthetic regimen (e.g., induction with thiopental and maintenance with isoflurane).[12] b. Intubate the animal and provide mechanical ventilation. c. Catheterize a femoral artery for continuous monitoring of arterial blood pressure and a femoral vein for drug administration. d. Place a catheter in the jugular vein for central venous pressure monitoring or for placement of a Swan-Ganz catheter for pulmonary artery pressure and cardiac output measurements. e. For direct measurement of left ventricular pressure, a catheter can be advanced into the left ventricle.

2. Hemodynamic Monitoring: a. Continuously record electrocardiogram (ECG), heart rate, and arterial blood pressure. b. Measure cardiac output using thermodilution or other validated methods. c. If a left ventricular catheter is in place, record left ventricular pressure to derive parameters such as the maximum rate of pressure rise (+dP/dtmax) and the maximum rate of pressure fall (-dP/dt). d. Perform echocardiography to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and diastolic function.

3. This compound Administration: a. Prepare a sterile solution of this compound for intravenous infusion. b. After a baseline recording period to ensure stability, begin a continuous intravenous infusion of this compound at the desired dose (e.g., 3 µg/kg/min).[10] c. Monitor hemodynamic parameters continuously throughout the infusion and for a specified period after the infusion is stopped.

4. Data Analysis: a. Analyze the recorded hemodynamic data to determine the effects of Istaroxime on heart rate, blood pressure, cardiac output, systemic vascular resistance, and indices of contractility and relaxation. b. Compare the values obtained during Istaroxime infusion to the baseline values.

Protocol 4: Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 to measure intracellular calcium transients in isolated adult ventricular cardiomyocytes.

1. Cardiomyocyte Isolation: a. Isolate ventricular cardiomyocytes from a suitable animal model (e.g., rat, guinea pig) using enzymatic digestion methods (e.g., Langendorff perfusion).

2. Fura-2 Loading: a. Incubate the isolated cardiomyocytes with Fura-2-acetoxymethyl (AM) ester (e.g., 1-2 µM) in a physiological salt solution for 20-30 minutes at room temperature.[13] b. After the loading period, wash the cells to remove extracellular Fura-2 AM. c. Allow for a de-esterification period of at least 20 minutes to allow intracellular esterases to cleave the AM group, trapping the Fura-2 inside the cells.[13]

3. Calcium Imaging: a. Place the Fura-2-loaded cardiomyocytes on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. b. Perfuse the cells with a physiological solution. c. Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm. d. Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz) to elicit Ca2+ transients. e. Record the 340/380 nm fluorescence ratio over time.

4. Experimental Procedure with Istaroxime: a. After recording baseline Ca2+ transients, perfuse the cells with a solution containing this compound at the desired concentration. b. Record the Ca2+ transients in the presence of Istaroxime.

5. Data Analysis: a. The 340/380 nm fluorescence ratio is proportional to the intracellular Ca2+ concentration. b. Analyze the characteristics of the Ca2+ transients, including the amplitude, time to peak, and the decay kinetics, to determine the effects of Istaroxime on systolic Ca2+ release and diastolic Ca2+ reuptake.

General Experimental Workflow for In Vivo and In Vitro Studies

General_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start prep_invitro Prepare Enzyme Source or Isolate Cardiomyocytes start->prep_invitro prep_invivo Prepare and Anesthetize Animal Model start->prep_invivo treat_istaroxime_invitro Treat with Istaroxime prep_invitro->treat_istaroxime_invitro measure_invitro Measure Enzyme Activity or Intracellular Calcium treat_istaroxime_invitro->measure_invitro data_analysis Data Analysis and Interpretation measure_invitro->data_analysis baseline_invivo Record Baseline Hemodynamics prep_invivo->baseline_invivo admin_istaroxime_invivo Administer Istaroxime baseline_invivo->admin_istaroxime_invivo measure_invivo Monitor Hemodynamic Changes admin_istaroxime_invivo->measure_invivo measure_invivo->data_analysis end End data_analysis->end

Caption: General workflow for studying Istaroxime's effects.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex mechanisms of cardiac excitation-contraction coupling. Its dual action on Na+/K+-ATPase and SERCA2a provides a unique opportunity to investigate the interplay between intracellular sodium and calcium homeostasis and its impact on myocardial contractility and relaxation. The protocols provided herein offer a framework for researchers to explore the multifaceted effects of Istaroxime in various experimental settings.

References

Application Notes and Protocols for Istaroxime Hydrochloride Infusion in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a promising candidate for the treatment of acute heart failure. It acts as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2a).[1] This dual action leads to improved cardiac contractility (inotropism) and relaxation (lusitropism).[1] These application notes provide detailed protocols for the preparation and intravenous infusion of istaroxime hydrochloride in rodent models for preclinical research, along with methods for assessing its cardiovascular effects.

Data Presentation

Table 1: this compound Infusion Protocols in Rodent Studies
ParameterProtocol 1: Diabetic Cardiomyopathy ModelProtocol 2: General Inotropic Assessment
Animal Model Streptozotocin (STZ)-induced diabetic ratsHealthy adult rats or mice
Istaroxime Dose 0.11 mg/kg/min0.5 - 1.5 µg/kg/min (human equivalent dose, adjust for rodent metabolism)
Infusion Duration 15 minutes6 - 24 hours
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]Sterile Saline (0.9% NaCl)[3]
Route of Admin. Intravenous (Jugular Vein)Intravenous (Tail Vein or Jugular Vein)[4][5]
Primary Outcome Improvement in diastolic dysfunctionIncreased cardiac index, systolic blood pressure[6]
Table 2: Echocardiographic and Hemodynamic Parameters for Assessment
ParameterMethodDescription
Left Ventricular Ejection Fraction (LVEF) Echocardiography (M-mode, B-mode)Measures the percentage of blood leaving the left ventricle with each contraction.[7]
Fractional Shortening (FS) Echocardiography (M-mode)A measure of systolic function, representing the percentage change in left ventricular diameter.[7]
E/e' ratio Echocardiography (Tissue Doppler Imaging)An indicator of left ventricular filling pressure and diastolic function.
Pressure-Volume (PV) Loops PV CatheterizationProvides comprehensive assessment of cardiac mechanics, including contractility and stiffness.[8][9][10]
dP/dt_max and dP/dt_min PV CatheterizationMeasures of the maximum rate of pressure increase and decrease in the ventricle, reflecting contractility and relaxation.

Experimental Protocols

Protocol 1: Preparation of this compound Infusion Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Syringes and filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • In a sterile vial, dissolve the this compound powder in DMSO.

  • Add PEG300 to the solution and mix thoroughly using a vortex mixer.

  • Add Tween-80 to the solution and mix again.

  • Finally, add sterile saline to reach the final desired volume and concentration.[2]

  • Ensure the final solution is clear and free of precipitates.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

Protocol 2: Intravenous Infusion via Jugular Vein Catheterization in Rats

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, sutures)

  • Jugular vein catheter

  • Infusion pump

  • Prepared this compound solution

  • Heparinized saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Surgically expose the jugular vein.

  • Create a small incision in the vein and insert the catheter, advancing it towards the heart.

  • Secure the catheter in place with sutures.

  • Tunnel the catheter subcutaneously to exit at the back of the neck.

  • Connect the catheter to the infusion pump primed with the istaroxime solution.

  • Set the infusion pump to the desired rate and duration as per the experimental design.

  • Continuously monitor the animal's vital signs throughout the infusion period.

  • After the infusion, flush the catheter with heparinized saline to maintain patency if required for future use.

Protocol 3: Assessment of Cardiac Function using Echocardiography

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia

  • Warming pad

Procedure:

  • Anesthetize the rodent and place it on a warming pad to maintain body temperature.

  • Apply ultrasound gel to the chest area.

  • Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views to assess left ventricular dimensions, wall thickness, and function (LVEF, FS).[7]

  • Use Doppler imaging to measure blood flow velocities across the mitral and aortic valves.

  • Perform Tissue Doppler Imaging to assess myocardial velocities (e' and s') for the evaluation of diastolic and systolic function.

Mandatory Visualization

Istaroxime_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_ion ↑ [Ca2+]i NCX->Ca_ion Increased Ca2+ Influx Ca_channel L-type Ca2+ Channel Ca_channel->Ca_ion Ca2+ Influx SR_Ca Ca2+ Store SERCA2a->SR_Ca ↑ Ca2+ Uptake Relaxation Myofilament Relaxation SERCA2a->Relaxation Promotes RyR Ryanodine Receptor RyR->Ca_ion SR_Ca->RyR Ca2+ Release Na_ion->NCX Activates Contraction Myofilament Contraction Ca_ion->Contraction Triggers

Caption: Signaling pathway of Istaroxime's dual mechanism of action.

Experimental_Workflow Animal_Prep Rodent Model (e.g., Heart Failure) Catheterization Jugular Vein Catheterization Animal_Prep->Catheterization Baseline Baseline Data Acquisition (Echocardiography, PV Loop) Catheterization->Baseline Infusion This compound Infusion Baseline->Infusion Data_Acq Continuous/Post-Infusion Data Acquisition Infusion->Data_Acq Analysis Data Analysis and Comparison Data_Acq->Analysis Endpoint Terminal Procedures (Tissue Collection, etc.) Analysis->Endpoint

Caption: Experimental workflow for Istaroxime infusion studies in rodents.

References

Troubleshooting & Optimization

Istaroxime hydrochloride solubility and formulation for IV administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of istaroxime hydrochloride for intravenous (IV) administration.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound has good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water. For aqueous solutions, the use of sonication can aid dissolution.[1] Hygroscopic DMSO can impact solubility, so using a fresh, unopened container is recommended.[1]

Q2: I am observing precipitation when preparing an aqueous solution. What can I do?

A2: Precipitation can occur if the solubility limit is exceeded or due to interactions with buffer components. If you observe precipitation:

  • Ensure the concentration is not above 25 mg/mL in water.[1]

  • Use ultrasonic treatment, which has been shown to aid dissolution in water.[1]

  • For stock solutions, consider using DMSO, where solubility is higher (≥ 45 mg/mL).[1][2]

  • When preparing dilutions from a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can cause precipitation.

  • If using phosphate-buffered saline (PBS), ensure the final concentration is within the solubility limits for that specific medium (e.g., 12.5 mg/mL with ultrasonication has been reported).[3]

Q3: How is this compound formulated for IV administration in clinical settings?

A3: In clinical trials, istaroxime is typically supplied as a lyophilized powder in vials, containing both istaroxime and lactose as an excipient.[4][5] This powder is reconstituted with saline for continuous intravenous infusion.[4][5] Dosing regimens in clinical studies have ranged from 0.25 to 1.5 µg/kg/min, administered over periods of 6 to 60 hours.[4][5][6][7][8][9][10]

Q4: Are there any known stability issues with the reconstituted IV solution?

A4: While specific stability data from public sources is limited, it is standard practice for reconstituted sterile solutions to be used promptly. For stock solutions prepared in DMSO, storage at -20°C for up to 6 months or -80°C for up to one year is recommended, in sealed containers to protect from moisture.[1] Avoid repeated freeze-thaw cycles.[11]

Q5: What are common adverse effects noted during IV administration that my research should monitor for?

A5: Clinical trials have reported dose-related adverse events, most commonly gastrointestinal symptoms (nausea and vomiting) and pain at the injection site.[8][10] To address these issues, a liposomal formulation has been explored to improve tolerability.[8]

Data and Formulation Tables

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationConditionsCitation
DMSO≥ 45 mg/mL (113.36 mM)Saturation unknown[1][2]
Water (H₂O)25 mg/mL (62.98 mM)Requires ultrasonic treatment[1]
PBS12.5 mg/mL (31.49 mM)Requires ultrasonic treatment (<60°C)[3]

Example Formulations for Preclinical IV Research

These formulations have been reported for preparing this compound for administration in non-clinical research settings. The final concentration may need to be optimized for your specific experimental needs.

Formulation Components (v/v)Final ConcentrationNotesCitation
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mLAdd co-solvents sequentially.[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLAdd co-solvents sequentially.[3]

Experimental Protocols

Protocol: Preparation of this compound Solution for IV Infusion (Research Grade)

This protocol describes a general method for preparing an this compound solution for use in preclinical research, based on reported formulation components.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.

  • Add Co-solvents: In a sterile container, add the required volume of the DMSO stock solution. Sequentially add PEG300 and Tween80 according to the desired formulation ratio (e.g., for the 10/40/5/45 formulation, add 4 parts PEG300 and 0.5 parts Tween80 for every 1 part of DMSO stock used). Mix thoroughly after each addition.

  • Final Dilution: Slowly add the sterile saline to the mixture while continuously mixing to reach the final volume. This gradual dilution is critical to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container.

  • Visual Inspection: Before administration, visually inspect the solution for any particulate matter or discoloration. The final solution should be clear.

Visualizations

Mechanism of Action

Istaroxime exhibits a dual mechanism of action that uniquely combines positive inotropic (contractility) and lusitropic (relaxation) effects on cardiac muscle.[8][10][12][13] It inhibits the Na+/K+-ATPase pump on the sarcolemma and activates the SERCA2a pump on the sarcoplasmic reticulum.[1][2][14]

G cluster_0 Sarcolemma cluster_1 Sarcoplasmic Reticulum cluster_2 cluster_3 istaroxime Istaroxime nka Na+/K+-ATPase istaroxime->nka Inhibits increase_ca ↑ Intracellular Na+ ↓ Ca2+ Efflux via NCX ↑ Intracellular Ca2+ nka->increase_ca serca SERCA2a increase_sr_ca ↑ Ca2+ Reuptake into SR serca->increase_sr_ca istaroxime2 Istaroxime istaroxime2->serca Activates contractility ↑ Myocardial Contractility (Inotropy) increase_ca->contractility relaxation ↑ Myocardial Relaxation (Lusitropy) increase_sr_ca->relaxation

Caption: Dual mechanism of action of Istaroxime.

Experimental Workflow

The following diagram outlines the key steps for preparing an this compound solution for experimental IV administration.

G start Start weigh 1. Weigh Istaroxime HCl start->weigh dissolve 2. Dissolve in DMSO (Primary Solvent) weigh->dissolve add_cosolvents 3. Add Co-solvents (e.g., PEG300, Tween80) dissolve->add_cosolvents dilute 4. Dilute with Saline (Aqueous Phase) add_cosolvents->dilute filter 5. Sterile Filter (0.22 µm) dilute->filter inspect 6. Visual Inspection filter->inspect ready Solution Ready for Use inspect->ready Clear discard Discard or Reformulate inspect->discard Precipitate/ Discolored

Caption: Workflow for preparing an Istaroxime HCl IV solution.

References

Technical Support Center: Istaroxime Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime hydrochloride. The focus of this document is to offer strategies for mitigating injection site pain, a noted adverse event in clinical studies.

Troubleshooting Guide: Injection Site Pain

Issue: Observation of injection site pain, irritation, or phlebitis during or after intravenous administration of this compound in preclinical or clinical research.

This guide provides a systematic approach to identifying potential causes and implementing corrective actions to mitigate injection site discomfort.

Q1: My experiment is showing signs of injection site pain (e.g., vocalization in animals, subject-reported pain, redness, swelling). What are the immediate steps I should take?

A1: Immediately stop the infusion and assess the severity of the reaction.[1] Document the observations, including the grade of phlebitis if applicable, using a standardized scale.[2] Depending on the severity, consider applying a warm or cold compress to the site to alleviate discomfort.[3] For future experiments, a thorough review of your formulation and administration protocol is warranted.

Q2: How can the formulation of my this compound solution contribute to injection site pain?

A2: Several formulation parameters can be the source of injection site pain. These include:

  • pH: Solutions with a pH that deviates significantly from physiological pH (around 7.4) can cause irritation and pain.

  • Osmolality: Hypertonic or hypotonic solutions can lead to discomfort. Aiming for an isotonic formulation is generally recommended for intravenous preparations to ensure compatibility with blood.[4]

  • Excipients: Certain excipients, such as some buffers or solubilizing agents, can be irritating to the vascular endothelium.[5] For instance, higher concentrations of citrate buffers have been associated with increased injection pain.[6]

Q3: What adjustments can I make to the formulation to reduce pain?

A3: Consider the following modifications to your this compound formulation:

  • pH Adjustment: Buffer the solution to a physiological pH (7.2-7.4).

  • Tonicity Adjustment: Use tonicity-adjusting agents like sodium chloride or dextrose to make the solution isotonic.[5]

  • Excipient Selection: If possible, select alternative excipients with a better-established safety profile for intravenous administration. Research into a liposomal formulation of Istaroxime has been undertaken to reduce injection site pain, suggesting that advanced drug delivery systems could be a viable strategy.[7][8]

Q4: Can the administration technique affect the incidence of injection site pain?

A4: Yes, the way this compound is administered plays a crucial role. Key factors include:

  • Infusion Rate: A rapid infusion rate can increase local drug concentration and irritation.

  • Catheter Size and Placement: Using the smallest appropriate gauge catheter can minimize mechanical irritation.[9] The site of catheter placement is also important; avoiding areas of flexion can reduce mechanical stress.[9] In clinical trials with Istaroxime, a higher rate of injection site reactions was observed in patients with short intravenous catheters, leading to the use of longer peripheral lines or central lines.[7]

Q5: What changes to the administration protocol should I consider?

A5: To mitigate pain related to administration technique, you can:

  • Decrease the Infusion Rate: Slowing the rate of infusion can help to dilute the drug in the bloodstream more effectively.

  • Optimize Catheter Selection and Placement: Use a larger vein for administration and ensure the catheter is appropriately sized and secured.[1]

  • Dilute the Formulation: Increasing the dilution volume of the drug may help to reduce its local concentration at the injection site.

Q6: Is co-administration of other agents a viable strategy to reduce injection site pain?

A6: Co-administration of a local anesthetic, such as lidocaine, is a common practice to reduce pain associated with intravenous injections.[9] However, the compatibility of any co-administered agent with your this compound formulation must be thoroughly evaluated to ensure it does not affect the stability or efficacy of the drug.

Frequently Asked Questions (FAQs)

Q: What is this compound and why is injection site pain a concern?

A: this compound is a novel intravenous drug for the treatment of acute heart failure.[7][10] It has a dual mechanism of action, inhibiting the Na+/K+-ATPase and activating the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[7][8] Clinical trials have reported injection site pain as a common adverse event.[7][11]

Q: What are the typical signs of injection site pain and phlebitis?

A: Signs and symptoms can range from mild to severe and include pain, tenderness, redness (erythema), swelling, warmth along the vein, and a palpable, hard "cord-like" vein.[9]

Q: Are there any alternative formulations of Istaroxime that are known to cause less pain?

A: Research has been conducted on a liposomal formulation of Istaroxime specifically to reduce injection site pain.[7][8] This formulation encapsulates Istaroxime and is designed for rapid release in the plasma.[7][8]

Q: What infusion rates for Istaroxime have been used in clinical trials?

A: Clinical trials have used various infusion rates, typically ranging from 0.5 µg/kg/min to 1.5 µg/kg/min.[12]

Q: Where can I find more information on guidelines for formulating intravenous drugs to minimize pain?

A: Several resources provide guidance on the formulation of parenteral products to minimize pain and tissue damage. These often cover topics like pH, tonicity, and excipient selection.[4]

Data Presentation

Table 1: Key Formulation Parameters for Minimizing Injection Site Pain

ParameterRecommendationRationale
pH Adjust to physiological range (7.2-7.4)Minimizes chemical irritation to the vascular endothelium.
Osmolality Formulate to be isotonic with blood (~285 mOsm/kg)Prevents osmotic stress on red blood cells and vessel walls.[4]
Buffer Use buffers with low irritation potential (e.g., histidine over citrate) and at the lowest effective concentration.[6]Some buffers, especially at high concentrations, can cause pain.[6]
Excipients Select excipients with a history of safe intravenous use.Minimizes the risk of excipient-induced irritation.

Table 2: Administration Techniques to Reduce Injection Site Pain

TechniqueRecommendationRationale
Infusion Rate Slower infusion rateReduces local drug concentration and subsequent irritation.
Catheter Selection Smallest appropriate gauge for the infusion.Minimizes mechanical trauma to the vein.[9]
Catheter Placement Larger, more central vein; avoid areas of flexion.Provides better hemodilution and reduces mechanical stress.[9]
Dilution Increase the dilution volume of the drug.Decreases the concentration of the infusate.

Experimental Protocols

Protocol 1: Evaluation of a Modified this compound Formulation for Reduced Injection Site Pain in a Preclinical Model

Objective: To assess whether a pH-adjusted and isotonic formulation of this compound results in less injection site pain compared to an unoptimized formulation in a preclinical model.

Methodology:

  • Formulation Preparation:

    • Control Formulation: Prepare this compound in a standard vehicle (e.g., sterile water for injection) without pH or tonicity adjustment.

    • Test Formulation: Prepare this compound in a vehicle buffered to pH 7.4 and adjusted to be isotonic using sodium chloride.

  • Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.

  • Administration:

    • Administer a single intravenous bolus injection of the control or test formulation into the lateral tail vein of the rats.

    • A saline-injected group should be included as a negative control.

  • Pain Assessment:

    • Formalin Test: A common model for assessing inflammatory pain.[13] Following Istaroxime administration, inject a dilute formalin solution into the plantar surface of the hind paw and record pain-related behaviors (e.g., flinching, licking) over a set period.

    • Behavioral Observation: Monitor for signs of distress or pain, such as vocalization, guarding of the injection site, or changes in activity levels.

  • Data Analysis: Compare the pain scores and behavioral observations between the control, test, and saline groups using appropriate statistical methods.

Protocol 2: Assessment of Co-administration of Lidocaine with this compound for Pain Mitigation

Objective: To determine if the co-administration of lidocaine with this compound reduces injection-associated pain.

Methodology:

  • Subject Recruitment (Human Study): Recruit healthy volunteers and obtain informed consent.

  • Treatment Groups:

    • Group A: this compound infusion.

    • Group B: this compound infusion with a pre-infusion bolus of lidocaine at the injection site.

    • Group C: Placebo (saline) infusion.

  • Administration:

    • Establish intravenous access in a suitable forearm vein.

    • For Group B, administer a small volume of 1% lidocaine intradermally at the planned infusion site prior to catheter insertion.

    • Administer the assigned infusion over a standardized period.

  • Pain Assessment:

    • Visual Analog Scale (VAS): Ask subjects to rate their pain at the injection site at regular intervals during and after the infusion using a 100-mm VAS, where 0 represents no pain and 100 represents the worst imaginable pain.

  • Data Analysis: Compare the mean VAS scores between the treatment groups at each time point using statistical analysis to determine if lidocaine co-administration significantly reduces pain.

Visualizations

Signaling_Pathway_of_Injection_Site_Pain cluster_0 Vessel Lumen cluster_1 Vessel Wall cluster_2 Cellular Response Istaroxime Istaroxime Formulation Endothelium Endothelial Cells Istaroxime->Endothelium Chemical Irritation (non-optimal pH, osmolality) Inflammation Inflammatory Mediators Release Endothelium->Inflammation Activation Nociceptors Nociceptors PainSignal Pain Signal Transmission to CNS Nociceptors->PainSignal Activation Inflammation->Nociceptors Sensitization

Caption: Potential pathway of Istaroxime-induced injection site pain.

Experimental_Workflow_for_Pain_Mitigation cluster_formulation Formulation Optimization cluster_administration Administration Optimization start Identify Injection Site Pain Issue formulation Hypothesis: Formulation-Related start->formulation administration Hypothesis: Administration-Related start->administration ph_osmo Adjust pH and Osmolality formulation->ph_osmo excipients Change Excipients formulation->excipients liposomes Develop Liposomal Formulation formulation->liposomes rate Decrease Infusion Rate administration->rate catheter Optimize Catheter Size/Placement administration->catheter coadmin Co-administer Local Anesthetic administration->coadmin preclinical_test_form Preclinical Pain Model Testing ph_osmo->preclinical_test_form excipients->preclinical_test_form liposomes->preclinical_test_form end Reduced Injection Site Pain preclinical_test_form->end clinical_eval Clinical Evaluation (VAS scores) rate->clinical_eval catheter->clinical_eval coadmin->clinical_eval clinical_eval->end

Caption: Workflow for troubleshooting and mitigating injection site pain.

Logical_Troubleshooting_Flowchart start Pain Observed? stop_infusion Stop Infusion & Assess Site start->stop_infusion Yes no_pain No Pain start->no_pain No review_formulation Review Formulation (pH, Osmolality, Excipients) stop_infusion->review_formulation is_formulation_optimal Is Formulation Optimal? review_formulation->is_formulation_optimal review_admin Review Administration (Rate, Catheter, Site) is_admin_optimal Is Administration Optimal? review_admin->is_admin_optimal is_formulation_optimal->review_admin Yes optimize_formulation Optimize Formulation: - Adjust pH/Osmolality - Change Excipients is_formulation_optimal->optimize_formulation No optimize_formulation->review_admin optimize_admin Optimize Administration: - Slow Infusion Rate - Change Catheter/Site is_admin_optimal->optimize_admin No consider_coadmin Consider Co-administration of Local Anesthetic is_admin_optimal->consider_coadmin Yes optimize_admin->consider_coadmin re_evaluate Re-evaluate in Next Experiment consider_coadmin->re_evaluate

Caption: A logical flowchart for troubleshooting injection site pain.

References

Technical Support Center: Optimizing Istaroxime for SERCA2a Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Istaroxime for the maximal activation of Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Istaroxime?

A1: Istaroxime is a novel intravenous agent with a dual mechanism of action. It functions as both an inhibitor of the Na+/K+ ATPase pump and a stimulator of the SERCA2a protein.[1][2][3][4][5][6] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac muscle.[1][6]

Q2: How does Istaroxime activate SERCA2a?

A2: Istaroxime activates SERCA2a by interacting with the SERCA2a/phospholamban (PLB) complex.[1][7] In its dephosphorylated state, PLB inhibits SERCA2a activity.[2] Istaroxime relieves this inhibition by dissociating PLB from SERCA2a, an effect that is independent of the cAMP/PKA signaling pathway.[8][9] This allows for more efficient re-uptake of cytosolic Ca2+ into the sarcoplasmic reticulum (SR) during diastole.[2][3]

Q3: What is the optimal concentration range for selective SERCA2a activation by Istaroxime?

A3: For selective SERCA2a activation with minimal inhibition of the Na+/K+ ATPase, nanomolar concentrations of Istaroxime are recommended. Studies have shown significant SERCA2a stimulation at concentrations as low as 0.1 nM, with maximal effects observed between 1 nM and 100 nM in cardiac SR vesicles from failing hearts.[9] A concentration of 100 nmol/L has been used in cell-based assays to specifically highlight effects related to SERCA2a stimulation while only marginally affecting Na+/K+ ATPase.[7][10][11]

Q4: What are the downstream effects of SERCA2a activation by Istaroxime?

A4: By stimulating SERCA2a, Istaroxime enhances the reloading of the sarcoplasmic reticulum with Ca2+.[2] This leads to a more rapid decline in cytosolic Ca2+ levels during diastole, which improves myocardial relaxation (lusitropy).[1] The increased SR Ca2+ store is then available for release during the subsequent systole, resulting in a more forceful contraction (inotropy).[2]

Q5: Are there any known off-target effects of Istaroxime?

A5: The primary "off-target" effect, or rather its secondary mechanism of action, is the inhibition of the Na+/K+ ATPase, which contributes to its inotropic properties by increasing intracellular sodium and subsequently calcium levels via the Na+/Ca2+ exchanger.[1][2] At higher concentrations, this effect becomes more pronounced. Common adverse effects reported in clinical trials include pain at the infusion site and dose-related gastrointestinal issues such as nausea and vomiting.[12][13][14]

Troubleshooting Guide

Issue 1: No significant SERCA2a activation is observed after Istaroxime application.

  • Question: Was the Istaroxime concentration appropriate?

    • Answer: Very low concentrations may not be sufficient to elicit a response. Conversely, very high micromolar concentrations might lead to confounding effects from potent Na+/K+ ATPase inhibition. It is recommended to perform a dose-response curve starting from the low nanomolar range (e.g., 0.1 nM) up to 1 µM to identify the optimal concentration for your specific experimental system.[9][15]

  • Question: Is phospholamban (PLB) present in your experimental model?

    • Answer: Istaroxime's stimulatory effect on SERCA2a is dependent on the presence of its inhibitory protein, PLB.[9] Experiments using purified SERCA1, which lacks PLB, or SERCA2a expressed in systems without PLB, will not show a stimulatory effect from Istaroxime.[9]

  • Question: Are the assay buffer conditions optimal?

    • Answer: Ensure that the free Ca2+ concentration in your assay buffer is within the physiological range for SERCA2a activation. Istaroxime's effect is observed across a range of Ca2+ concentrations, but the basal activity of the enzyme is highly dependent on Ca2+.[9] Also, verify the pH, temperature, and ATP concentration of your reaction buffer.[16][17]

Issue 2: High variability in SERCA2a activity measurements between replicates.

  • Question: Are the reagents and samples being handled consistently?

    • Answer: Inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant error.[18] Ensure all components are thoroughly thawed and mixed before use. When possible, prepare a master mix for the reaction components to minimize well-to-well variation.[18]

  • Question: Is the sample preparation consistent?

    • Answer: If using tissue homogenates or sarcoplasmic reticulum vesicles, ensure that the preparation is consistent between batches. The protein concentration and purity of the preparation should be verified for each experiment.[16]

  • Question: Is there an issue with the plate reader or instrumentation?

    • Answer: Verify that the plate reader is set to the correct wavelength and temperature.[18] Ensure that the microplate being used is appropriate for the type of assay (e.g., clear plates for colorimetric assays, black plates for fluorescence).[18]

Issue 3: Istaroxime appears to be inhibiting, rather than activating, SERCA2a.

  • Question: Could there be an artifact in the assay system?

    • Answer: Some assay components can interfere with the detection method. For example, in NADH-linked ATPase assays, it is crucial to subtract the baseline activity measured in the presence of a specific SERCA inhibitor like cyclopiazonic acid (CPA) to ensure you are measuring only SERCA-dependent activity.[16][19]

  • Question: Is the Istaroxime stock solution stable and correctly prepared?

    • Answer: Ensure that the Istaroxime stock solution is properly dissolved and stored. Degradation of the compound could lead to unexpected results. Always use fresh dilutions for your experiments.

Quantitative Data Summary

Table 1: Effect of Istaroxime on SERCA2a Kinetic Parameters in Healthy and Failing Canine Cardiac SR Vesicles

PreparationIstaroxime Conc.Vmax (% Change vs. Control)Statistical Significance
Healthy100 nM+28%P < 0.01
Failing1 nM+34%P < 0.01

Data extracted from a study on canine cardiac sarcoplasmic reticulum vesicles.[9]

Table 2: Concentration-Dependent Effect of Istaroxime on SERCA2a-PLB Co-immunoprecipitation

Istaroxime Conc.Reduction in SERCA2a Co-immunoprecipitationStatistical Significance
1 nM22%P < 0.05
10 nM40%P < 0.01
100 nM43%P < 0.01

Data from experiments conducted at a free Ca2+ concentration of 0.1 µM.[9]

Experimental Protocols

Protocol: SERCA2a ATPase Activity Assay in Cardiac Microsomes

This protocol is a generalized procedure for measuring SERCA2a activity using a phosphate-release assay.

1. Preparation of Cardiac Microsomes: a. Homogenize cardiac tissue in an ice-cold buffer containing sucrose, HEPES, and protease inhibitors. b. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in sarcoplasmic reticulum vesicles. c. Resuspend the final pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store aliquots at -80°C.

2. ATPase Activity Assay: a. Prepare a reaction buffer containing MOPS or HEPES (pH 7.0), KCl, MgCl2, EGTA, and a calcium ionophore (e.g., A23187) to prevent Ca2+ accumulation within the vesicles.[16] b. Create a series of Ca2+/EGTA buffers to achieve a range of free Ca2+ concentrations (e.g., 100 nM to 3000 nM). c. Prepare Istaroxime dilutions in the reaction buffer at various concentrations (e.g., 0.1 nM to 1000 nM). d. In a 96-well plate, add the reaction buffer, cardiac microsomes (e.g., 5-10 µg protein), and the desired concentration of Istaroxime or vehicle control. e. To distinguish SERCA2a-specific activity, include parallel control wells containing a specific SERCA inhibitor like cyclopiazonic acid (CPA) or thapsigargin.[19] f. Pre-incubate the plate at 37°C for 5-10 minutes. g. Initiate the reaction by adding ATP (e.g., 1-3 mM final concentration). h. Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range. i. Stop the reaction by adding a quenching solution (e.g., a solution containing ascorbic acid and molybdate to detect inorganic phosphate). j. Read the absorbance at the appropriate wavelength (e.g., 660-820 nm for malachite green-based assays).

3. Data Analysis: a. Subtract the absorbance of the inhibitor-containing wells (non-SERCA ATPase activity) from the total activity to determine the SERCA2a-specific activity. b. Plot the SERCA2a activity against the free Ca2+ concentration to generate a dose-response curve. c. Fit the data using a sigmoidal curve-fitting algorithm to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)).[9][19] d. Compare these parameters between vehicle-treated and Istaroxime-treated samples to quantify the stimulatory effect.

Visualizations

Istaroxime_Mechanism_of_Action cluster_membrane Cardiomyocyte Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) NaK_ATPase Na+/K+ ATPase Na_cyto Cytosolic Na+ NaK_ATPase->Na_cyto Increases NCX Na+/Ca2+ Exchanger Ca_cyto Cytosolic Ca2+ NCX->Ca_cyto Increases SERCA2a SERCA2a SERCA2a->Ca_cyto Pumps from Ca_SR SR Ca2+ SERCA2a->Ca_SR Pumps into PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates (via PLB) Na_cyto->NCX Activates

Caption: Dual mechanism of action of Istaroxime in a cardiomyocyte.

SERCA2a_Regulation cluster_basal Basal State (Inhibition) cluster_activated Istaroxime-Mediated Activation SERCA2a_inhibited SERCA2a Ca_Uptake_low Low SR Ca2+ Uptake SERCA2a_inhibited->Ca_Uptake_low SERCA2a_active SERCA2a PLB_bound PLB (unphosphorylated) PLB_bound->SERCA2a_inhibited Binds & Inhibits Istaroxime Istaroxime Istaroxime->SERCA2a_inhibited Causes PLB dissociation Ca_Uptake_high Maximal SR Ca2+ Uptake SERCA2a_active->Ca_Uptake_high PLB_dissociated PLB

Caption: Istaroxime relieves phospholamban (PLB) inhibition of SERCA2a.

Experimental_Workflow start Start: Prepare Cardiac Microsomes/Cells dose_response 1. Initial Dose-Response Assay (e.g., 0.1 nM - 10 µM Istaroxime) start->dose_response determine_ec50 2. Analyze Data Determine EC50 & Max Activation dose_response->determine_ec50 select_conc 3. Select Optimal Concentration Range (e.g., EC50 to 10x EC50) determine_ec50->select_conc validation 4. Validation Experiments (e.g., Ca2+ uptake, cell-based assays) select_conc->validation troubleshoot Troubleshoot? (See Guide) validation->troubleshoot Unexpected Results end End: Proceed with Optimized Concentration validation->end Results as Expected troubleshoot->dose_response Re-evaluate Conditions

Caption: Workflow for optimizing Istaroxime concentration.

References

Istaroxime hydrochloride stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and protocols for assessing the stability of Istaroxime Hydrochloride in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: this compound is soluble in water (up to 25 mg/mL, may require sonication) and DMSO (≥ 45 mg/mL)[1]. For long-term stability, stock solutions should be stored under specific conditions:

  • In solvent: Aliquot and store at -80°C for up to 1 year or -20°C for up to 6 months. It is critical to use sealed storage to protect from moisture[1][2]. Avoid repeated freeze-thaw cycles.

  • As a solid: Store at 4°C for short-term use and -20°C for long-term storage, sealed and protected from moisture[2].

Q2: I need to make a working solution in an aqueous buffer from a DMSO stock. What is the recommended procedure?

A2: When diluting a DMSO stock into an aqueous buffer like PBS, it is crucial to do so carefully to avoid precipitation, as the drug may be less soluble in high-aqueous environments[3][4]. To minimize precipitation risk, dilute the DMSO stock solution with the aqueous buffer in a stepwise manner while mixing. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity[5]. For animal studies, the final DMSO concentration should be 2% or lower[5]. If precipitation occurs, using a co-solvent system may be necessary[1][5].

Q3: Is this compound stable in common buffers like PBS (Phosphate-Buffered Saline)?

A3: While this compound is intended for intravenous use, suggesting short-term stability in a physiological buffer, detailed public data on its long-term stability and degradation kinetics in specific buffers like PBS is limited. Stability is highly dependent on pH, temperature, and buffer composition. Therefore, it is strongly recommended that you perform a stability study for your specific buffer and experimental conditions (duration, temperature) to ensure the integrity of the compound.

Q4: What are the likely chemical degradation pathways for this compound?

A4: Based on its chemical structure, which includes an oxime ether and ketone functionalities, potential degradation pathways to investigate during forced degradation studies include:

  • Hydrolysis: The oxime ether bond could be susceptible to cleavage under strong acidic or basic conditions, although oxime ethers are generally more stable than imines or esters.

  • Oxidation: The molecule could be susceptible to oxidative degradation. These pathways can be systematically investigated through forced degradation studies as outlined in the ICH guidelines[6][7][8].

Q5: What analytical method is most suitable for a stability study of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the standard approach[9][10]. This technique is used to separate the intact this compound from any potential degradation products. The method must be validated to prove it is "stability-indicating," meaning it can accurately quantify the decrease in the active drug concentration and detect the appearance of degradation products[11].

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Precipitation upon dilution The compound has lower solubility in the aqueous buffer than in the DMSO stock.1. Perform a stepwise dilution: add the buffer to the DMSO stock slowly while vortexing. 2. Increase the final percentage of DMSO if your experiment allows, or add a pharmaceutically acceptable co-solvent. 3. Prepare a more dilute stock solution to reduce the concentration change during dilution.
No degradation observed The stress conditions (e.g., pH, temperature) are too mild.1. Increase the temperature in increments (e.g., 40°C to 60°C). 2. Use more concentrated acid or base (e.g., increase from 0.01 M HCl to 0.1 M or 1 M HCl)[11]. 3. Extend the duration of the study.
Degradation is too rapid (>20%) The stress conditions are too harsh, potentially leading to secondary degradation products not relevant to shelf-life stability[12].1. Reduce the temperature. 2. Use less concentrated acid or base. 3. Shorten the time points for sample collection (e.g., from hours to minutes).
Variable or inconsistent results Issues with sample preparation, analytical method, or pH drift in the buffer.1. Ensure the HPLC method is robust and validated. 2. Prepare all solutions freshly and accurately. 3. Verify the pH of the buffer solution before and after the experiment to check its buffering capacity.

Experimental Protocols

General Protocol for Stability Assessment in Buffer Solutions

This protocol provides a framework for conducting a forced degradation study to determine the stability of this compound in a specific buffer. The goal is to achieve 5-20% degradation to identify potential degradants[6][7].

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffer reagents (e.g., Sodium Acetate, Potassium Phosphate, Sodium Borate)

  • Acids and bases (e.g., HCl, NaOH)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes

2. Buffer Preparation:

  • Prepare buffers at desired pH values. It is recommended to test at least three pH levels, for example:

    • Acidic: 0.1 M HCl or pH 4.5 Acetate buffer

    • Neutral: pH 7.4 Phosphate buffer (PBS)

    • Basic: 0.1 M NaOH or pH 9.0 Borate buffer

  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each buffer condition, dilute the stock solution to a final concentration (e.g., 50 µg/mL).

  • Prepare a "time zero" (T=0) sample by immediately diluting an aliquot of the test solution with mobile phase to the target analytical concentration and analyzing it via HPLC.

  • Place the remaining test solutions in an incubator at a controlled temperature (e.g., 40°C or 60°C).

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, 24 hours).

  • Immediately quench any reaction by neutralizing the sample (if in strong acid/base) and/or diluting with mobile phase to the analytical concentration and storing at 4°C until analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method. A typical starting point for a reversed-phase method would be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-gradient from 95% A to 95% B over 20-30 minutes to ensure elution of all components.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where Istaroxime has maximum absorbance.

    • Injection Volume: 10 µL

  • Analyze all samples (T=0 and subsequent time points) using the validated method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Examine the chromatograms for the appearance of new peaks, which indicate degradation products.

Data Presentation

Use the following table to summarize the data from your stability experiments.

Table 1: Stability of this compound in Various Buffer Solutions at 40°C

Buffer Condition (pH)Time (hours)% Istaroxime Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
pH 4.5 Acetate 01000
4
8
24
pH 7.4 Phosphate 01000
4
8
24
pH 9.0 Borate 01000
4
8
24

Visualizations

experimental_workflow prep 1. Preparation - Prepare Buffers (pH 4, 7, 9) - Prepare Istaroxime Stock Solution sample_prep 2. Sample Incubation - Dilute stock into each buffer - Incubate at controlled temp (e.g., 40°C) prep->sample_prep sampling 3. Sampling - Collect aliquots at time points (0, 2, 4, 8, 24h) - Quench reaction & dilute for analysis sample_prep->sampling hplc 4. HPLC Analysis - Inject samples - Separate parent drug from degradants sampling->hplc data 5. Data Analysis - Calculate % remaining Istaroxime - Quantify degradation products hplc->data report 6. Report - Summarize data in tables - Determine stability profile data->report

Caption: Workflow for assessing the stability of this compound.

istaroxime_moa cluster_cell Cardiac Myocyte istaroxime Istaroxime nak Na+/K+-ATPase (Sodium Pump) istaroxime->nak Inhibits serca SERCA2a istaroxime->serca Stimulates na_in Intracellular Na+ (Increased) nak->na_in Leads to ncx Na+/Ca2+ Exchanger (Reverse Mode) na_in->ncx Activates ca_in Intracellular Ca2+ (Increased) ncx->ca_in Increases contraction Increased Contraction (Inotropy) ca_in->contraction ca_uptake SR Ca2+ Uptake (Enhanced) serca->ca_uptake Enhances sr Sarcoplasmic Reticulum (SR) ca_uptake->sr Sequesters Ca2+ into relaxation Increased Relaxation (Lusitropy) ca_uptake->relaxation

Caption: Dual mechanism of action of Istaroxime in cardiac myocytes.

References

Technical Support Center: Overcoming Limited Oral Bioavailability of Istaroxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the limited oral bioavailability of Istaroxime and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Istaroxime expected to be low?

A1: Istaroxime is a lipophilic molecule with a LogP of 4.61, which suggests poor aqueous solubility.[1] Generally, for a drug to be orally bioavailable, it must have a balance of aqueous solubility to dissolve in the gastrointestinal fluids and sufficient permeability to be absorbed across the intestinal wall. Furthermore, Istaroxime is known to undergo extensive hepatic metabolism, leading to a short plasma half-life of less than an hour, which significantly reduces the amount of active drug reaching systemic circulation after oral administration.[2][3]

Q2: What is PST3093 and is it a viable candidate for oral delivery?

A2: PST3093 is the main metabolite of Istaroxime.[4] It has a significantly longer plasma half-life compared to its parent compound.[4] Studies on PST3093 suggest its pharmacokinetics are suitable for chronic administration, and it is being considered as a prototype for a new class of oral heart failure treatments.[4][5] While specific oral bioavailability data for PST3093 is not publicly available, its longer half-life makes it a more promising candidate for oral development than Istaroxime.

Q3: Are there any animal studies that have successfully administered Istaroxime derivatives orally?

A3: Yes, one study has reported the chronic oral administration of Istaroxime to cardiomyopathic hamsters at a daily dose of 30 mg/kg.[6] This indicates that oral absorption is achievable to some extent, although the study did not report the oral bioavailability percentage. It is important to note that oral bioavailability can vary significantly between species, and data from animal models may not always directly translate to humans.[7]

Q4: What are the primary strategies to overcome the low oral bioavailability of lipophilic compounds like Istaroxime?

A4: The main strategies focus on improving solubility and/or protecting the drug from first-pass metabolism. These include:

  • Formulation Strategies: Utilizing lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the dissolution of lipophilic drugs in the gastrointestinal tract.[1][8]

  • Prodrug Approach: Designing a prodrug that is more water-soluble or has better permeability and is converted to the active drug in the body.

  • Nanotechnology: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution rate.

Troubleshooting Guides

Issue 1: Poor Dissolution of an Istaroxime Derivative in Aqueous Media

Problem: Your Istaroxime derivative shows very low solubility in simulated gastric and intestinal fluids, leading to poor dissolution profiles in vitro.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Lipophilicity (Poor Aqueous Solubility) 1. Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area of the drug particles. 2. Formulate as a Solid Dispersion: Disperse the drug in a hydrophilic polymer matrix. 3. Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic drug molecule, increasing its apparent solubility.These techniques enhance the dissolution rate by increasing the surface area available for interaction with the solvent or by creating a more hydrophilic microenvironment for the drug.
Inadequate Wetting of Drug Particles Incorporate Surfactants or Wetting Agents: Add a suitable surfactant (e.g., Tween 80, Polysorbate 80) to the formulation.Surfactants lower the surface tension between the solid drug particles and the dissolution medium, improving wetting and facilitating dissolution.
Issue 2: Low Permeability of an Istaroxime Derivative in Caco-2 Assays

Problem: Your Istaroxime derivative exhibits low apparent permeability (Papp) values in the apical to basolateral (A-B) direction in a Caco-2 cell permeability assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Lipophilicity Leading to Poor Affinity for the Aqueous Basolateral Compartment Modify the Assay Conditions: Include a protein like bovine serum albumin (BSA) in the basolateral chamber.For highly lipophilic compounds, the presence of a protein can act as a "sink," mimicking in vivo conditions and preventing the accumulation of the drug in the cell monolayer, thereby providing a more accurate measure of permeability.
Active Efflux by Transporters (e.g., P-glycoprotein) Conduct Bidirectional Permeability Assay: Measure permeability in both A-B and basolateral to apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Use P-gp Inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.This helps to determine if the low permeability is due to the drug being actively pumped back into the apical side by efflux transporters expressed on Caco-2 cells.
Poor Solubility in the Apical Donor Compartment Use a Co-solvent or a Formulation: Dissolve the compound in a small, non-toxic amount of a co-solvent (e.g., DMSO) or use a simple formulation (e.g., with a surfactant) in the donor compartment.This ensures that the compound is in solution and available for permeation across the cell monolayer.
Issue 3: High First-Pass Metabolism in Liver Microsome Assays

Problem: Your Istaroxime derivative shows rapid degradation when incubated with liver microsomes, suggesting a high first-pass metabolism.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Extensive Phase I Metabolism (e.g., by Cytochrome P450 enzymes) 1. Prodrug Approach: Design a prodrug that masks the metabolically labile site of the molecule. The prodrug should be stable in the liver and be converted to the active drug systemically. 2. Chemical Modification: Modify the chemical structure at the site of metabolism to block or slow down the metabolic reaction without affecting the pharmacological activity.These strategies aim to protect the drug from enzymatic degradation in the liver during its first pass after oral absorption.
High Affinity for Metabolic Enzymes Co-administration with a CYP Inhibitor (for research purposes): In preclinical studies, co-administering a known inhibitor of the specific CYP enzyme responsible for metabolism can help to confirm the metabolic pathway and improve bioavailability.This is not a therapeutic strategy but a tool to understand the metabolic pathway and the potential for drug-drug interactions.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of Istaroxime and its Metabolite PST3093

ParameterIstaroximePST3093Reference
LogP 4.61Not available[1]
Molecular Weight 398.5 g/mol Not available-
Plasma Half-life (t½) in Humans (IV) ~1 hourSignificantly longer than Istaroxime[2][4]
Oral Bioavailability (F%) Poor (exact value not available)Under investigation for oral delivery[4][9]
Caco-2 Permeability (Papp) Not availableNot available-
In Vitro Metabolic Stability (t½ in liver microsomes) Not availableNot available-

Note: The table highlights the lack of publicly available quantitative data for oral bioavailability and in vitro permeability and metabolism for Istaroxime and its derivatives. The information provided is based on qualitative descriptions from the available literature.

Experimental Protocols

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of an Istaroxime derivative.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm² generally indicates a tight monolayer. Also, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Dosing Solution Preparation: Prepare a dosing solution of the Istaroxime derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a relevant concentration (e.g., 10 µM). A small percentage of a co-solvent like DMSO may be used if solubility is an issue.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A for efflux assessment):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A-B assay.

  • Sample Analysis: Quantify the concentration of the Istaroxime derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Metabolic Stability Assay using Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of an Istaroxime derivative.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other relevant species) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the Istaroxime derivative (e.g., at a final concentration of 1 µM).

    • Incubate at 37°C with shaking.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent drug using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol NaK_ATPase Na+/K+ ATPase Na_in [Na+]i NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger (NCX) Ca_in [Ca2+]i NCX->Ca_in Increases Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Relieves inhibition Ca_SR Ca2+ Store SERCA2a->Ca_SR Increases Ca2+ uptake PLB->SERCA2a Inhibits RyR Ryanodine Receptor (RyR) RyR->Ca_in Ca_SR->RyR Enhanced Ca2+ release in subsequent systole Relaxation Diastolic Relaxation Ca_SR->Relaxation Promotes Na_in->NCX Activates (reverse mode) Contraction Myofilament Contraction Ca_in->Contraction Triggers

Caption: Istaroxime's dual mechanism of action in cardiomyocytes.

Experimental_Workflow_Bioavailability cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Assessment Formulate Develop Oral Formulation (e.g., SEDDS, Prodrug) Solubility->Formulate Permeability Caco-2 Permeability Assay Permeability->Formulate Metabolism Liver Microsomal Stability Assay Metabolism->Formulate Animal_PK Animal Pharmacokinetic Study (e.g., Rat, Dog) Formulate->Animal_PK Bioavailability Calculate Oral Bioavailability (F%) Animal_PK->Bioavailability

Caption: Workflow for assessing and improving oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Sol Assess In Vitro Dissolution Start->Check_Sol Check_Perm Assess Caco-2 Permeability Start->Check_Perm Check_Met Assess In Vitro Metabolic Stability Start->Check_Met Sol_Poor Poor Dissolution? Check_Sol->Sol_Poor Perm_Poor Low Permeability? Check_Perm->Perm_Poor Met_High High Metabolism? Check_Met->Met_High Sol_Poor->Perm_Poor No Sol_Strat Implement Solubility Enhancement Strategy Sol_Poor->Sol_Strat Yes Perm_Poor->Met_High No Perm_Strat Consider Prodrug Approach Perm_Poor->Perm_Strat Yes Met_Strat Design Prodrug to Mask Metabolic Site Met_High->Met_Strat Yes

References

Addressing potential off-target effects of Istaroxime hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime hydrochloride. Our goal is to help you address potential experimental issues, with a focus on differentiating on-target from potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Istaroxime?

Istaroxime has a dual mechanism of action: it inhibits the Na+/K+-ATPase and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This combined action leads to an increase in cardiac muscle contractility (inotropic effect) and improved relaxation (lusitropic effect).[1][3]

Q2: What are the known on-target effects of Istaroxime in cardiac cells?

The primary on-target effects of Istaroxime, stemming from its dual mechanism, include:

  • Inhibition of Na+/K+-ATPase: This leads to a slight increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium concentration and enhanced contractility.[1][2]

  • Stimulation of SERCA2a: This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, which improves myocardial relaxation and makes more calcium available for the next contraction.[1][2]

Q3: What are the reported side effects of Istaroxime in clinical trials?

Reported side effects in clinical trials have included gastrointestinal issues (such as nausea and vomiting) and pain at the injection site.[3] Compared to traditional inotropic agents, Istaroxime has shown a lower propensity for causing arrhythmias or significant increases in heart rate.[3][4]

Q4: Have any off-target effects of Istaroxime been identified in preclinical studies?

Preclinical research outside of the cardiovascular context has suggested potential interactions with other cellular components. For instance, one study indicated that Istaroxime may interact with the membrane androgen receptor (mAR) and inhibit Topoisomerase I in cancer cell lines. It is important to note that the relevance of these findings to the cardiac effects of Istaroxime at therapeutic concentrations is not established.

Troubleshooting Guides

Issue 1: Unexpected Cellular Response in In Vitro Assays

Symptoms:

  • Observed cellular effects are inconsistent with the known on-target mechanism of Istaroxime.

  • Discrepancies between results in different cell types (e.g., cardiomyocytes vs. non-cardiac cells).

Possible Causes & Troubleshooting Steps:

  • Confirm On-Target Activity:

    • Action: Perform parallel assays to confirm that Istaroxime is engaging its primary targets in your experimental system.

    • Protocol: Use a Na+/K+-ATPase activity assay and a SERCA2a activity assay (see Experimental Protocols section). A positive result in these assays confirms the compound is active at its intended targets.

  • Evaluate Potential Off-Target Effects:

    • Action: Consider the possibility of off-target interactions, especially if the unexpected effects are observed at high concentrations.

    • Protocol: A broad off-target screening panel against a range of receptors, ion channels, and enzymes can be informative. If specific off-targets are suspected based on the observed phenotype, targeted binding or activity assays for those proteins should be performed.

  • Assess Cell Health:

    • Action: High concentrations of any compound can lead to cytotoxicity, which can be misinterpreted as a specific biological effect.

    • Protocol: Conduct a cell viability assay (e.g., MTT or LDH release assay) in parallel with your primary experiment to rule out general toxicity.

Issue 2: Difficulty in Reproducing In-Vivo Hemodynamic Effects in an Ex-Vivo Model

Symptom:

  • Lack of the expected increase in contractility or improvement in relaxation in isolated heart preparations (e.g., Langendorff).

Possible Causes & Troubleshooting Steps:

  • Verify Drug Concentration and Delivery:

    • Action: Ensure that the concentration of Istaroxime reaching the tissue is within the therapeutic range and that the delivery is stable.

    • Protocol: Measure the concentration of Istaroxime in the perfusate. Check the perfusion system for any issues that might lead to drug degradation or inconsistent delivery.

  • Consider the Metabolic State of the Tissue:

    • Action: The metabolic state of the ex-vivo tissue can influence its response to pharmacological agents.

    • Protocol: Ensure the perfusion buffer is adequately oxygenated and contains the necessary nutrients. Monitor tissue viability throughout the experiment.

  • Evaluate On-Target Engagement in the Tissue:

    • Action: Confirm that Istaroxime is interacting with its targets in the specific tissue preparation.

    • Protocol: At the end of the experiment, tissue lysates can be prepared to measure Na+/K+-ATPase and SERCA2a activity to confirm target engagement.

Quantitative Data Summary

The following table summarizes the hemodynamic and cardiac function changes observed in clinical trials with Istaroxime.

ParameterChange with IstaroximeReference
Systolic Blood PressureIncreased[5]
Heart RateDecreased[5]
Left Ventricular Ejection FractionIncreased[5]
Cardiac IndexIncreased[5]
E/A Ratio (marker of diastolic function)Decreased (Improved)[5]
Pulmonary Artery Systolic PressureDecreased[5]

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Na+/K+-ATPase.

Methodology:

  • Prepare cardiac myocyte membrane fractions or use a commercially available purified Na+/K+-ATPase enzyme.

  • Incubate the enzyme preparation with a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Add different concentrations of this compound to the experimental wells. Include a positive control (e.g., ouabain) and a vehicle control.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution that also initiates color development (e.g., a solution containing malachite green and ammonium molybdate).

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition of Na+/K+-ATPase activity by comparing the absorbance of the Istaroxime-treated wells to the vehicle control.

SERCA2a Activity Assay (Calcium Uptake)

This assay measures the rate of Ca2+ uptake into sarcoplasmic reticulum vesicles, which is mediated by SERCA2a.

Methodology:

  • Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue.

  • Resuspend the SR vesicles in a buffer containing a fluorescent calcium indicator (e.g., Fluo-4) or use a calcium-sensitive electrode.

  • Add ATP to initiate Ca2+ uptake into the vesicles.

  • Add different concentrations of this compound to the experimental wells. Include a known SERCA2a activator as a positive control and a vehicle control.

  • Monitor the change in fluorescence or Ca2+ concentration in the buffer over time. A decrease in extra-vesicular Ca2+ indicates SERCA2a activity.

  • Calculate the rate of Ca2+ uptake and determine the effect of Istaroxime on SERCA2a activity.

Visualizations

Istaroxime_Mechanism_of_Action cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Intracellular_Na [Na+]i ↑ NaK_ATPase->Intracellular_Na Decreases Na+ Efflux NCX Na+/Ca2+ Exchanger Intracellular_Ca [Ca2+]i ↑ NCX->Intracellular_Ca Increases Ca2+ Influx SERCA2a SERCA2a SR_Ca SR Ca2+ Store ↑ SERCA2a->SR_Ca Increases Ca2+ Uptake Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates Intracellular_Na->NCX Reduces Driving Force for Ca2+ Efflux Contraction Contraction Intracellular_Ca->Contraction Enhanced Relaxation Relaxation Intracellular_Ca->Relaxation Improved SR_Ca->Intracellular_Ca Increased Ca2+ Release

Caption: Dual mechanism of action of Istaroxime in cardiomyocytes.

Troubleshooting_Workflow Start Unexpected Experimental Result Confirm_On_Target Perform On-Target Activity Assays (Na+/K+-ATPase & SERCA2a) Start->Confirm_On_Target On_Target_Active On-Target Activity Confirmed? Confirm_On_Target->On_Target_Active Evaluate_Off_Target Consider Off-Target Effects (Screening Panel, Specific Assays) On_Target_Active->Evaluate_Off_Target Yes On_Target_Inactive Troubleshoot Assay Conditions (Reagents, Cell/Tissue Health) On_Target_Active->On_Target_Inactive No Assess_Cytotoxicity Perform Cell Viability Assay Evaluate_Off_Target->Assess_Cytotoxicity Cytotoxicity_Observed Re-evaluate Compound Concentration Assess_Cytotoxicity->Cytotoxicity_Observed Yes No_Cytotoxicity Proceed with Off-Target Evaluation Assess_Cytotoxicity->No_Cytotoxicity No Off_Target_Identified Investigate Novel Mechanism No_Cytotoxicity->Off_Target_Identified

Caption: Troubleshooting workflow for unexpected in vitro results.

References

Istaroxime hydrochloride dose-response curve in failing heart tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting experiments on the dose-response effects of istaroxime hydrochloride in failing heart tissue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in failing heart tissue?

A1: this compound exhibits a dual mechanism of action. It is a luso-inotropic agent, meaning it enhances both contractility (inotropy) and relaxation (lusitropy) of the heart muscle.[1][2][3][4] It achieves this by inhibiting the Na+/K+-ATPase pump and stimulating the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][5][6][7]

Q2: How does inhibition of Na+/K+-ATPase by istaroxime lead to increased contractility?

A2: Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in a higher intracellular calcium concentration, which enhances the force of contraction.[1]

Q3: What is the role of SERCA2a stimulation in the action of istaroxime?

A3: In heart failure, SERCA2a activity is often impaired, leading to poor calcium reuptake into the sarcoplasmic reticulum during diastole.[1] Istaroxime stimulates SERCA2a, which improves calcium sequestration into the sarcoplasmic reticulum. This not only enhances relaxation (lusitropic effect) but also increases the amount of calcium available for release in the subsequent contraction, further contributing to its inotropic effect.[1][2]

Q4: What are the expected qualitative effects of istaroxime on failing cardiac muscle?

A4: In failing cardiac muscle, istaroxime is expected to increase the developed tension and the rates of tension development and relaxation. It has been shown to improve both systolic and diastolic function in animal models of heart failure and in clinical trials.[1][6]

Q5: At what concentrations is istaroxime effective in preclinical models of failing heart tissue?

A5: Effective concentrations in preclinical studies using failing heart tissue preparations range from the nanomolar to the low micromolar range. For instance, in muscle strips from failing human hearts, istaroxime showed a concentration-dependent increase in developed tension between 0.1 and 1.0 µmol/L.[6] For SERCA2a activity assays in failing heart microsomes, concentrations around 100 nmol/L have been shown to be effective.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No discernible inotropic or lusitropic effect at expected concentrations. Tissue Viability: The isolated heart tissue preparation may have degraded.Ensure proper and rapid isolation of the tissue, maintaining it in oxygenated, physiological buffer at the correct temperature. Verify tissue viability with a known positive inotrope like isoproterenol before starting the experiment.
Drug Stability: this compound solution may have degraded.Prepare fresh solutions of this compound for each experiment. Protect the solution from light and extreme temperatures.
Experimental Model: The specific model of heart failure may have altered sensitivity to istaroxime.Review the literature for the responsiveness of your chosen heart failure model to Na+/K+-ATPase inhibitors and SERCA2a activators. Consider using a different model if necessary.
High variability in dose-response data between experiments. Inconsistent Tissue Preparation: Variations in the size or orientation of the muscle strips can lead to variability.Standardize the dissection and mounting of the tissue preparations. Ensure consistent preload (stretching force) is applied to each muscle strip.
Temperature Fluctuations: Small changes in the temperature of the organ bath can significantly affect muscle contractility.Use a high-precision temperature controller for the organ bath and monitor the temperature closely throughout the experiment.
Unexpected pro-arrhythmic events observed. High Drug Concentration: The concentrations of istaroxime being used may be too high, leading to excessive calcium loading.Carefully review the dose-response curve and consider testing lower concentrations. It's important to establish a therapeutic window for your specific model.
Tissue Ischemia: Inadequate oxygenation of the tissue preparation can increase its susceptibility to arrhythmias.Ensure continuous and adequate oxygenation of the physiological buffer with 95% O2 / 5% CO2.

Quantitative Data

Table 1: Effect of Istaroxime on Contractility and Relaxation in Failing Heart Tissue

ParameterSpecies/ModelIstaroxime ConcentrationObserved Effect
Developed TensionHuman (Failing Heart Muscle Strips)0.1 - 1.0 µmol/LConcentration-dependent increase
+dT/dt (Rate of Contraction)Human (Failing Heart Muscle Strips)0.1 - 1.0 µmol/LConcentration-dependent increase
-dT/dt (Rate of Relaxation)Human (Failing Heart Muscle Strips)0.1 - 1.0 µmol/LConcentration-dependent increase
Fractional ShorteningGuinea Pig (Aortic Banding Model)0.11 mg/kg/min (infusion)+18 ± 3.7%
Peak Myocardial Systolic VelocityGuinea Pig (Aortic Banding Model)0.11 mg/kg/min (infusion)+36 ± 7%
Isovolumic Relaxation TimeGuinea Pig (Aortic Banding Model)0.11 mg/kg/min (infusion)+19 ± 6.9%
Peak Myocardial Early Diastolic VelocityGuinea Pig (Aortic Banding Model)0.11 mg/kg/min (infusion)+42 ± 12%

Data synthesized from multiple sources.[6]

Table 2: Effect of Istaroxime on Na+/K+-ATPase and SERCA2a Activity

TargetPreparationIstaroxime ConcentrationObserved Effect
Na+/K+-ATPaseDog Kidney MicrosomesIC50: 0.14 ± 0.02 µMInhibition
SERCA2a ActivityGuinea Pig (Failing Heart Microsomes)100 nmol/L+17% increase
SERCA2a ActivityDog (Failing Heart Microsomes)1 nmol/L22% reduction in SERCA2a-PLB co-immunoprecipitation
SERCA2a ActivityDog (Failing Heart Microsomes)10 nmol/L40% reduction in SERCA2a-PLB co-immunoprecipitation
SERCA2a ActivityDog (Failing Heart Microsomes)100 nmol/L43% reduction in SERCA2a-PLB co-immunoprecipitation

Data synthesized from multiple sources.[5][6]

Experimental Protocols

Protocol 1: Isometric Contraction Measurement in Isolated Papillary Muscle from Failing Heart

This protocol is adapted from standard methods for assessing cardiac muscle contractility.[8][9][10][11]

1. Tissue Preparation:

  • Euthanize the animal model of heart failure according to approved institutional guidelines.
  • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
  • Dissect the left ventricle to expose the papillary muscles.
  • Carefully excise a papillary muscle, keeping a portion of the ventricular wall and the chordae tendineae intact for mounting.

2. Mounting the Preparation:

  • Mount the muscle vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution (37°C).
  • Attach the ventricular wall end to a fixed hook and the tendinous end to an isometric force transducer.
  • Electrically stimulate the muscle using platinum electrodes with square-wave pulses of 5 ms duration at a frequency of 1 Hz.

3. Data Acquisition:

  • Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the length at which maximal tension is developed (Lmax).
  • Record baseline isometric contractions.
  • Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the muscle to stabilize at each concentration before recording.
  • Record parameters such as peak developed tension, time to peak tension, and the maximal rates of tension development (+dT/dt) and relaxation (-dT/dt).

4. Data Analysis:

  • Normalize the data to the baseline values.
  • Plot the concentration-response curve and calculate the EC50 value for the relevant parameters.

Protocol 2: SERCA2a Activity Assay in Failing Heart Tissue Microsomes

This protocol is based on established methods for measuring SERCA2a activity.[5]

1. Microsome Preparation:

  • Homogenize failing heart ventricular tissue in a buffer containing sucrose and a protease inhibitor cocktail.
  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in sarcoplasmic reticulum vesicles.
  • Determine the protein concentration of the microsomal preparation.

2. ATPase Activity Assay:

  • Incubate the cardiac microsomes with a reaction mixture containing ATP, calcium, and a calcium ionophore.
  • Add varying concentrations of this compound to the reaction mixture.
  • Initiate the reaction by adding Mg-ATP.
  • Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released over time, often using a colorimetric method.
  • Determine the SERCA2a-specific activity by subtracting the ATPase activity measured in the presence of a specific SERCA inhibitor like thapsigargin.

3. Data Analysis:

  • Express SERCA2a activity as nmol of phosphate/mg of protein/min.
  • Plot the istaroxime concentration versus SERCA2a activity to determine the dose-response relationship.

Visualizations

Istaroxime_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_myofilaments Myofilaments Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits Istaroxime_SR Istaroxime Na_in [Na+]i ↑ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i ↑ NCX->Ca_in Na_in->NCX Reduces Ca2+ efflux via Contraction ↑ Contraction (Inotropy) Ca_in->Contraction SERCA2a SERCA2a Ca_SR [Ca2+]SR ↑ SERCA2a->Ca_SR ↑ Ca2+ uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Ca_SR->Contraction ↑ Ca2+ for next beat Relaxation ↑ Relaxation (Lusitropy) Ca_SR->Relaxation Istaroxime_SR->SERCA2a Stimulates Istaroxime_SR->PLB Relieves inhibition by

Caption: Signaling pathway of istaroxime in a cardiomyocyte.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Induce Heart Failure in Animal Model A2 Isolate Heart A1->A2 A3 Dissect Papillary Muscle A2->A3 B1 Mount Muscle in Organ Bath A3->B1 Transfer B2 Equilibrate and Record Baseline B1->B2 B3 Administer Istaroxime (Cumulative Doses) B2->B3 B4 Record Contractile Parameters B3->B4 C1 Measure Tension, +dT/dt, -dT/dt B4->C1 Raw Data C2 Normalize Data to Baseline C1->C2 C3 Construct Dose-Response Curve C2->C3 C4 Calculate EC50 C3->C4

Caption: Experimental workflow for dose-response analysis.

References

Adjusting for Istaroxime's short plasma half-life in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime. The content is designed to address specific issues that may arise during experiments due to its short plasma half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported plasma half-life of Istaroxime and why is it so short?

A1: Istaroxime has a short plasma half-life of approximately one hour.[1][2] This is primarily due to extensive hepatic processing, where it is rapidly metabolized.[1][3] This characteristic limits its application to acute intravenous therapy.[1][3]

Q2: How can I maintain a stable concentration of Istaroxime in my in vivo experiment given its short half-life?

A2: Due to its rapid clearance, a continuous intravenous (IV) infusion is the most effective method for maintaining a stable plasma concentration of Istaroxime.[4] Bolus injections will result in sharp peaks and rapid declines in concentration, which may not be suitable for studying sustained effects. Clinical trials have successfully used continuous infusions over periods ranging from 6 to 24 hours.[4][5]

Q3: What are the typical infusion rates for Istaroxime in preclinical and clinical studies?

A3: Infusion rates for Istaroxime vary depending on the study and the model system. In human clinical trials, dosages have ranged from 0.5 to 1.5 μg/kg/min.[4][6] For preclinical studies, it is crucial to perform dose-ranging experiments to determine the optimal infusion rate for your specific animal model and experimental goals.

Q4: Are there any known metabolites of Istaroxime that I should be aware of in my experiments?

A4: Yes, Istaroxime is metabolized in the liver, generating a long-lasting metabolite named PST3093.[3] When designing experiments, it is important to consider the potential activity and accumulation of this metabolite, especially in longer-term studies.

Q5: Can I use Istaroxime for in vitro experiments? Does the short half-life matter in this context?

A5: Yes, Istaroxime is suitable for in vitro experiments. The short in vivo half-life due to hepatic metabolism is not a factor in isolated cell or tissue preparations. However, it is still important to consider the stability of the compound in your specific culture medium and experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lack of expected inotropic effect in in vivo models.
  • Possible Cause: Suboptimal plasma concentration due to inappropriate administration method.

  • Troubleshooting Steps:

    • Switch to Continuous Infusion: If you are using bolus injections, switch to a continuous intravenous infusion to maintain a steady-state concentration.

    • Verify Infusion Rate: Ensure your calculated infusion rate is appropriate for the animal model and desired therapeutic effect. Refer to published preclinical studies for guidance.[1]

    • Pharmacokinetic Sampling: If possible, include satellite groups in your study for pharmacokinetic analysis to confirm that the desired plasma concentrations of Istaroxime are being achieved and maintained.

Issue 2: Unexpected off-target effects or toxicity.
  • Possible Cause: Accumulation of the active metabolite, PST3093, during long-term infusions.

  • Troubleshooting Steps:

    • Monitor Metabolite Levels: If analytical methods are available, measure the plasma concentrations of both Istaroxime and PST3093.

    • Shorten Infusion Duration: Consider reducing the duration of the continuous infusion to minimize metabolite accumulation.

    • Dose De-escalation: If toxicity is observed, reduce the infusion rate to see if a therapeutic window can be achieved with lower systemic exposure.

Data Presentation

Table 1: Pharmacokinetic and Dosing Information for Istaroxime

ParameterValueReference
Plasma Half-Life~1 hour[1][2]
Administration RouteIntravenous Infusion[4]
Clinical Infusion Rate0.5 - 1.5 µg/kg/min[4][6]
Primary MetabolismHepatic[1][3]
Active MetabolitePST3093[3]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of Istaroxime in a Rodent Model
  • Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein). Allow for a recovery period as required by your protocol.

  • Istaroxime Solution Preparation: Prepare a sterile solution of Istaroxime in a suitable vehicle (e.g., saline or 5% dextrose in water) at a concentration calculated to deliver the desired dose based on the infusion pump's flow rate and the animal's body weight.

  • Infusion Setup: Connect the venous catheter to an infusion pump via appropriate tubing.

  • Initiation of Infusion: Begin the continuous infusion at the predetermined rate.

  • Monitoring: Throughout the infusion period, monitor the animal for physiological parameters relevant to your study (e.g., blood pressure, heart rate, electrocardiogram).

  • Sample Collection: At designated time points, collect blood samples for pharmacokinetic analysis or measurement of pharmacodynamic markers.

  • Termination of Experiment: At the end of the infusion period, terminate the experiment according to your approved protocol.

Visualizations

Istaroxime_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_ion->NCX Activates Ca_ion ↑ Intracellular Ca2+ NCX->Ca_ion Increases Contractility ↑ Myocardial Contractility (Inotropy) Ca_ion->Contractility Enhances SR Sarcoplasmic Reticulum Ca2+ uptake SERCA2a->SR Promotes Relaxation ↑ Myocardial Relaxation (Lusitropy) SR->Relaxation Improves

Caption: Dual mechanism of action of Istaroxime.

Experimental_Workflow start Start Experiment prep Prepare Istaroxime Infusion Solution start->prep animal_prep Surgical Preparation of Animal Model (Catheter Implantation) start->animal_prep infusion Continuous Intravenous Infusion prep->infusion animal_prep->infusion monitoring Physiological Monitoring (e.g., ECG, Blood Pressure) infusion->monitoring sampling Pharmacokinetic/Pharmacodynamic Blood Sampling infusion->sampling data_analysis Data Analysis monitoring->data_analysis sampling->data_analysis end End Experiment data_analysis->end

Caption: Workflow for in vivo Istaroxime experiments.

Troubleshooting_Logic start Inconsistent/No Effect Observed admin_method Administration Method? start->admin_method bolus Bolus Injection admin_method->bolus Yes infusion Continuous Infusion admin_method->infusion No switch_to_infusion Action: Switch to Continuous Infusion bolus->switch_to_infusion check_rate Verify Infusion Rate and PK infusion->check_rate rate_ok Rate & PK Confirmed check_rate->rate_ok Yes rate_not_ok Rate/PK Suboptimal check_rate->rate_not_ok No other_factors Consider Other Experimental Factors rate_ok->other_factors adjust_rate Action: Adjust Infusion Rate rate_not_ok->adjust_rate

References

Validation & Comparative

A Comparative Guide: Istaroxime Hydrochloride vs. Digoxin in Inotropic and Arrhythmogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic and arrhythmogenic properties of istaroxime hydrochloride and the traditional cardiac glycoside, digoxin. The information presented herein is a synthesis of preclinical and clinical data to support research and development in the field of cardiology.

Mechanisms of Action: A Tale of Two Pathways

Istaroxime and digoxin both exert their positive inotropic effects by inhibiting the Na+/K+ ATPase pump in cardiomyocytes. However, istaroxime possesses a unique dual mechanism of action that also involves the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3] This fundamental difference in their molecular targets contributes to their distinct pharmacological profiles, particularly concerning their therapeutic window and arrhythmogenic potential.[1][4]

Digoxin's primary action is the inhibition of the Na+/K+ ATPase pump, which leads to an increase in intracellular sodium.[5][6][7] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium and enhanced myocardial contractility.[5][6]

Istaroxime also inhibits the Na+/K+ ATPase, contributing to a similar rise in intracellular calcium and inotropy.[1][3] Crucially, it also stimulates SERCA2a, an enzyme responsible for pumping calcium back into the sarcoplasmic reticulum during diastole.[1][3][8] This enhanced calcium reuptake not only improves cardiac relaxation (lusitropy) but is also thought to contribute to a lower risk of arrhythmias by preventing cytosolic calcium overload.[1][9]

cluster_Istaroxime Istaroxime Signaling Pathway cluster_Digoxin Digoxin Signaling Pathway Istaroxime Istaroxime NaK_ATPase_I Na+/K+ ATPase Istaroxime->NaK_ATPase_I Inhibits SERCA2a_I SERCA2a Istaroxime->SERCA2a_I Stimulates Na_in_I ↑ Intracellular Na+ NaK_ATPase_I->Na_in_I SR_Ca_I ↑ SR Ca2+ Uptake SERCA2a_I->SR_Ca_I NCX_I ↓ Na+/Ca2+ Exchanger Activity Na_in_I->NCX_I Ca_in_I ↑ Intracellular Ca2+ NCX_I->Ca_in_I Inotropy_I Positive Inotropy Ca_in_I->Inotropy_I Lusitropy_I Positive Lusitropy SR_Ca_I->Lusitropy_I Digoxin Digoxin NaK_ATPase_D Na+/K+ ATPase Digoxin->NaK_ATPase_D Inhibits Na_in_D ↑ Intracellular Na+ NaK_ATPase_D->Na_in_D NCX_D ↓ Na+/Ca2+ Exchanger Activity Na_in_D->NCX_D Ca_in_D ↑ Intracellular Ca2+ NCX_D->Ca_in_D Inotropy_D Positive Inotropy Ca_in_D->Inotropy_D Arrhythmia_D Arrhythmogenesis Ca_in_D->Arrhythmia_D ↑ Risk

References

A Comparative Guide to Istaroxime and Dobutamine in Chronic Ischemic Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Istaroxime and Dobutamine, two inotropic agents with distinct mechanisms of action, in the context of chronic ischemic heart failure models. The information presented is intended to support preclinical research and drug development efforts by offering a comprehensive overview of their comparative efficacy, mechanisms, and safety considerations.

Introduction

Chronic ischemic heart failure is a progressive condition characterized by reduced cardiac output and impaired heart function resulting from long-term coronary artery disease. Inotropic agents are a class of drugs that modify the force or speed of heart muscle contraction and are crucial in the management of this condition. This guide focuses on a comparative analysis of a novel agent, Istaroxime, and a conventional therapy, Dobutamine.

Istaroxime is a first-in-class luso-inotropic agent with a dual mechanism of action. It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This unique combination leads to both increased contractility (inotropic effect) and enhanced myocardial relaxation (lusitropic effect).[3]

Dobutamine is a well-established synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[4] This stimulation leads to a potent inotropic effect, increasing myocardial contractility and cardiac output.

Mechanism of Action

The fundamental difference between Istaroxime and Dobutamine lies in their molecular targets and downstream signaling pathways.

Istaroxime's Dual Mechanism

Istaroxime's therapeutic effects stem from two distinct actions:

  • Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the cardiomyocyte membrane, Istaroxime causes a slight increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration during systole, which enhances myocardial contractility.[5][6]

  • SERCA2a Stimulation: Istaroxime also directly stimulates SERCA2a, an enzyme responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum during diastole.[1][2] This enhanced calcium reuptake improves myocardial relaxation (lusitropy) and also increases the amount of calcium available for release in the subsequent contraction, further contributing to its inotropic effect.[5]

Istaroxime_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Intracellular_Ca_Systole ↑ Systolic Ca2+ NCX->Intracellular_Ca_Systole Increases Ca2+ influx Intracellular_Na->NCX Alters gradient Increased_Contraction Positive Inotropy (Increased Contractility) Intracellular_Ca_Systole->Increased_Contraction Leads to Istaroxime_SR Istaroxime SERCA2a SERCA2a Istaroxime_SR->SERCA2a Stimulates SR_Ca ↑ SR Ca2+ Load SERCA2a->SR_Ca Increases Ca2+ reuptake SR_Ca->Increased_Contraction Enhances subsequent release Improved_Relaxation Positive Lusitropy (Improved Relaxation) SR_Ca->Improved_Relaxation Accelerates Ca2+ clearance

Caption: Istaroxime's dual mechanism of action.
Dobutamine's Beta-Adrenergic Stimulation

Dobutamine's primary mechanism involves the activation of β1-adrenergic receptors on the surface of cardiomyocytes. This initiates a well-characterized signaling cascade:

  • Receptor Binding: Dobutamine binds to β1-adrenergic receptors.

  • G-Protein Activation: This activates a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs-protein stimulates adenylate cyclase.

  • cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • Phosphorylation: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced contractility.

Dobutamine_Pathway Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds to Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of Ca2+ channels & other proteins PKA->Phosphorylation Increased_Ca ↑ Intracellular Ca2+ Phosphorylation->Increased_Ca Increased_Contraction Positive Inotropy (Increased Contractility) Increased_Ca->Increased_Contraction

Caption: Dobutamine's signaling pathway.

Performance in Chronic Ischemic Heart Failure Models

Preclinical studies in canine models of chronic ischemic heart failure have provided valuable insights into the comparative performance of Istaroxime and Dobutamine.

Data Presentation

The following tables summarize key hemodynamic and cardiac function parameters from studies investigating Istaroxime and Dobutamine in canine models of chronic ischemic heart failure.

Table 1: Hemodynamic Effects

ParameterIstaroximeDobutamineReference
Heart Rate No significant changeSignificant increase[1][7]
Systolic Blood Pressure Modest reduction only at high dosesNo significant change or slight increase[8]
Systemic Vascular Resistance Not specifiedDecrease[9]
Cardiac Output Not specifiedIncrease (2.4 to 4.0 L/min)[9]
Myocardial O2 Consumption No increaseIncrease[4][8]

Table 2: Cardiac Function

ParameterIstaroximeDobutamineReference
LV Ejection Fraction Dose-dependent increase (e.g., from 25% to 42%)Increase (e.g., from 26% to 30%)[9][10]
LV End-Diastolic Volume DecreaseNot specified[8]
LV End-Systolic Volume DecreaseNot specified[8]
Myocardial Relaxation ImprovedNot a primary effect[8]
Arrhythmogenic Potential Low, no proarrhythmic effects observedCan be proarrhythmic[8]

Note: The data presented are compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

The following section details a common methodology for inducing chronic ischemic heart failure in a canine model, as described in the literature.

Canine Model of Chronic Ischemic Heart Failure

A widely used and reproducible method involves the creation of a stable and chronic ischemic cardiomyopathy through multiple sequential coronary microembolizations or coronary artery ligation.

Objective: To create a model of chronic left ventricular (LV) dysfunction that mimics human ischemic heart failure.

Animal Model: Mongrel dogs of either sex.

Procedure:

  • Anesthesia and Surgical Preparation:

    • Animals are anesthetized and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

  • Induction of Ischemia (Example: Coronary Artery Ligation):

    • The left anterior descending (LAD) coronary artery is identified and dissected.

    • To create a significant and lasting infarction while minimizing acute mortality, a "total LAD devascularization" approach can be used. This involves ligating the proximal and distal LAD, as well as the proximal aspects of visible diagonal and right ventricular branches of the LAD.

  • Post-Operative Care and Monitoring:

    • Animals receive appropriate analgesic and antibiotic therapy.

    • Cardiac function is monitored regularly using echocardiography to assess parameters such as left ventricular ejection fraction (LVEF), end-systolic volume (LVESV), and end-diastolic volume (LVEDV).

  • Development of Heart Failure:

    • Over a period of several weeks to months, the initial myocardial infarction leads to progressive adverse remodeling of the left ventricle, characterized by LV dilation and a decline in systolic function, culminating in a state of chronic heart failure.

Experimental_Workflow Start Start Anesthesia Anesthesia & Surgical Preparation Start->Anesthesia Ligation Coronary Artery Ligation (e.g., Total LAD Devascularization) Anesthesia->Ligation PostOp Post-Operative Care Ligation->PostOp Monitoring Regular Monitoring (Echocardiography) PostOp->Monitoring HF_Development Progressive LV Remodeling (Weeks to Months) Monitoring->HF_Development HF_Model Chronic Ischemic Heart Failure Model HF_Development->HF_Model Drug_Administration Administration of Istaroxime or Dobutamine HF_Model->Drug_Administration Data_Collection Hemodynamic and Cardiac Function Data Collection Drug_Administration->Data_Collection Analysis Comparative Analysis Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for drug comparison.

Summary and Conclusion

Istaroxime and Dobutamine represent two distinct approaches to inotropic support in chronic ischemic heart failure.

  • Istaroxime offers a novel dual mechanism that not only enhances contractility but also improves myocardial relaxation, a key feature of its lusitropic effect.[3] Preclinical data suggests it achieves this without significantly increasing heart rate or myocardial oxygen consumption, and with a low risk of arrhythmia.[8]

  • Dobutamine is a potent inotrope that effectively increases cardiac output. However, its benefits can be accompanied by an increase in heart rate and myocardial oxygen demand, which can be detrimental in the context of ischemic heart disease.[4][7] It also carries a higher potential for proarrhythmic effects.

The choice between these agents in a research or clinical setting will depend on the specific therapeutic goals. Istaroxime's profile suggests it may be particularly beneficial in situations where improving both systolic and diastolic function is desired, without the adverse effects of increased heart rate and oxygen consumption. Further head-to-head comparative studies in chronic ischemic heart failure models are warranted to fully elucidate the relative benefits and risks of these two agents.

References

A Head-to-Head Comparison of Istaroxime and Other Na+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between emerging and established therapies is paramount. This guide provides an objective, data-driven comparison of Istaroxime, a novel Na+/K+-ATPase inhibitor, with other agents in its class, primarily the cardiac glycosides Digoxin and Ouabain. Istaroxime distinguishes itself through a dual mechanism of action, not only inhibiting the Na+/K+-ATPase but also stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), offering potential advantages in both inotropic (contractility) and lusitropic (relaxation) cardiac functions.[1][2][3]

Mechanism of Action: A Tale of Two Targets

The fundamental mechanism of Na+/K+-ATPase inhibitors involves the blockade of the sodium-potassium pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, ultimately enhancing cardiac contractility.[4][5] However, this shared mechanism belies significant differences in downstream effects and safety profiles.

Istaroxime uniquely combines Na+/K+-ATPase inhibition with the stimulation of SERCA2a.[3][6][7] SERCA2a is responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole, and its enhancement by Istaroxime improves cardiac relaxation.[8][9] This dual action is believed to contribute to its favorable safety profile, particularly a lower propensity for arrhythmias compared to traditional cardiac glycosides.[6][10]

Digoxin and Ouabain are classic cardiac glycosides that primarily act by inhibiting the Na+/K+-ATPase.[4] Their inotropic effects are well-established, but they lack the direct SERCA2a stimulatory activity of Istaroxime. This can lead to calcium overload and delayed afterdepolarizations, increasing the risk of cardiac arrhythmias.[10]

cluster_Istaroxime Istaroxime cluster_Digoxin_Ouabain Digoxin / Ouabain cluster_Effects Cellular Effects Istaroxime Istaroxime NKA_I Na+/K+-ATPase Inhibition Istaroxime->NKA_I SERCA2a_S SERCA2a Stimulation Istaroxime->SERCA2a_S Na_inc ↑ Intracellular Na+ NKA_I->Na_inc SR_Ca_uptake ↑ SR Ca2+ Uptake SERCA2a_S->SR_Ca_uptake Digoxin_Ouabain Digoxin / Ouabain NKA_DO Na+/K+-ATPase Inhibition Digoxin_Ouabain->NKA_DO NKA_DO->Na_inc Ca_inc ↑ Intracellular Ca2+ Na_inc->Ca_inc Contractility ↑ Inotropy (Contraction) Ca_inc->Contractility Arrhythmia Arrhythmia Risk Ca_inc->Arrhythmia Relaxation ↑ Lusitropy (Relaxation) SR_Ca_uptake->Relaxation SR_Ca_uptake->Arrhythmia Reduces risk cluster_prep Enzyme Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Isolate tissue (e.g., dog kidney) prep2 Homogenize and prepare microsomes prep1->prep2 assay1 Prepare reaction mixture with ions and buffer prep2->assay1 assay2 Add test compound (e.g., Istaroxime) at various concentrations assay1->assay2 assay3 Initiate reaction with 32P-ATP assay2->assay3 assay4 Incubate at 37°C assay3->assay4 assay5 Stop reaction and measure released 32P-inorganic phosphate assay4->assay5 analysis1 Determine ouabain-sensitive ATPase activity assay5->analysis1 analysis2 Calculate IC50 value analysis1->analysis2

References

Istaroxime Demonstrates Significant Lusitropic Effects Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, emerging clinical data provides compelling evidence for the lusitropic (myocardial relaxation) properties of Istaroxime, a novel intravenous agent, when compared against placebo in patients with acute heart failure. Clinical studies have consistently shown that Istaroxime improves key parameters of diastolic function, offering a potential new therapeutic avenue for a condition with limited treatment options.

Istaroxime, a first-in-class agent, exhibits a unique dual mechanism of action. It inhibits the Na+/K+-ATPase pump and activates the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3] This dual action not only enhances myocardial contractility (inotropic effect) but also promotes more efficient calcium reuptake into the sarcoplasmic reticulum during diastole, leading to improved cardiac relaxation (lusitropic effect).[1][2]

Quantitative Analysis of Lusitropic and Hemodynamic Effects

Data from key clinical trials, including the HORIZON-HF and SEISMiC studies, provide a quantitative comparison of Istaroxime's effects versus placebo. These findings are summarized in the tables below.

Table 1: Lusitropic Effects of Istaroxime vs. Placebo
ParameterIstaroxime DoseMean Change from Baseline (± SD/SE)Placebo Mean Change from Baseline (± SD/SE)P-valueStudy
Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) 0.5 µg/kg/min (6h)-3.2 ± 6.80.0 ± 3.6<0.05HORIZON-HF[4]
1.0 µg/kg/min (6h)-3.3 ± 5.50.0 ± 3.6<0.05HORIZON-HF[4]
1.5 µg/kg/min (6h)-4.7 ± 5.90.0 ± 3.6<0.05HORIZON-HF[4]
Combined Doses (6h)-3.7-0.20.001HORIZON-HF[5]
Left Ventricular End-Diastolic Volume (LVEDV) (mL) 1.5 µg/kg/min (6h)-14.1 ± 26.3+3.9 ± 32.40.02HORIZON-HF[1]
Istaroxime Group (24h)-6.5 ± 4.9+5.6 ± 4.80.061SEISMiC[1][6]
E/e' Ratio 0.5 µg/kg/min (24h)-4.55 ± 4.75-1.55 ± 4.110.029NCT02617446[1]
1.0 µg/kg/min (24h)-3.16 ± 2.59-1.08 ± 2.720.009NCT02617446[1]
Table 2: Hemodynamic Effects of Istaroxime vs. Placebo
ParameterIstaroxime DoseMean Change from Baseline (± SD/SE)Placebo Mean Change from Baseline (± SD/SE)P-valueStudy
Systolic Blood Pressure (SBP) (mmHg) 1.0 µg/kg/min (6h)+9.2+2.10.008HORIZON-HF[5]
1.5 µg/kg/min (6h)--<0.001HORIZON-HF[1]
Istaroxime Group (6h)+12.3 ± 1.71+7.5 ± 1.640.045SEISMiC[6]
Heart Rate (beats/min) 0.5 µg/kg/min (6h)Significant Decrease-0.008HORIZON-HF[1]
1.0 µg/kg/min (6h)Significant Decrease-0.02HORIZON-HF[1]
1.5 µg/kg/min (6h)Significant Decrease-0.006HORIZON-HF[1]
Cardiac Index (L/min/m²) 1.5 µg/kg/min (6h)Significant Increase-0.04HORIZON-HF[1]
Istaroxime Group (24h)+0.16 ± 0.1-0.06 ± 0.10.016SEISMiC[6]

Experimental Protocols

The validation of Istaroxime's lusitropic effects is supported by robust clinical trial methodologies.

HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent)
  • Study Design: A phase II, randomized, double-blind, placebo-controlled, multicenter, dose-escalation exploratory study.[7]

  • Patient Population: 120 patients hospitalized with worsening heart failure and a left ventricular ejection fraction of ≤ 35%.[4]

  • Intervention: Patients were randomized in a 3:1 ratio to receive a 6-hour intravenous infusion of Istaroxime at three different doses (0.5, 1.0, or 1.5 µg/kg/min) or a placebo.[4][7]

  • Primary Endpoint: The primary efficacy endpoint was the change in pulmonary capillary wedge pressure (PCWP) from baseline to the end of the 6-hour infusion.[1][7]

  • Key Assessments: Hemodynamic parameters were measured using a pulmonary artery catheter, and comprehensive 2-dimensional/Doppler and tissue Doppler echocardiography was performed at baseline and at 6 hours.[8]

SEISMiC (Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock)
  • Study Design: A pilot, multinational, multicenter, randomized, double-blind, placebo-controlled safety and efficacy study.[9]

  • Patient Population: 60 patients with acute heart failure-related pre-cardiogenic shock, defined as a systolic blood pressure of <90 mmHg without hypoperfusion.[10]

  • Intervention: Patients were randomized to receive a 24-hour intravenous infusion of Istaroxime (1.0-1.5 μg/kg/min) or a placebo.[10]

  • Primary Endpoint: The primary endpoint was the adjusted area under the curve (AUC) for the change in systolic blood pressure from baseline to 6 hours.[10]

  • Key Assessments: Echocardiographic measurements were performed to assess cardiac function, including cardiac index, left atrial area, and left ventricular volumes.[6][10]

Signaling Pathway and Experimental Workflow

The lusitropic effect of Istaroxime is primarily mediated through its interaction with the SERCA2a protein complex in cardiomyocytes.

Istaroxime_Mechanism_of_Action cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_effects Cellular Effects Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits Na_in Intracellular Na+ NKA->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Activates SERCA2a SERCA2a Ca_in->SERCA2a Inotropy Positive Inotropy (Increased Contraction) Ca_in->Inotropy Ca_SR SR Ca2+ SERCA2a->Ca_SR Increases Ca2+ uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Lusitropy Positive Lusitropy (Improved Relaxation) Ca_SR->Lusitropy Istaroxime2 Istaroxime Istaroxime2->SERCA2a Stimulates

Caption: Istaroxime's dual mechanism of action.

The experimental workflow in the clinical trials involved a rigorous process of patient screening, randomization, and assessment.

Experimental_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Hemodynamics, Echocardiography) Informed_Consent->Baseline Randomization Randomization (1:1 or 3:1) Istaroxime_Infusion Istaroxime Infusion (Specified Dose & Duration) Randomization->Istaroxime_Infusion Placebo_Infusion Placebo Infusion Randomization->Placebo_Infusion Post_Infusion Post-Infusion Assessments (6 or 24 hours) Istaroxime_Infusion->Post_Infusion Placebo_Infusion->Post_Infusion Baseline->Randomization Analysis Statistical Analysis (Comparison of Endpoints) Post_Infusion->Analysis

Caption: Clinical trial experimental workflow.

References

Istaroxime Hydrochloride: A Novel Inotropic and Lusitropic Agent Challenging Traditional Therapies in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of acute heart failure (AHF) treatment is evolving. While traditional inotropes have been a cornerstone of therapy, their use is often limited by significant adverse effects. A new contender, istaroxime hydrochloride, has emerged with a unique dual mechanism of action, offering potential advantages in both efficacy and safety. This guide provides a comprehensive comparison of istaroxime with traditional inotropes, supported by available experimental data and detailed methodologies.

Istaroxime is a first-in-class intravenous agent that uniquely combines inhibition of the Na+/K+-ATPase with stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3][4] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[2][5] In contrast, traditional inotropes like dobutamine, milrinone, and levosimendan primarily focus on increasing intracellular calcium levels or sensitizing contractile proteins to calcium, which can be associated with an increased risk of arrhythmias and mortality.[5][6]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between istaroxime and traditional inotropes lies in their molecular targets and downstream signaling pathways.

Istaroxime's Dual Mechanism:

  • Na+/K+-ATPase Inhibition: Similar to cardiac glycosides like digoxin, istaroxime inhibits the Na+/K+-ATPase pump in cardiomyocytes.[7][8] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced contractility.[5]

  • SERCA2a Stimulation: Uniquely, istaroxime also stimulates SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole.[7][9] This action improves myocardial relaxation and diastolic function.[5]

This balanced approach of enhancing both contraction and relaxation is a key differentiator from traditional agents.

Traditional Inotropes' Mechanisms:

  • Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors, leading to increased cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[10][11][12] PKA phosphorylates various proteins, resulting in increased intracellular calcium and enhanced contractility.[12]

  • Milrinone: A phosphodiesterase 3 (PDE3) inhibitor that prevents the breakdown of cAMP.[13][14][15] The resulting increase in cAMP levels leads to PKA activation and increased intracellular calcium, similar to dobutamine, but also causes vasodilation.[13][15]

  • Levosimendan: A calcium sensitizer that binds to cardiac troponin C in a calcium-dependent manner.[16][17][18] This binding enhances the sensitivity of the contractile apparatus to calcium without significantly increasing intracellular calcium concentrations.[16][19] It also has vasodilatory effects through the opening of ATP-sensitive potassium channels.[16]

cluster_istaroxime Istaroxime Signaling Pathway istaroxime Istaroxime nak_atpase Na+/K+-ATPase istaroxime->nak_atpase Inhibits serca2a SERCA2a istaroxime->serca2a Stimulates na_ion ↑ Intracellular Na+ nak_atpase->na_ion ca_ion_out ↓ Intracellular Ca2+ (Diastole) serca2a->ca_ion_out ca_ion_in ↑ Intracellular Ca2+ (Systole) na_ion->ca_ion_in via Na+/Ca2+ Exchanger contractility ↑ Contractility (Inotropy) ca_ion_in->contractility relaxation ↑ Relaxation (Lusitropy) ca_ion_out->relaxation

Istaroxime's dual mechanism of action.

cluster_traditional Traditional Inotrope Signaling Pathways cluster_dobutamine Dobutamine cluster_milrinone Milrinone cluster_levosimendan Levosimendan dobutamine Dobutamine beta1 β1-Adrenergic Receptor dobutamine->beta1 ac Adenylyl Cyclase beta1->ac camp_d ↑ cAMP ac->camp_d pka_d PKA camp_d->pka_d ca_ion_d ↑ Intracellular Ca2+ pka_d->ca_ion_d contractility_d ↑ Contractility ca_ion_d->contractility_d milrinone Milrinone pde3 PDE3 milrinone->pde3 Inhibits camp_m ↑ cAMP pka_m PKA camp_m->pka_m vasodilation_m Vasodilation camp_m->vasodilation_m ca_ion_m ↑ Intracellular Ca2+ pka_m->ca_ion_m contractility_m ↑ Contractility ca_ion_m->contractility_m levosimendan Levosimendan troponin_c Troponin C levosimendan->troponin_c Binds to k_atp KATP Channels levosimendan->k_atp Opens ca_sensitivity ↑ Ca2+ Sensitivity troponin_c->ca_sensitivity contractility_l ↑ Contractility ca_sensitivity->contractility_l vasodilation_l Vasodilation k_atp->vasodilation_l

Signaling pathways of traditional inotropes.

Performance Comparison: A Look at the Clinical Data

Direct head-to-head clinical trials comparing istaroxime with traditional inotropes are limited. However, data from placebo-controlled trials of istaroxime and trials of traditional inotropes provide valuable insights into their respective performance profiles.

Hemodynamic and Echocardiographic Effects

The following tables summarize key quantitative data from clinical trials. It is important to note that these are not from direct comparative studies unless specified.

Table 1: Istaroxime vs. Placebo - Key Clinical Trial Results

ParameterTrialIstaroxime DoseChange from Baseline (Istaroxime)Change from Baseline (Placebo)P-value
Pulmonary Capillary Wedge Pressure (PCWP), mmHg HORIZON-HF[20]0.5 µg/kg/min-3.2 ± 6.80.0 ± 3.6<0.05
1.0 µg/kg/min-3.3 ± 5.50.0 ± 3.6<0.05
1.5 µg/kg/min-4.7 ± 5.90.0 ± 3.6<0.05
Systolic Blood Pressure (SBP), mmHg SEISMiC1.0-1.5 µg/kg/min+12.3 (at 6h)+7.5 (at 6h)0.045
Cardiac Index, L/min/m² SEISMiC1.0-1.5 µg/kg/min+0.21 (at 24h)-0.016
Heart Rate, bpm HORIZON-HF1.5 µg/kg/minSignificant Decrease--
E/e' ratio NCT02617446[2]0.5 µg/kg/min-4.55 ± 4.75-1.55 ± 4.110.029
1.0 µg/kg/min-3.16 ± 2.59-1.08 ± 2.720.009

Table 2: Traditional Inotropes - Selected Clinical Trial Data

InotropeTrialComparatorKey Finding
Dobutamine Retrospective Study[16]LevosimendanNo significant difference in short- or long-term mortality in patients with acute heart failure and reduced ejection fraction.
Milrinone OPTIME-CHF[5]PlaceboNo benefit and potential for increased adverse effects.
Levosimendan LIDO[1]DobutamineAssociated with a significant reduction in serum creatinine.
SURVIVE[5]DobutamineDid not show a significant survival benefit over dobutamine.

A meta-analysis of three randomized controlled trials involving 300 patients showed that istaroxime was significantly associated with an increased left ventricular ejection fraction, stroke volume index, and cardiac index.[15] It was also associated with a decreased E/A ratio and pulmonary artery systolic pressure.[15] Furthermore, istaroxime significantly increased systolic blood pressure and decreased heart rate.[15]

Safety and Tolerability

A key concern with traditional inotropes is the risk of arrhythmias and hypotension.[6] Dobutamine and milrinone, by increasing intracellular cAMP and calcium, can be pro-arrhythmic.[6] Levosimendan can cause hypotension due to its vasodilatory effects.[17]

In clinical trials, istaroxime has shown a favorable safety profile with a lower incidence of arrhythmias compared to traditional agents.[2] The most common adverse events reported with istaroxime are infusion site reactions and gastrointestinal issues like nausea and vomiting.[2] Unlike traditional inotropes that can lower blood pressure, istaroxime has been shown to increase systolic blood pressure, which could be beneficial in patients with hypotension.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

SERCA2a Activity Assay

start Start prepare_microsomes Prepare Cardiac Sarcoplasmic Reticulum (SR) Microsomes start->prepare_microsomes incubation Incubate SR microsomes with reaction buffer (containing ATP, Ca2+, and Ca2+ ionophore) prepare_microsomes->incubation add_istaroxime Add varying concentrations of Istaroxime incubation->add_istaroxime measure_atpase Measure inorganic phosphate (Pi) release (e.g., Baginski assay) to determine ATPase activity add_istaroxime->measure_atpase data_analysis Analyze data to determine Vmax and Kd(Ca2+) measure_atpase->data_analysis end End data_analysis->end

Experimental workflow for SERCA2a activity assay.

Objective: To measure the effect of istaroxime on the activity of the SERCA2a pump.

Methodology:

  • Preparation of Cardiac SR Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue homogenates through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, varying concentrations of free calcium, and a calcium ionophore (e.g., A23187) to prevent calcium accumulation within the vesicles from inhibiting the pump.

  • Incubation: Incubate the SR microsomes in the reaction buffer at a controlled temperature (e.g., 37°C).

  • Addition of Istaroxime: Add istaroxime at various concentrations to the incubation mixture.

  • Measurement of ATPase Activity: The activity of SERCA2a is determined by measuring the rate of ATP hydrolysis, which is quantified by measuring the amount of inorganic phosphate (Pi) released. The Baginski assay is a common colorimetric method for this purpose.

  • Data Analysis: Plot the rate of Pi release against the calcium concentration to generate a Michaelis-Menten curve. From this curve, the maximal velocity (Vmax) and the calcium affinity (Kd(Ca2+)) of the SERCA2a pump can be determined.

Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of istaroxime on Na+/K+-ATPase activity.

Methodology:

  • Enzyme Preparation: Prepare a membrane fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., kidney or brain cortex).

  • Reaction Buffer: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Incubation with Istaroxime: Incubate the enzyme preparation with varying concentrations of istaroxime.

  • Measurement of Activity: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. To distinguish Na+/K+-ATPase activity from other ATPases, a parallel set of reactions is run in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase. The difference in Pi release between the ouabain-treated and untreated samples represents the Na+/K+-ATPase activity.

  • Data Analysis: The inhibitory concentration (IC50) of istaroxime is determined by plotting the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the istaroxime concentration.

Conclusion

This compound presents a promising new approach to the treatment of acute heart failure. Its unique dual mechanism of action, which enhances both cardiac contractility and relaxation, appears to translate into a favorable hemodynamic profile characterized by increased cardiac output and systolic blood pressure without a significant increase in heart rate or arrhythmias. While direct comparative data with traditional inotropes are still emerging, the available evidence suggests that istaroxime may offer a safer and more effective alternative for certain patients with acute heart failure, particularly those with hypotension. Further large-scale clinical trials are needed to definitively establish its place in the therapeutic armamentarium for this critical condition.

References

A Comparative Analysis of Istaroxime's Effect on Systolic and Diastolic Function Versus Alternative Inotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel inotropic agent Istaroxime with established therapies—dobutamine, milrinone, and levosimendan—focusing on their effects on systolic and diastolic cardiac function. The information is supported by experimental data from key clinical trials to aid in research and development decisions.

Executive Summary

Istaroxime is a first-in-class intravenous agent with a unique dual mechanism of action that distinguishes it from other inotropes. It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase 2a (SERCA2a). This dual action leads to both enhanced myocardial contractility (inotropy) and improved relaxation (lusitropy), addressing both systolic and diastolic dysfunction in heart failure.[1] In contrast, traditional inotropes like dobutamine (a β-adrenergic agonist) and milrinone (a phosphodiesterase 3 inhibitor) primarily enhance contractility, while levosimendan (a calcium sensitizer) improves contractility with some vasodilatory effects. Clinical trial data suggests that Istaroxime can improve cardiac function and increase blood pressure without a significant increase in heart rate, a potentially advantageous profile compared to other agents that may be associated with tachycardia and arrhythmias.

Comparative Data on Cardiac Function

The following tables summarize the quantitative effects of Istaroxime and comparator drugs on key hemodynamic and echocardiographic parameters, as reported in various clinical trials. It is important to note that much of the comparative data is derived from separate trials, and direct head-to-head studies are limited.

Table 1: Hemodynamic Effects

ParameterIstaroxime (HORIZON-HF & SEISMiC Trials)DobutamineMilrinoneLevosimendan
Systolic Blood Pressure (SBP) IncreasedVariable; can decrease due to vasodilationVariable; can decreaseDecreased
Pulmonary Capillary Wedge Pressure (PCWP) DecreasedDecreasedDecreasedDecreased
Cardiac Index (CI) IncreasedIncreasedIncreasedIncreased
Heart Rate (HR) No significant change or decreasedIncreasedIncreasedIncreased
Systemic Vascular Resistance (SVR) No significant changeDecreasedDecreasedDecreased

Table 2: Echocardiographic Effects on Systolic Function

ParameterIstaroxime (HORIZON-HF & SEISMiC Trials)DobutamineMilrinoneLevosimendan
Left Ventricular Ejection Fraction (LVEF) Modest IncreaseIncreasedIncreasedIncreased
Stroke Volume (SV) / Stroke Volume Index (SVI) IncreasedIncreasedIncreasedIncreased
Left Ventricular End-Systolic Volume (LVESV) DecreasedDecreasedDecreasedDecreased

Table 3: Echocardiographic Effects on Diastolic Function

ParameterIstaroxime (HORIZON-HF & SEISMiC Trials)DobutamineMilrinoneLevosimendan
E/e' ratio DecreasedVariable/No significant changeImproved in some studiesDecreased
e' velocity IncreasedVariableImproved in some studiesIncreased
Left Atrial Volume/Area DecreasedNo significant changeNo significant changeDecreased
Isovolumic Relaxation Time (IVRT) ProlongedShortenedShortenedShortened

Signaling Pathways and Mechanisms of Action

The distinct effects of these inotropic agents on cardiac function are rooted in their unique signaling pathways.

Istaroxime_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in Na_in->NCX Reduces Ca2+ efflux via Systole ↑ Systolic Contraction (Inotropy) Ca_in->Systole Ca_uptake ↑ Ca2+ Uptake SERCA2a->Ca_uptake Enhances PLB Phospholamban PLB->SERCA2a Inhibits Diastole ↑ Diastolic Relaxation (Lusitropy) Ca_uptake->Diastole

Istaroxime's dual mechanism of action.

Dobutamine_Pathway Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Activates AC Adenylyl Cyclase Beta1_AR->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates L_type_Ca L-type Ca2+ Channels PKA->L_type_Ca Phosphorylates Ca_influx ↑ Ca2+ Influx L_type_Ca->Ca_influx Enhances Contraction ↑ Myocardial Contraction (Inotropy) Ca_influx->Contraction

Dobutamine's signaling pathway.

Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP ↑ cAMP cAMP_degradation->cAMP Prevents increase of PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Promotes Ca_influx ↑ Ca2+ Influx PKA->Ca_influx Leads to Contraction ↑ Myocardial Contraction (Inotropy) Ca_influx->Contraction

Milrinone's mechanism of action.

Levosimendan_Pathway Levosimendan Levosimendan Troponin_C Troponin C Levosimendan->Troponin_C Binds to ATP_K_channels ATP-sensitive K+ Channels (in vascular smooth muscle) Levosimendan->ATP_K_channels Opens Ca_sensitivity ↑ Ca2+ Sensitivity of Myofilaments Troponin_C->Ca_sensitivity Increases Contraction ↑ Myocardial Contraction (Inotropy) Ca_sensitivity->Contraction Vasodilation Vasodilation ATP_K_channels->Vasodilation Leads to

Levosimendan's dual mechanism of action.

Experimental Protocols

The following outlines the general methodologies employed in key clinical trials for each agent. Specific details may vary between individual studies.

Experimental_Workflow Patient_Selection Patient Selection (e.g., Acute Decompensated Heart Failure, LVEF ≤ 35-40%) Randomization Randomization (to Drug or Placebo/Active Comparator) Patient_Selection->Randomization Drug_Administration Drug Administration (Intravenous Infusion, Dose Escalation or Fixed Dose) Randomization->Drug_Administration Monitoring Continuous Monitoring (Hemodynamics, ECG, Vital Signs) Drug_Administration->Monitoring Assessments Baseline and Follow-up Assessments (Echocardiography, Blood Samples) Drug_Administration->Assessments Data_Analysis Data Analysis (Statistical Comparison of Endpoints) Assessments->Data_Analysis

General experimental workflow for inotrope clinical trials.

Istaroxime (HORIZON-HF and SEISMiC Trials):

  • Patient Population: Patients with acute heart failure, reduced left ventricular ejection fraction (LVEF ≤ 35-40%), and signs of congestion or low cardiac output.

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Intervention: Continuous intravenous infusion of Istaroxime at various doses (e.g., 0.5, 1.0, 1.5 µg/kg/min) or placebo for a specified duration (e.g., 6 or 24 hours).

  • Primary Endpoints: Typically changes in hemodynamic parameters such as PCWP or echocardiographic measures of diastolic function like the E/e' ratio.

  • Secondary Endpoints: Changes in other hemodynamic and echocardiographic parameters, neurohormonal levels, renal function, and safety assessments.

Dobutamine:

  • Patient Population: Patients with acute decompensated heart failure and evidence of low cardiac output.

  • Study Design: Often used as an active comparator in clinical trials or in open-label studies.

  • Intervention: Continuous intravenous infusion, with doses typically ranging from 2.5 to 20 µg/kg/min, titrated to hemodynamic effect.

  • Endpoints: Improvement in cardiac index, reduction in PCWP, and assessment of changes in heart rate and blood pressure.

Milrinone:

  • Patient Population: Patients with acute decompensated heart failure, particularly those with low cardiac output and elevated filling pressures.

  • Study Design: Randomized controlled trials and observational studies.

  • Intervention: Typically administered as an intravenous loading dose followed by a continuous infusion (e.g., 0.375 to 0.75 µg/kg/min).

  • Endpoints: Changes in cardiac index, PCWP, systemic vascular resistance, and assessment of blood pressure and arrhythmias.

Levosimendan:

  • Patient Population: Patients with acutely decompensated severe chronic heart failure.

  • Study Design: Randomized, double-blind, placebo- or active-controlled trials (e.g., LIDO, SURVIVE).

  • Intervention: Often initiated with a loading dose followed by a continuous intravenous infusion (e.g., 0.05 to 0.2 µg/kg/min) for 24 hours.

  • Endpoints: Hemodynamic improvements (cardiac output, PCWP), symptomatic relief, and in some trials, mortality.

Conclusion

References

A Comparative Analysis of the Therapeutic Index: Istaroxime Versus Traditional Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of inotropic support in acute heart failure is evolving, with a critical focus on developing agents that not only enhance cardiac contractility but also offer a wider margin of safety than traditional therapies. This guide provides a detailed comparison of the therapeutic index of Istaroxime, a novel luso-inotropic agent, with that of conventional cardiac glycosides, such as Digoxin. The following analysis is supported by experimental data and detailed methodologies to provide a comprehensive resource for the scientific community.

Quantitative Comparison of Therapeutic and Toxicological Profiles

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety. Istaroxime has demonstrated a significantly more favorable therapeutic index compared to cardiac glycosides like Digoxin.

ParameterIstaroximeCardiac Glycosides (Digoxin)
Therapeutic Index Safety Ratio (LD/ED80) of 20 [1]Safety Ratio (LD/ED80) of 3 [1]
Mechanism of Action Dual: Na+/K+-ATPase inhibition and SERCA2a stimulation[1][2]Primarily Na+/K+-ATPase inhibition[3]
Therapeutic Effects Positive inotropic and lusitropic (improved relaxation) effects[1]Positive inotropic effect[3]
Key Clinical Efficacy Increases cardiac index and systolic blood pressure, decreases heart rate and pulmonary capillary wedge pressure[1][4]Improves symptoms of heart failure, but with a narrow therapeutic window[5][6]
Toxicity Profile Lower incidence of arrhythmias compared to cardiac glycosides[1]. Dose-related gastrointestinal effects and infusion site pain have been observed.[7][8]High risk of cardiotoxicity, including life-threatening arrhythmias.[5][9] Other signs of toxicity include nausea, vomiting, and neurological symptoms.[5][6]
Therapeutic Range Investigational, with doses up to 1.5 µg/kg/min studied in clinical trials[4][7]Narrow therapeutic serum levels, typically 0.8 to 2.0 ng/mL.[5] Toxicity risk increases significantly at levels above 2.0 ng/mL.[5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Istaroxime and cardiac glycosides underpin their differing therapeutic and toxicity profiles.

Signaling Pathways of Istaroxime and Cardiac Glycosides cluster_Istaroxime Istaroxime cluster_CardiacGlycosides Cardiac Glycosides (e.g., Digoxin) Istaroxime Istaroxime NKA_I Na+/K+-ATPase (Inhibition) Istaroxime->NKA_I SERCA2a SERCA2a (Stimulation) Istaroxime->SERCA2a Ca_cyto Increased Cytosolic Ca2+ NKA_I->Ca_cyto Ca_SR Increased Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a->Ca_SR Relaxation Improved Relaxation (Lusitropy) Ca_SR->Relaxation Contractility_I Increased Contractility (Inotropy) Ca_cyto->Contractility_I Digoxin Digoxin NKA_D Na+/K+-ATPase (Inhibition) Digoxin->NKA_D NCX Na+/Ca2+ Exchanger (Reversed) NKA_D->NCX Ca_cyto_D Increased Cytosolic Ca2+ NCX->Ca_cyto_D Contractility_D Increased Contractility (Inotropy) Ca_cyto_D->Contractility_D Toxicity Arrhythmias (Toxicity) Ca_cyto_D->Toxicity

Mechanisms of Istaroxime and Cardiac Glycosides.

Istaroxime's dual-action mechanism not only increases cytosolic calcium to enhance contractility but also stimulates the reuptake of calcium into the sarcoplasmic reticulum, which improves diastolic relaxation (lusitropy) and may contribute to its lower arrhythmogenic potential.[1][2] Cardiac glycosides, on the other hand, primarily inhibit the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced contractility, but this can also lead to calcium overload and a higher risk of arrhythmias.[3]

Experimental Protocols for Therapeutic Index Determination

A representative experimental protocol to determine and compare the therapeutic indices of Istaroxime and a cardiac glycoside in a preclinical setting is outlined below. This protocol is a composite of standard methodologies for evaluating cardiotonic drugs.

Objective

To determine the therapeutic index (TI) of Istaroxime and a comparator cardiac glycoside (e.g., Digoxin) by establishing their respective effective dose 50 (ED50) for inotropic activity and lethal dose 50 (LD50) in a relevant animal model.

Animal Model
  • Species: Anesthetized guinea pigs or dogs are commonly used models for assessing cardiovascular drug effects due to their physiological similarities to humans in this context.

Experimental Groups
  • Vehicle control group

  • Multiple dose groups for Istaroxime

  • Multiple dose groups for the comparator cardiac glycoside

Methodology
  • Surgical Preparation (for in vivo efficacy studies):

    • Animals are anesthetized.

    • A catheter is inserted into a carotid artery for blood pressure measurement.

    • A pressure-sensitive catheter is placed in the left ventricle via a jugular vein or carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an index of myocardial contractility.

    • An intravenous line is established for drug administration.

    • ECG electrodes are placed to monitor for arrhythmias.

  • Determination of Effective Dose 50 (ED50):

    • A cumulative dose-response curve is generated for the positive inotropic effect of each drug.

    • Increasing doses of the drug are administered intravenously at set intervals.

    • The primary efficacy endpoint is a predefined increase in left ventricular dP/dt max (e.g., a 50% increase from baseline).

    • The ED50 is calculated as the dose required to achieve this endpoint in 50% of the animals.

  • Determination of Lethal Dose 50 (LD50):

    • Separate groups of animals are used for this acute toxicity study.

    • A range of single, escalating doses of each drug is administered to different groups.

    • Animals are observed for a set period (e.g., 24 hours) for mortality and signs of toxicity, particularly severe arrhythmias.

    • The LD50 is calculated as the dose that results in the death of 50% of the animals in a dose group.

  • Calculation of Therapeutic Index:

    • The therapeutic index is calculated as the ratio of the LD50 to the ED50 (TI = LD50 / ED50).

Experimental Workflow

cluster_Efficacy Efficacy Arm (ED50) cluster_Toxicity Toxicity Arm (LD50) start Start animal_prep Animal Model Preparation (e.g., Anesthetized Guinea Pig) start->animal_prep efficacy_dose Administer Escalating Doses animal_prep->efficacy_dose toxicity_dose Administer Single, High Doses animal_prep->toxicity_dose efficacy_measure Measure Inotropic Effect (e.g., dP/dt max) efficacy_dose->efficacy_measure ed50_calc Calculate ED50 efficacy_measure->ed50_calc ti_calc Calculate Therapeutic Index (TI = LD50 / ED50) ed50_calc->ti_calc toxicity_observe Observe for Toxicity & Mortality toxicity_dose->toxicity_observe ld50_calc Calculate LD50 toxicity_observe->ld50_calc ld50_calc->ti_calc

Workflow for Therapeutic Index Determination.

Logical Comparison of Istaroxime and Cardiac Glycosides

The fundamental differences in their interaction with cellular calcium handling machinery lead to distinct therapeutic and safety outcomes.

cluster_Istaroxime Istaroxime Approach cluster_CardiacGlycosides Cardiac Glycoside Approach start Therapeutic Goal: Increase Cardiac Contractility istaroxime_mech Dual Mechanism: 1. Inhibit Na+/K+-ATPase 2. Stimulate SERCA2a start->istaroxime_mech cg_mech Single Mechanism: Inhibit Na+/K+-ATPase start->cg_mech istaroxime_effect Balanced Ca2+ Handling: Increased Systolic Ca2+ Enhanced Diastolic Ca2+ Reuptake istaroxime_mech->istaroxime_effect istaroxime_outcome Outcome: Inotropy + Lusitropy Lower Arrhythmia Risk istaroxime_effect->istaroxime_outcome cg_effect Ca2+ Accumulation: Increased Systolic Ca2+ Potential Diastolic Ca2+ Overload cg_mech->cg_effect cg_outcome Outcome: Inotropy Only Higher Arrhythmia Risk cg_effect->cg_outcome

Comparative Logic of Drug Action and Outcome.

Conclusion

The available preclinical and clinical data indicate that Istaroxime possesses a substantially wider therapeutic index than traditional cardiac glycosides like Digoxin.[1] This improved safety profile is attributed to its unique dual mechanism of action, which not only enhances myocardial contractility but also improves diastolic relaxation by stimulating SERCA2a.[1][2] This contrasts with the sole Na+/K+-ATPase inhibitory action of cardiac glycosides, which carries a higher inherent risk of pro-arrhythmic calcium overload.[3] For drug development professionals, Istaroxime represents a promising advancement in the quest for safer and more effective treatments for acute heart failure. Further large-scale clinical trials will be crucial to fully delineate its role in clinical practice.

References

A Comparative Guide: Istaroxime vs. SERCA2a Gene Therapy for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct therapeutic strategies for heart failure: the small molecule luso-inotropic agent, istaroxime, and the gene therapy approach targeting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental methodologies employed in key studies.

Executive Summary

Heart failure is a complex clinical syndrome characterized by impaired cardiac function. Both istaroxime and SERCA2a gene therapy aim to improve cardiac performance by modulating intracellular calcium handling, a critical process that is dysfunctional in heart failure.

  • Istaroxime is a first-in-class intravenous agent with a dual mechanism of action: it inhibits the Na+/K+ ATPase and stimulates SERCA2a activity. This results in both increased contractility (inotropic effect) and improved relaxation (lusitropic effect) of the heart muscle. Clinical trials have primarily focused on its use in acute heart failure settings.

  • SERCA2a Gene Therapy aims to restore the deficient levels of the SERCA2a protein in failing cardiomyocytes by introducing the SERCA2a gene, typically via an adeno-associated virus (AAV) vector. The goal is to improve calcium reuptake into the sarcoplasmic reticulum, thereby enhancing both systolic and diastolic function in chronic heart failure.

While both approaches target the SERCA2a pathway, their modalities, clinical development paths, and current evidence bases differ significantly. This guide will delve into these differences to provide a comprehensive overview for the scientific community.

Mechanism of Action

Istaroxime: A Dual-Action Small Molecule

Istaroxime's unique pharmacological profile stems from its ability to modulate two key proteins involved in cardiomyocyte function[1][2]:

  • Na+/K+ ATPase Inhibition: By inhibiting the Na+/K+ ATPase pump on the sarcolemma, istaroxime leads to a modest increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium during systole, which enhances myocardial contractility.

  • SERCA2a Stimulation: Istaroxime directly stimulates the activity of SERCA2a. It is believed to do so by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, independent of cAMP/PKA pathways[3][4][5][6]. This enhanced SERCA2a activity leads to more rapid sequestration of calcium from the cytosol into the sarcoplasmic reticulum during diastole, improving myocardial relaxation.

The combination of these two actions provides a theoretical advantage by improving both contraction and relaxation, potentially without the adverse effects associated with other inotropic agents that primarily increase cytosolic calcium without enhancing its removal[7][8][9].

SERCA2a Gene Therapy: Restoring a Key Calcium Regulator

The rationale for SERCA2a gene therapy is based on the observation that SERCA2a expression and activity are significantly reduced in the failing heart[10][11][12]. This deficiency leads to impaired calcium handling, characterized by elevated diastolic calcium levels and reduced sarcoplasmic reticulum calcium content, contributing to both systolic and diastolic dysfunction[11][12].

SERCA2a gene therapy aims to correct this fundamental defect by introducing a healthy copy of the ATP2A2 gene (which encodes SERCA2a) into cardiomyocytes[10][13]. The most common approach involves using a non-replicating adeno-associated viral vector (typically AAV1) to deliver the gene directly to the heart muscle, usually via intracoronary infusion[11]. The goal is to achieve sustained expression of the SERCA2a protein, thereby restoring normal calcium cycling and improving cardiac function[10][11].

Signaling Pathway and Experimental Workflow Diagrams

istaroxime_mechanism cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol istaroxime Istaroxime nak_atpase Na+/K+ ATPase istaroxime->nak_atpase Inhibits serca2a SERCA2a istaroxime->serca2a Stimulates (via PLN relief) na_ion Na+ nak_atpase->na_ion ncx Na+/Ca2+ Exchanger (NCX) ca_ion Ca2+ ncx->ca_ion Increases intracellular Ca2+ ca_channel L-type Ca2+ Channel ca_channel->ca_ion Ca2+ influx serca2a->ca_ion pln Phospholamban (PLN) pln->serca2a Inhibits ryr Ryanodine Receptor (RyR) ryr->ca_ion Ca2+ release from SR na_ion->ncx Alters gradient ca_ion->ryr Triggers release (CICR) contraction Myofilament Contraction ca_ion->contraction Initiates

Figure 1: Istaroxime's Dual Mechanism of Action.

serca2a_gene_therapy_workflow cluster_procedure Gene Delivery Procedure cluster_cellular_events Cellular and Molecular Events cluster_physiological_outcome Physiological Outcome aav_vector AAV1 Vector carrying SERCA2a gene infusion Intracoronary Infusion aav_vector->infusion cardiomyocyte Cardiomyocyte infusion->cardiomyocyte transduction Vector Transduction & Gene Expression cardiomyocyte->transduction Vector enters cell serca2a_protein Increased SERCA2a Protein Levels transduction->serca2a_protein Leads to ca_handling Improved SR Ca2+ Reuptake serca2a_protein->ca_handling Results in cardiac_function Improved Systolic and Diastolic Function ca_handling->cardiac_function Leads to

Figure 2: Experimental Workflow for SERCA2a Gene Therapy.

Preclinical Evidence

Istaroxime

Preclinical studies in various animal models of heart failure have demonstrated the potential of istaroxime to improve cardiac function. In a canine model of chronic heart failure, istaroxime administration led to dose-dependent reductions in left ventricular end-diastolic and end-systolic volumes and a significant increase in left ventricular ejection fraction, without increasing myocardial oxygen consumption[14]. In a diabetic cardiomyopathy rat model, istaroxime was shown to improve diastolic dysfunction by stimulating SERCA2a and improving intracellular calcium handling[3][12][15]. Furthermore, in a preclinical study comparing istaroxime to dobutamine in a chronic ischemic heart failure model, istaroxime was an effective inotropic agent without the positive chronotropic (heart rate increasing) effects of dobutamine[3].

SERCA2a Gene Therapy

Extensive preclinical work has supported the development of SERCA2a gene therapy. In various animal models, including those of pressure overload, myocardial infarction, and δ-sarcoglycan deficiency, SERCA2a gene transfer has been shown to improve cardiac contractility, reduce mortality, and even decrease the incidence of ventricular arrhythmias[10][12][13]. Studies in neonatal rat cardiomyocytes demonstrated that increased SERCA2a expression enhanced the amplitude of calcium transients and improved relaxation kinetics[13]. These promising preclinical findings provided a strong rationale for moving into human clinical trials[12].

Clinical Trial Data

Istaroxime

Istaroxime has been evaluated in several Phase 2 clinical trials in patients with acute heart failure. The key trials include HORIZON-HF and SEISMiC.

  • HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent, in Patients Hospitalized With Heart Failure): This randomized, double-blind, placebo-controlled trial evaluated three different doses of istaroxime infused over 6 hours. The study demonstrated that istaroxime improved diastolic function and cardiac index while lowering pulmonary capillary wedge pressure (PCWP)[4][16].

  • SEISMiC (The Safety and Efficacy of Istaroxime for Pre-Cardiogenic Shock): This Phase 2 study enrolled patients with acute heart failure and pre-cardiogenic shock. Istaroxime, infused for 24 hours, significantly improved the primary endpoint of the area under the curve (AUC) for systolic blood pressure (SBP) at 6 hours compared to placebo[11]. It also improved other hemodynamic and echocardiographic parameters, such as cardiac index and left ventricular end-systolic volume, without a significant increase in heart rate or arrhythmias[11][17].

A meta-analysis of three randomized controlled trials involving 300 patients confirmed that istaroxime was associated with a significant increase in LVEF, cardiac index, and SBP, and a decrease in the E/A ratio (a marker of diastolic function)[18][19][20].

SERCA2a Gene Therapy

The clinical development of SERCA2a gene therapy has been primarily centered around the CUPID (Calcium Upregulation by Percutaneous Administration of Gene Therapy in Cardiac Disease) trials.

  • CUPID 1 (Phase 1/2a): This first-in-human trial suggested that AAV1/SERCA2a was safe and showed potential benefits in patients with advanced heart failure[9][21]. The high-dose group showed improvements in symptoms, functional status, and left ventricular function, with a reduction in cardiovascular events at 12 months[21][22].

  • CUPID 2 (Phase 2b): This larger, multinational, randomized, double-blind, placebo-controlled trial was designed to confirm the findings of CUPID 1. The trial enrolled 250 patients with moderate-to-severe heart failure with reduced ejection fraction[7][23]. However, the CUPID 2 trial did not meet its primary endpoint of reducing the time to recurrent heart failure-related hospitalizations[1]. There were no significant improvements in clinical outcomes in the AAV1/SERCA2a group compared to placebo[1]. The reasons for the failure of CUPID 2 are not fully understood but may be related to the dose of the vector, the delivery method, or the patient population.

Quantitative Data from Clinical Trials

Table 1: Istaroxime Clinical Trial Results (Selected Endpoints)

TrialParameterIstaroxime GroupPlacebo Groupp-value
SEISMiC SBP AUC at 6h (mmHg x hr)53.130.90.017[11]
Change in Cardiac Index (L/min/m²) at 24h+0.21-0.016[11]
Change in LVESV (mL) at 24h-12.0-0.034[11]
Meta-Analysis Change in LVEF (%)MD: +1.26-0.001[2]
Change in Cardiac Index (L/min/m²)MD: +0.22-0.001[2]
Change in SBP (mmHg)MD: +8.41-0.001[2]
Change in E/A ratioMD: -0.39-0.001[2]

LVESV: Left Ventricular End-Systolic Volume; MD: Mean Difference.

Table 2: SERCA2a Gene Therapy Clinical Trial Results (CUPID 2)

ParameterAAV1/SERCA2a GroupPlacebo Groupp-value
Primary Endpoint
Time to Recurrent HF Events (HR)0.93-0.81[1]
Secondary Endpoints
All-Cause Mortality21%16%Not Significant[1]
Cardiovascular Death22/25 deaths18/20 deathsNot Significant[1]

HF: Heart Failure; HR: Hazard Ratio.

Experimental Protocols

Istaroxime: SEISMiC Trial
  • Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 trial[11].

  • Patient Population: 60 patients hospitalized for acute heart failure with pre-cardiogenic shock (SBP <90 mmHg without hypoperfusion)[11].

  • Intervention: Intravenous infusion of istaroxime (1.0-1.5 µg/kg/min) or placebo for 24 hours[11]. The protocol was later amended to a maximum dose of 1.0 µg/kg/min[11].

  • Primary Endpoint: The area under the curve (AUC) for the change in SBP from baseline to 6 hours[11].

  • Key Secondary Endpoints: SBP AUC at 24 hours, changes in echocardiographic parameters (cardiac index, left atrial area, LV volumes), and safety assessments[11].

SERCA2a Gene Therapy: CUPID 2 Trial
  • Study Design: A multinational, multicenter, double-blind, placebo-controlled, randomized Phase 2b trial[7][23].

  • Patient Population: 250 patients with moderate-to-severe heart failure with reduced ejection fraction (NYHA class II-IV, LVEF ≤35%) at high risk for recurrent hospitalizations[7][23].

  • Intervention: A single intracoronary infusion of AAV1/SERCA2a (10^13 DNase-resistant particles) or placebo[1].

  • Primary Endpoint: Time to recurrent events, defined as heart failure-related hospitalizations or ambulatory treatment for worsening heart failure[1].

  • Key Secondary Endpoints: Terminal events (all-cause death, heart transplant, LVAD implantation), changes in NYHA class, 6-minute walk distance, and NT-proBNP levels[1].

Safety and Tolerability

Istaroxime

In clinical trials, istaroxime has been generally well-tolerated. The most common adverse events are related to gastrointestinal issues, such as nausea and vomiting, and infusion site pain, which appear to be dose-related[7][11]. Importantly, istaroxime has not been associated with a significant increase in heart rate or clinically relevant arrhythmias, which is a key differentiator from other inotropic agents[14][17].

SERCA2a Gene Therapy

The CUPID 2 trial did not raise any new safety concerns for AAV1/SERCA2a gene therapy[1]. There were no significant differences in serious adverse events between the gene therapy and placebo groups[1]. While there was a numerical imbalance in deaths (21% in the AAV1/SERCA2a group vs. 16% in the placebo group), this difference was not statistically significant[1].

Discussion and Future Perspectives

Istaroxime and SERCA2a gene therapy represent two innovative approaches to treating heart failure by targeting the fundamental mechanism of calcium dysregulation. However, their current clinical standing and future prospects are quite different.

Istaroxime has demonstrated promising results in the acute heart failure setting, particularly in patients with hypotension or pre-cardiogenic shock. Its ability to improve both systolic and diastolic function while increasing blood pressure without a significant increase in heart rate makes it a potentially valuable addition to the limited therapeutic options for this patient population. Further investigation in larger, Phase 3 trials will be necessary to confirm its efficacy and safety and to define its precise role in the management of acute heart failure.

SERCA2a gene therapy , despite a strong preclinical rationale and encouraging early-phase clinical data, faced a significant setback with the neutral results of the CUPID 2 trial. This has tempered enthusiasm for this approach, and further development will likely require a deeper understanding of the factors that contributed to the trial's failure. This could include optimizing the viral vector, the delivery method, the patient selection criteria, or the dose. The concept of restoring SERCA2a function in chronic heart failure remains a valid therapeutic goal, but the path forward for gene therapy in this space is less clear.

References

Evaluating the Safety Profile of Istaroxime in Comparison to Milrinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two distinct inotropic agents for acute heart failure, focusing on their safety, mechanisms, and clinical trial data.

This guide provides a detailed comparison of the safety and mechanistic profiles of istaroxime and milrinone, two intravenous drugs used in the management of acute heart failure (AHF). While both aim to improve cardiac function, they operate through different signaling pathways, resulting in distinct hemodynamic effects and adverse event profiles. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate an informed evaluation.

Mechanism of Action: A Tale of Two Pathways

Istaroxime and milrinone possess fundamentally different mechanisms of action, which dictates their respective physiological effects and safety considerations.

Istaroxime is a first-in-class agent with a dual mechanism of action[1][2]:

  • Na+/K+-ATPase Inhibition: This action increases intracellular sodium, which in turn modulates the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium and enhanced myocardial contractility (positive inotropy)[1][3].

  • SERCA2a Stimulation: It uniquely stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a)[2][3]. This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving cardiac relaxation (lusitropy)[3][4].

This dual action provides both inotropic and lusitropic support.

Istaroxime_Pathway Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in Intracellular Na+↑ NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in Intracellular Ca2+↑ (Systole) NCX->Ca_in Increases Contraction ↑ Myocardial Contractility (Inotropy) Ca_in->Contraction Leads to SR_Ca SR Ca2+ Reuptake↑ SERCA2a->SR_Ca Enhances Relaxation ↑ Myocardial Relaxation (Lusitropy) SR_Ca->Relaxation Leads to

Caption: Istaroxime's dual mechanism of action.

Milrinone is a phosphodiesterase III (PDE-III) inhibitor[5][6][7].

  • PDE-III Inhibition: By inhibiting the PDE-III enzyme in cardiac and vascular smooth muscle, milrinone prevents the breakdown of cyclic adenosine monophosphate (cAMP)[5][8].

  • Increased cAMP: Elevated cAMP levels activate protein kinase A (PKA), which leads to increased calcium influx into cardiac cells, thereby enhancing contractility[5][6]. In vascular smooth muscle, higher cAMP levels promote relaxation, leading to vasodilation[7][8].

This mechanism results in "inodilation"—both positive inotropy and vasodilation.

Milrinone_Pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Milrinone Milrinone PDE3 Phosphodiesterase III (PDE-III) Milrinone->PDE3 Inhibits cAMP cAMP Levels↑ PKA Protein Kinase A (PKA) Activation cAMP->PKA Leads to Ca_Influx Ca2+ Influx↑ PKA->Ca_Influx Promotes Relaxation Muscle Relaxation PKA->Relaxation Promotes Contraction ↑ Myocardial Contractility (Inotropy) Ca_Influx->Contraction Results in Vasodilation Vasodilation Relaxation->Vasodilation Results in

Caption: Milrinone's mechanism of action.

Comparative Safety Profile: Adverse Events

The differing mechanisms of istaroxime and milrinone translate into distinct adverse event profiles observed in clinical trials. Istaroxime's effects are primarily gastrointestinal and infusion-site related, whereas milrinone is more commonly associated with hypotension and arrhythmias.

Adverse EventIstaroximeMilrinone
Hypotension Not typically observed; tends to increase SBP[9][10].Common (10.7% requiring intervention in one study) [11]. A known risk due to vasodilation[7][12].
Arrhythmias Not associated with a significant increase in arrhythmias[2][13].Common , particularly ventricular arrhythmias and atrial fibrillation[11][14][15].
Gastrointestinal Common (Dose-related) , including nausea and vomiting[1][4][16].Less frequently reported, but can occur[17].
Infusion Site Pain Common [1][4][16].Not a commonly reported adverse event.
Headache Less commonly reported.Common [7].
Thrombocytopenia Not a commonly reported adverse event.Can occur, though uncommon (0.4%)[18][19].

Note: Incidence rates can vary significantly between studies based on patient population and trial design. The data presented is a summary of reported events.

Hemodynamic Effects: A Key Differentiator

The most striking difference in the safety and efficacy profiles of the two drugs lies in their hemodynamic effects, particularly on blood pressure and heart rate.

Hemodynamic ParameterIstaroximeMilrinone
Systolic Blood Pressure (SBP) Increases [1][9]. A meta-analysis showed a mean increase of +5.32 to +8.41 mmHg[10][20].Decreases [21][22]. A known effect due to systemic vasodilation.
Heart Rate (HR) Decreases [1][9]. A meta-analysis reported a mean decrease of -3.05 bpm[10].Increases or shows minimal change[21][22]. An increase can be a reflex to vasodilation.
Cardiac Index Increases[1][9].Increases[21][23].
Pulmonary Capillary Wedge Pressure (PCWP) Decreases[1][4][9].Decreases[19][23].
Systemic Vascular Resistance (SVR) No significant change.Decreases [21][23].

Experimental Protocols: A Glimpse into Clinical Trials

The safety and efficacy data are derived from structured clinical trials. Below are representative methodologies for Phase II studies of both drugs.

Experimental_Workflow cluster_istaroxime Istaroxime Phase II (e.g., SEISMiC) cluster_milrinone Milrinone Trials (General Protocol) I_pop Population: AHF with pre-cardiogenic shock (SBP <90 mmHg) I_design Design: Randomized, double-blind, placebo-controlled I_pop->I_design I_intervention Intervention: IV infusion (e.g., 1.0-1.5 µg/kg/min) for 24h I_design->I_intervention I_endpoints Primary Endpoint: Change in SBP over 6h Secondary: Echocardiography, Safety I_intervention->I_endpoints M_pop Population: Acute decompensated heart failure with low cardiac output M_design Design: Randomized, double-blind, placebo-controlled M_pop->M_design M_intervention Intervention: IV loading dose (e.g., 50 µg/kg) followed by infusion (0.375-0.75 µg/kg/min) M_design->M_intervention M_endpoints Endpoints: Hemodynamic changes (Cardiac Index, PCWP), Clinical outcomes, Safety M_intervention->M_endpoints

Caption: Representative Phase II clinical trial workflows.
Istaroxime: The SEISMiC Study (NCT04325035)[16][24][25]

  • Objective: To examine the safety and efficacy of istaroxime in patients hospitalized for AHF-related pre-cardiogenic shock.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Population: Patients with AHF and persistent hypotension (Systolic Blood Pressure [SBP] <90 mmHg) but without signs of hypoperfusion.

  • Intervention: A continuous 24-hour intravenous infusion of istaroxime (1.0 or 1.5 µg/kg/min) or a matching placebo.

  • Primary Endpoint: The primary efficacy endpoint was the change in SBP, measured as the area under the curve (AUC) from baseline to 6 hours.

  • Safety Assessments: Included monitoring of adverse events, vital signs, ECGs, and laboratory parameters (including troponins).

Milrinone: General Phase II/III Protocol (e.g., OPTIME-CHF)[14][19]
  • Objective: To determine the safety and efficacy of short-term milrinone infusion in patients with acute exacerbations of chronic heart failure.

  • Design: Randomized, double-blind, placebo-controlled trials.

  • Population: Patients hospitalized with AHF, low cardiac output, and elevated filling pressures. Often, patients are already receiving standard therapies like diuretics.

  • Intervention: Typically involves an intravenous loading dose (e.g., 25-75 µg/kg over 10-20 minutes) followed by a continuous maintenance infusion (e.g., 0.375-0.75 µg/kg/min) for up to 48 hours.

  • Primary Endpoint: Often a composite of clinical outcomes (e.g., death, rehospitalization) or changes in hemodynamic parameters like cardiac index and PCWP.

  • Safety Assessments: Close monitoring for hypotension and arrhythmias is critical. Continuous ECG monitoring is standard.

Conclusion for the Research Professional

Istaroxime and milrinone present distinct safety profiles rooted in their unique mechanisms of action.

  • Istaroxime offers a novel luso-inotropic profile that improves cardiac function while increasing systolic blood pressure and decreasing heart rate[1][9]. Its primary safety concerns are dose-related gastrointestinal effects and infusion site reactions[4][16]. The lack of significant pro-arrhythmic effects and its favorable blood pressure profile make it a promising candidate, particularly for AHF patients with hypotension or borderline blood pressure[1][16].

  • Milrinone , an established inodilator, effectively improves cardiac output but at the cost of vasodilation, which frequently leads to hypotension[7][21]. Its association with both atrial and ventricular arrhythmias is a significant safety consideration that requires careful patient monitoring[14][15]. Its use may be more appropriate in patients with adequate blood pressure who would benefit from afterload reduction.

The choice between these agents in a clinical or developmental context depends heavily on the specific hemodynamic profile and risk tolerance for the target patient population. The data suggests that istaroxime's profile may address some of the key safety limitations of traditional inotropes like milrinone. Further large-scale, head-to-head comparative trials will be essential to fully delineate their respective roles in the management of acute heart failure.

References

Istaroxime in Acute Heart Failure: A Comparative Analysis of HORIZON-HF and SEISMiC Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the clinical trial results of Istaroxime, a novel agent in development for acute heart failure.

This guide provides a comprehensive comparison of the HORIZON-HF and SEISMiC clinical trials for Istaroxime. It is designed to offer an objective overview of the drug's performance, supported by experimental data, to inform further research and development in the field of cardiology.

Introduction to Istaroxime

Istaroxime is a first-in-class intravenous agent with a novel dual mechanism of action, making it a promising candidate for the treatment of acute heart failure (AHF).[1][2] It possesses both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[3] Chemically, it is a steroidal compound unrelated to cardiac glycosides.[2] This dual action aims to improve cardiac function without the adverse effects commonly associated with existing inotropic agents, such as an increased heart rate or arrhythmias.[1][2]

Mechanism of Action

Istaroxime's unique therapeutic profile stems from its ability to modulate intracellular calcium cycling through two distinct pathways:

  • Inhibition of the Na+/K+-ATPase (NKA) pump: By inhibiting the NKA pump on the cardiac myocyte membrane, Istaroxime leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), leading to a higher influx of calcium ions into the cell, thus enhancing myocardial contractility.[2][3]

  • Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): Istaroxime also stimulates SERCA2a, a protein responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole. This action enhances myocardial relaxation, improving the heart's ability to fill with blood.[2][3]

This dual mechanism is designed to improve both systolic and diastolic function, offering a potential advantage over existing therapies for acute heart failure.

Istaroxime_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion_in ↑ Intracellular Ca2+ NCX->Ca_ion_in Increases Istaroxime_ext Istaroxime Istaroxime_ext->NaK_ATPase Inhibits Na_ion->NCX Activates Contractility ↑ Myocardial Contractility Ca_ion_in->Contractility SERCA2a SERCA2a Ca_ion_sr ↑ Ca2+ uptake SERCA2a->Ca_ion_sr Relaxation ↑ Myocardial Relaxation Ca_ion_sr->Relaxation Istaroxime_int Istaroxime Istaroxime_int->SERCA2a Stimulates

Istaroxime's dual mechanism of action.

Experimental Protocols

This section outlines the methodologies of the HORIZON-HF and SEISMiC clinical trials.

HORIZON-HF Trial

The "Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent" (HORIZON-HF) trial was a Phase II, randomized, double-blind, placebo-controlled, multicenter study.[1][4]

  • Objective: To evaluate the short-term effects of Istaroxime in patients hospitalized with heart failure and reduced left ventricular ejection fraction.[4]

  • Patient Population: The trial enrolled 120 patients with acute heart failure requiring hospital admission and a left ventricular ejection fraction (LVEF) of ≤ 35%.[4][5]

  • Inclusion Criteria:

    • Hospital admission for acute heart failure.[5]

    • LVEF ≤ 35%.[5]

  • Exclusion Criteria:

    • Use of intravenous inotropes.[5]

    • Serum digoxin concentration >0.5 ng/ml.[5]

    • Recent acute coronary syndromes or coronary revascularization.[5]

    • Atrial fibrillation.[5]

    • Left bundle branch block.[5]

    • Implanted electrical devices.[5]

    • Serum creatinine level above 3.0 mg/dl.[5]

  • Dosing and Administration: Patients were randomized in a 3:1 ratio to receive a continuous 6-hour intravenous infusion of one of three doses of Istaroxime (0.5, 1.0, or 1.5 µg/kg/min) or a placebo.[1][4]

  • Endpoints:

    • Primary Endpoint: Change in pulmonary capillary wedge pressure (PCWP) from baseline.[1]

    • Secondary Endpoints: Included changes in other hemodynamic parameters, echocardiographic assessments of left ventricular systolic and diastolic function, neurohormonal activation, renal function, and myocardial integrity.[1]

  • Assessments: All patients underwent pulmonary artery catheterization and comprehensive 2-dimensional/Doppler and tissue Doppler echocardiography at baseline and at the end of the 6-hour infusion.[4]

SEISMiC Trial

The "Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-related Pre-cardiogenic Shock" (SEISMiC) study was a Phase II, multinational, multicenter, randomized, double-blind, placebo-controlled trial.[6][7]

  • Objective: To examine the safety and efficacy (hemodynamic effect) of Istaroxime in patients with pre-cardiogenic shock.[6]

  • Patient Population: The study enrolled patients hospitalized for decompensated heart failure with pre-cardiogenic shock (SCAI Stage B).[6][8]

  • Inclusion Criteria:

    • Hospitalization for decompensated heart failure (not related to myocardial ischemia).[6][7]

    • Persistent hypotension (systolic blood pressure [SBP] 70-100 mmHg for at least 2 hours).[6][7]

    • Clinically confirmed congestion.[6][7]

    • NT-proBNP ≥1400 pg/mL.[6][7]

    • LVEF ≤ 40%.[6][7]

  • Exclusion Criteria:

    • Use of intravenous vasopressors, inotropes, or digoxin in the past 6 hours.[6]

  • Dosing and Administration: The trial had two parts (A and B) with different dosing regimens. Patients received an intravenous infusion of Istaroxime or placebo for up to 60 hours.[6][7] In Part B, one regimen was 1.0 µg/kg/min for 6 hours, followed by 0.5 µg/kg/min for 42 hours, and then 0.25 µg/kg/min for 12 hours. Another regimen was 0.5 µg/kg/min for 48 hours followed by placebo for 12 hours.[8]

  • Endpoints:

    • Primary Efficacy Endpoint: The area under the curve (AUC) for the change in SBP from baseline to 6 and 24 hours.[6]

    • Key Secondary Efficacy Endpoints: Included various hemodynamic, laboratory, and clinical measures.[6]

  • Assessments: Central hemodynamics, ECG Holter monitoring, cardiac ultrasound, and biomarkers were recorded at predefined time points.[6]

Trial_Workflow cluster_horizon HORIZON-HF Workflow cluster_seismic SEISMiC Workflow H_Screen Patient Screening (AHF, LVEF ≤35%) H_Rand Randomization (3:1) H_Screen->H_Rand H_Treat 6-hour Infusion (Istaroxime vs. Placebo) H_Rand->H_Treat H_Assess Assessments (PA Catheter, Echo) H_Treat->H_Assess S_Screen Patient Screening (Pre-Cardiogenic Shock) S_Rand Randomization S_Screen->S_Rand S_Treat Up to 60-hour Infusion (Istaroxime vs. Placebo) S_Rand->S_Treat S_Assess Assessments (Hemodynamics, Echo, Biomarkers) S_Treat->S_Assess

Simplified experimental workflows for HORIZON-HF and SEISMiC.

Clinical Trial Results

This section presents a comparative summary of the key quantitative findings from the HORIZON-HF and SEISMiC trials.

HORIZON-HF Results
ParameterIstaroxime Group (Combined Doses)Placebo Groupp-value
Primary Endpoint
Change in PCWP (mmHg)-3.7-0.20.001[5]
Secondary Hemodynamic Endpoints
Change in SBP (mmHg)+9.2+2.10.008[5]
Change in Cardiac Index (L/min/m²)+0.12+0.030.57[5]
Change in Heart Rate (bpm)Significant DecreaseNo significant change<0.05 for all doses[2]
Secondary Echocardiographic Endpoints
Change in E' velocity (cm/sec)+0.5-0.70.048[5]
Change in LV End-Systolic VolumeReduced in 1.0 µg/kg/min group--[2]
SEISMiC Results
ParameterIstaroxime GroupPlacebo Groupp-value
Primary Endpoint
SBP AUC at 6 hours (mmHghr)53.130.90.017[9]
SBP AUC at 24 hours (mmHghr)292.4190.90.0031
Secondary Hemodynamic Endpoints
Change in Cardiac Output~15% improvement--
Change in PCWPDecreased--
Secondary Echocardiographic Endpoints
E/e' ratio change from baseline (24h, 0.5 µg/kg/min)-4.55-1.550.029[2]
E/e' ratio change from baseline (24h, 1.0 µg/kg/min)-3.16-1.080.009[2]

Discussion

The HORIZON-HF and SEISMiC trials provide valuable insights into the clinical profile of Istaroxime in patients with acute heart failure.

In the HORIZON-HF trial, Istaroxime demonstrated a significant reduction in pulmonary capillary wedge pressure, the primary endpoint, indicating an improvement in cardiac filling pressures.[5] Furthermore, it led to a significant increase in systolic blood pressure without a concomitant increase in heart rate, a favorable profile for an inotropic agent.[5] The improvement in the E' velocity suggests enhanced diastolic function.[5]

The SEISMiC trial, which focused on a more critically ill population of patients in pre-cardiogenic shock, also showed promising results. The primary endpoint of an increase in the systolic blood pressure area under the curve was met, highlighting the drug's ability to improve hemodynamics in hypotensive patients.[9] The trial also demonstrated improvements in cardiac output and a reduction in PCWP. Notably, the SEISMiC trial explored longer infusion durations of up to 60 hours, providing data on the sustained effects of Istaroxime.[6]

A key differentiating feature of Istaroxime observed in both trials is its ability to increase blood pressure and improve cardiac function without increasing heart rate, and with a favorable safety profile concerning arrhythmias.[2]

Conclusion

The HORIZON-HF and SEISMiC clinical trials provide consistent evidence for the potential of Istaroxime as a novel therapeutic agent for acute heart failure. The drug has demonstrated the ability to improve both hemodynamic and echocardiographic parameters in different patient populations within the acute heart failure spectrum. Its unique dual mechanism of action, leading to both inotropic and lusitropic effects without increasing heart rate, addresses some of the key limitations of currently available inotropes. Further large-scale Phase III trials are warranted to confirm these findings and to establish the long-term safety and efficacy of Istaroxime in the management of acute heart failure.

References

Safety Operating Guide

Proper Disposal of Istaroxime Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Istaroxime hydrochloride, a Na+/K+-ATPase inhibitor and sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA 2) activator.[1] The following procedures are designed to guide researchers, scientists, and drug development professionals in the safe handling and disposal of this compound, minimizing environmental impact and ensuring laboratory safety.

I. Understanding the Chemical Profile of this compound

This compound is a white to off-white solid. A clear understanding of its chemical properties is crucial for safe handling and disposal.

PropertyValueSource
Molecular Formula C₂₁H₃₃ClN₂O₃--INVALID-LINK--
Molecular Weight 396.95 g/mol --INVALID-LINK--
Solubility in Water 0.0174 mg/mL--INVALID-LINK--
Solubility in DMSO ≥ 45 mg/mL--INVALID-LINK--

This compound possesses a steroidal backbone with a ketoxime and a ketone functional group. The oxime group is susceptible to hydrolysis under acidic conditions, a key reaction for its chemical inactivation prior to disposal.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves chemical inactivation through acidic hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.

A. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

All procedures should be performed within a certified chemical fume hood.

B. Decontamination of Surfaces

In case of a spill or for routine cleaning of surfaces that have come into contact with this compound, a two-step decontamination process is recommended:

  • Initial Decontamination: Wipe the surface with a solution of sodium hypochlorite (household bleach, typically 5.25%) diluted 1:10 with water.

  • Neutralization: Following the bleach application, wipe the surface with a 5% w/v solution of sodium thiosulfate to neutralize the corrosive effects of the bleach. Finally, wipe the surface with 70% ethanol.

C. Disposal of Solid this compound Waste

For pure this compound or grossly contaminated solid materials (e.g., weighing paper, contaminated gloves):

  • Collection: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound," the date of accumulation, and the responsible researcher's name and contact information.

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

D. Disposal of Liquid this compound Waste (Solutions)

For aqueous or solvent-based solutions containing this compound, chemical inactivation via acidic hydrolysis is recommended before collection as hazardous waste. This procedure will hydrolyze the oxime functional group, breaking down the parent compound.[2]

Experimental Protocol: Acidic Hydrolysis of this compound Solutions

  • Preparation: In a suitable glass container within a chemical fume hood, cautiously add the this compound solution.

  • Acidification: Slowly and with stirring, add a sufficient volume of 2 M hydrochloric acid (HCl) to the waste solution to achieve a final acid concentration of approximately 1 M.

  • Hydrolysis: Gently heat the acidic solution to 50-60°C with continuous stirring for a minimum of 4 hours. This will facilitate the hydrolysis of the oxime to the corresponding ketone and hydroxylamine.

  • Neutralization: After cooling to room temperature, slowly neutralize the solution by adding a base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, until the pH is between 6.0 and 8.0. Monitor the pH using pH indicator strips. Be cautious as neutralization can be an exothermic reaction.

  • Collection and Disposal: Transfer the neutralized solution to a designated hazardous waste container for aqueous chemical waste. Label the container appropriately, including the original contents and the treatment performed. Arrange for disposal through your institution's EHS office.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste solid_waste Solid Waste (e.g., pure compound, contaminated items) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., aqueous or solvent solutions) start->liquid_waste Is it liquid? collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid inactivate_liquid Chemical Inactivation (Acidic Hydrolysis) liquid_waste->inactivate_liquid store_solid Store in designated satellite accumulation area collect_solid->store_solid dispose_solid Dispose via Institutional EHS or licensed contractor store_solid->dispose_solid neutralize_liquid Neutralize Solution (pH 6.0 - 8.0) inactivate_liquid->neutralize_liquid collect_liquid Collect in a labeled aqueous hazardous waste container neutralize_liquid->collect_liquid dispose_liquid Dispose via Institutional EHS or licensed contractor collect_liquid->dispose_liquid

Caption: Disposal workflow for this compound waste.

IV. Signaling Pathway (Mechanism of Action for Context)

While not directly related to disposal, understanding the mechanism of action of this compound can reinforce the importance of its proper handling and disposal to prevent unintended biological effects.

G Istaroxime Istaroxime hydrochloride Inhibition Inhibition Istaroxime->Inhibition Activation Activation Istaroxime->Activation NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na SERCA2 SERCA2a Ca_Uptake ↑ Sarcoplasmic Reticulum Ca2+ Uptake SERCA2->Ca_Uptake Inhibition->NaK_ATPase Activation->SERCA2 NCX ↓ Na+/Ca2+ Exchanger Activity Intracellular_Na->NCX Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Contractility ↑ Myocardial Contractility (Inotropic Effect) Intracellular_Ca->Contractility Relaxation ↑ Myocardial Relaxation (Lusitropic Effect) Ca_Uptake->Relaxation

Caption: Mechanism of action of this compound.

Disclaimer: The information provided in this document is intended as a guide and should not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety office for specific guidance on hazardous waste disposal.

References

Comprehensive Safety and Handling Guide for Istaroxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Istaroxime hydrochloride, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a potent inhibitor of Na+/K+-ATPase.[1] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential risks such as skin and eye irritation, and it is suspected of causing cancer and reproductive toxicity.[2][3] Therefore, it is crucial to handle this compound with a high degree of caution and adhere to stringent safety protocols.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on a conservative approach that considers all potential hazards.

Body Part Personal Protective Equipment Specifications and Use
Hands Chemical-resistant gloves (double gloving recommended)Inspect gloves before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices.[3] Wash hands before putting on and after removing gloves.[4]
Eyes Safety glasses with side shields or gogglesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin and Body Laboratory coat or protective gownA disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4]
Respiratory Use in a well-ventilated area or with local exhaust ventilationIf there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[5]

Emergency Procedures and First Aid

Immediate and appropriate response in case of accidental exposure is critical. The following table outlines first aid measures.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Handling, Storage, and Disposal

Proper operational and disposal plans are essential for laboratory safety and environmental protection.

Aspect Procedure
Safe Handling Avoid contact with eyes, skin, and clothing. Avoid breathing dust or aerosols. Use only in a chemical fume hood or other well-ventilated area. Do not eat, drink, or smoke in handling areas.[2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 4°C for the solid form. For solutions, store at -20°C for up to 6 months or -80°C for up to one year.[2]
Spill Cleanup Wear full PPE. For solid spills, carefully sweep up and place in a suitable, closed container for disposal, avoiding dust formation. For liquid spills, absorb with an inert material and place in a chemical waste container.[2][3]
Disposal Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don PPE b Weigh Compound in Ventilated Enclosure a->b c Perform Experiment in Fume Hood b->c d Decontaminate Work Surfaces c->d e Dispose of Waste d->e f Doff PPE e->f g Spill or Exposure Occurs h Follow Emergency Procedures g->h

Handling this compound Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.